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  • Product: 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol
  • CAS: 603981-93-7

Core Science & Biosynthesis

Foundational

5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol CAS number

An In-depth Technical Guide to 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol Authored by: A Senior Application Scientist Introduction In the landscape of modern medicinal chemistry and drug development, heterocyclic c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug development, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, the 1,2,4-triazole nucleus is a "privileged scaffold," a molecular framework that exhibits a remarkable propensity for binding to a wide array of biological targets.[1][2] This guide focuses on a specific, promising derivative: 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol .

This compound integrates several key structural features:

  • A 1,2,4-triazole ring , a stable aromatic system known for its ability to engage in hydrogen bonding and dipole interactions, making it an effective pharmacophore.[2]

  • A thiol (-SH) group , which imparts significant reactivity, allowing for nucleophilic substitution reactions and potential conjugation to biomolecules.[3] It also plays a crucial role in the tautomeric equilibrium between thiol and thione forms, influencing the molecule's interaction with biological receptors.

  • A cyclopropyl group , a small, strained ring that can enhance metabolic stability and binding affinity to target proteins.[3][4]

  • A propyl group , which contributes to the molecule's lipophilicity, influencing its pharmacokinetic profile.

This unique combination of functional groups positions 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol as a valuable building block and a potential lead compound for developing novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and potential applications for researchers, scientists, and drug development professionals.

Core Compound Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its Chemical Abstracts Service (CAS) number, which provides a unique, unambiguous identifier.

CAS Number: 603981-93-7[5]

A summary of the key physicochemical properties is presented below. This data is essential for experimental design, including solvent selection, reaction condition optimization, and formulation development.

PropertyValueSource
CAS Number 603981-93-7[5]
Molecular Formula C₈H₁₃N₃S[5]
Molecular Weight 183.28 g/mol [5]
MDL Number MFCD03423478[5]
Hazard Irritant[5]

Synthesis and Mechanistic Considerations

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established area of heterocyclic chemistry. The most common and reliable method involves the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide precursor.[1] This process is robust and allows for modular assembly, where the substituents (in this case, propyl and cyclopropyl groups) are introduced on the starting materials.

The general synthetic pathway can be broken down into two primary stages:

  • Formation of the Thiosemicarbazide Intermediate : This step typically involves the reaction of an isothiocyanate with a hydrazine derivative.

  • Cyclization to the Triazole Ring : The thiosemicarbazide is then treated with a base, which promotes a cyclodehydration reaction to form the stable 1,2,4-triazole-3-thiol ring.[6]

General Synthesis Workflow

G A Propyl Isothiocyanate C N-cyclopropyl-N'-propylthiosemicarbazide (Intermediate) A->C B Cyclopropanecarbohydrazide B->C F 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol (Final Product) C->F Reaction D Aqueous Base (e.g., KOH, NaOH) E Heat (Reflux) G Acidification (e.g., HCl) F->G Work-up

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for synthesizing analogous 1,2,4-triazole-3-thiols.[6]

Objective: To synthesize 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol.

Materials:

  • Propyl isothiocyanate

  • Cyclopropanecarbohydrazide

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Standard reflux apparatus, magnetic stirrer, ice bath

Procedure:

  • Step 1: Synthesis of 1-Cyclopropanecarbonyl-4-propylthiosemicarbazide

    • In a 250 mL round-bottom flask, dissolve cyclopropanecarbohydrazide (0.1 mol) in 100 mL of absolute ethanol.

    • To this stirring solution, add propyl isothiocyanate (0.1 mol) dropwise at room temperature.

    • After the addition is complete, reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

    • Pour the concentrated mixture into ice-cold water to precipitate the solid intermediate.

    • Filter the crude product, wash with cold water, and dry. Recrystallize from ethanol if necessary to obtain the pure thiosemicarbazide intermediate.

  • Step 2: Cyclization to 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

    • Suspend the dried thiosemicarbazide intermediate (0.05 mol) in 100 mL of an 8% aqueous potassium hydroxide solution.

    • Reflux the mixture with vigorous stirring for 6-8 hours, during which the solid should dissolve.[6]

    • After the reflux period, cool the reaction mixture in an ice bath.

    • Carefully acidify the cold, clear solution with concentrated HCl to a pH of approximately 5-6. This will precipitate the target compound.

    • Filter the resulting white or off-white solid, wash thoroughly with cold distilled water to remove any inorganic salts, and dry under vacuum.

    • The purity of the final product should be assessed via melting point determination and spectroscopic methods.

Self-Validation: The success of this protocol is validated at each stage. The formation of the intermediate is confirmed by TLC and its distinct spectroscopic signature. The final product's identity and purity are confirmed by melting point analysis (which should be sharp for a pure compound) and comprehensive analytical characterization.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and analytical techniques is employed for this purpose.

TechniqueExpected ObservationsPurpose
FTIR Spectroscopy - Broad peak ~2550-2600 cm⁻¹ (S-H stretch)- Peak ~3100-3300 cm⁻¹ (N-H stretch from tautomer)- Peaks ~1600-1650 cm⁻¹ (C=N stretch)- Peaks ~2850-2960 cm⁻¹ (Aliphatic C-H stretch)Confirms the presence of key functional groups (thiol, triazole ring, alkyl chains).[7]
¹H NMR Spectroscopy - Multiplets for propyl group (CH₃, CH₂, CH₂)- Multiplets for cyclopropyl group protons- A broad singlet for the SH proton (exchangeable with D₂O)Determines the proton environment, confirming the connectivity of the alkyl and cyclopropyl groups.[4][7]
¹³C NMR Spectroscopy - Resonances for the three distinct carbons of the propyl group- Resonances for the cyclopropyl carbons- Resonances for the two carbons of the triazole ring (one C=S, one C-N)Provides a map of the carbon skeleton of the molecule.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight (183.28)Confirms the molecular weight and provides fragmentation patterns to support the proposed structure.[8]
Elemental Analysis - Percentages of C, H, N, and S that match the calculated values for C₈H₁₃N₃SVerifies the elemental composition and purity of the compound.[4]

Potential Applications and Biological Activity

The 1,2,4-triazole-3-thiol scaffold is a cornerstone in the development of a wide range of biologically active agents.[1][2][6] The specific combination of cyclopropyl and propyl substituents on this core suggests several promising avenues for research and drug development.

Diagram of Potential Therapeutic Areas

G cluster_apps Potential Therapeutic & Industrial Applications main 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol antifungal Antifungal Agents main->antifungal Inhibits fungal enzymes antibacterial Antibacterial Agents main->antibacterial Disrupts bacterial cell processes anticancer Anticancer Therapy main->anticancer Targets cancer-related pathways antioxidant Antioxidant / Antiradical main->antioxidant Scavenges free radicals agrochemical Agrochemicals (Herbicides/Fungicides) main->agrochemical Acts as a pesticide anti_inflammatory Anti-inflammatory main->anti_inflammatory Modulates inflammatory response

Caption: Potential applications of the 1,2,4-triazole-3-thiol scaffold.

Discussion of Biological Activities
  • Antifungal and Antibacterial Activity: Triazole derivatives are famous for their antifungal properties, with drugs like fluconazole and itraconazole being prime examples.[2][4] The triazole ring is crucial for binding to fungal enzymes. The thiol group can enhance this activity by forming coordinating bonds with metal ions in enzyme active sites or by participating in redox processes.[3] Numerous studies have demonstrated significant in vitro antibacterial and antifungal activity for various substituted 1,2,4-triazole-3-thiols against a broad spectrum of pathogens.[1]

  • Anticancer Activity: The 1,2,4-triazole scaffold is present in anticancer drugs like anastrozole and letrozole.[2] Derivatives of 1,2,4-triazole-3-thiol have shown promise as agents for anticancer therapy, with activities attributed to various mechanisms, including enzyme inhibition and induction of apoptosis.[6]

  • Antioxidant Activity: Free radicals contribute to numerous diseases, and compounds that can scavenge these radicals have therapeutic potential.[9] The thiol group in the target molecule is a key player here. It can act as a hydrogen donor to neutralize free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, which is a common method for assessing antioxidant activity.[7][9]

  • Agrochemical Applications: Beyond medicine, these compounds are valuable in agriculture. Their inherent antifungal properties make them effective fungicides for crop protection.[1] Furthermore, some derivatives have shown potent herbicidal activity, suggesting their use in weed management.[4]

Protocol: DPPH Free Radical Scavenging Assay

This protocol provides a method to evaluate the antioxidant potential of the title compound.

Objective: To determine the in-vitro antioxidant activity of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol.

Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.[7][9]

Materials:

  • 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectroscopic grade)

  • Ascorbic acid (as a positive control)

  • UV-Vis Spectrophotometer, micropipettes, and cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (1 mg/mL) in methanol.

    • Prepare a series of dilutions from the stock solution to obtain different concentrations (e.g., 10, 25, 50, 100 µg/mL).

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.

    • Prepare a similar set of dilutions for the ascorbic acid standard.

  • Assay Execution:

    • To 1.0 mL of each dilution of the test compound (and the standard), add 2.0 mL of the DPPH solution.

    • Prepare a blank sample containing 1.0 mL of methanol and 2.0 mL of the DPPH solution.

    • Shake the mixtures vigorously and allow them to stand at room temperature in the dark for 30 minutes.

  • Measurement:

    • Measure the absorbance of each solution at 517 nm using the UV-Vis spectrophotometer.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Plot the % scavenging against the concentration for both the test compound and the standard.

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) from the plot. A lower IC₅₀ value indicates higher antioxidant activity.[7]

Conclusion

5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol is a multifaceted heterocyclic compound with significant potential in both medicinal chemistry and materials science. Its well-defined structure, accessible synthesis, and the proven biological relevance of its core scaffold make it an attractive target for further investigation. The presence of the reactive thiol group, combined with the modulating effects of the propyl and cyclopropyl substituents, provides a rich platform for the design of new lead compounds. Researchers in drug development are encouraged to explore this and related structures as they pursue novel therapeutics to address pressing global health challenges in infectious diseases, cancer, and inflammatory disorders.

References

  • MySkinRecipes. 5-Cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [Link]

  • Ke, W., Sun, N. B., & Wu, H. K. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)
  • ResearchGate. Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. Available from: [Link]

  • Kavvurnos, D., Paskaleva, D., & Zhelyazkova, S. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia. Available from: [Link]

  • NIH National Center for Biotechnology Information. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available from: [Link]

  • Kuban, B., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia.
  • ResearchGate. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Available from: [Link]

  • NIH National Center for Biotechnology Information. An insight on medicinal attributes of 1,2,4-triazoles. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

Foreword: The Scientific Imperative for Comprehensive Characterization In the landscape of modern drug discovery and materials science, the 1,2,4-triazole scaffold stands as a cornerstone of innovation. Compounds built u...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Scientific Imperative for Comprehensive Characterization

In the landscape of modern drug discovery and materials science, the 1,2,4-triazole scaffold stands as a cornerstone of innovation. Compounds built upon this heterocyclic core exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The subject of this guide, 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol, represents a novel entity within this promising class. Its unique substitution pattern—a compact, rigid cyclopropyl group at the 5-position and a flexible propyl chain at the N4 position—suggests a nuanced interplay of steric and electronic effects that dictate its behavior.

This document is crafted for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple data sheet to provide a holistic framework for understanding and evaluating the physicochemical properties of this molecule. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causality behind experimental choices and to provide a robust, self-validating system for its characterization. We will explore the critical link between molecular structure, empirical data, and predictive insights, equipping your research with the foundational knowledge necessary for advancing this compound from the bench to potential application.

Molecular Identity and Structural Elucidation

A thorough understanding of a compound's properties begins with confirming its fundamental structure and identity. For 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol, this is paramount.

Core Molecular Attributes

The foundational data for this molecule provides the basis for all subsequent analysis.

PropertyValueSource
CAS Number 603981-93-7[3]
Molecular Formula C₈H₁₃N₃S[3]
Molecular Weight 183.28 g/mol [3]
Canonical SMILES CCCN1C(=S)N=C(N1)C2CC2-
IUPAC Name 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol-
Tautomerism: The Thiol-Thione Equilibrium

A critical, intrinsic property of 1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thiol and thione forms. This equilibrium is not a trivial curiosity; it profoundly influences the molecule's hydrogen bonding capability, polarity, and interaction with biological targets.

Caption: Thiol-Thione Tautomerism of the 1,2,4-triazole-3-thiol core.

Synthesis Pathway and Spectroscopic Confirmation

While numerous methods exist for synthesizing the 1,2,4-triazole-3-thione core, the most reliable and versatile approach involves the alkaline cyclization of a substituted thiosemicarbazide intermediate.[2][5][9][10] This method provides high yields and a straightforward purification process.

Proposed Synthetic Workflow

The synthesis is logically approached in two primary stages: formation of the acylthiosemicarbazide followed by base-catalyzed intramolecular cyclization.

synthesis_workflow start Starting Materials: - Cyclopropanecarboxylic acid - 4-Propylthiosemicarbazide step1 Step 1: Acylation (e.g., using PPE in Chloroform) start->step1 intermediate Intermediate: 2-(cyclopropanecarbonyl)-N-propylhydrazine-1-carbothioamide step1->intermediate step2 Step 2: Alkaline Cyclodehydration (e.g., aq. KOH, heat) intermediate->step2 product Final Product: 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol step2->product purify Purification (Acidification & Recrystallization) product->purify analysis Structural Confirmation (NMR, IR, MS, Elemental Analysis) purify->analysis

Caption: Proposed two-step synthesis and confirmation workflow.

This pathway is advantageous because it builds the core structure from commercially available or readily synthesized precursors. The use of a dehydrating agent like polyphosphate ester (PPE) in the acylation step can facilitate the reaction between the carboxylic acid and the thiosemicarbazide.[5][9] The subsequent cyclization under alkaline conditions is a robust, well-documented transformation for this class of compounds.[2][9]

Protocol: Spectroscopic Characterization

Objective: To confirm the identity and purity of the synthesized 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Rationale: NMR provides unambiguous structural information by mapping the chemical environment of ¹H and ¹³C nuclei.
  • Procedure:
  • Dissolve 5-10 mg of the purified product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for this class of compounds and its residual peak does not typically interfere with key signals.
  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
  • Expected ¹H NMR Signals:
  • A low-field singlet (δ ~13-14 ppm) corresponding to the N-H proton of the thione tautomer.[4][5]
  • A multiplet for the N-propyl group protons (CH₂, CH₂, CH₃).
  • Multiplets for the cyclopropyl group protons (CH, CH₂).
  • Expected ¹³C NMR Signals:
  • A downfield signal (δ ~165-170 ppm) for the C=S carbon.[4]
  • A signal for the C5 carbon attached to the cyclopropyl group.
  • Signals corresponding to the propyl and cyclopropyl carbons.

2. Infrared (IR) Spectroscopy:

  • Rationale: IR spectroscopy identifies characteristic functional groups based on their vibrational frequencies.
  • Procedure:
  • Prepare a sample using the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.
  • Acquire the spectrum from 4000 to 400 cm⁻¹.
  • Expected Key Absorptions:
  • A broad N-H stretching band around 3100-3300 cm⁻¹.[6][8]
  • Absence of a sharp S-H stretch (around 2550-2600 cm⁻¹) further confirms the thione tautomer.[6][7][8]
  • A strong C=N stretching vibration around 1600-1620 cm⁻¹.[6][8]
  • Bands associated with the N-C=S group.[6][7][8]

3. Mass Spectrometry (MS):

  • Rationale: MS provides the exact molecular weight and fragmentation pattern, confirming the molecular formula.
  • Procedure:
  • Use Electrospray Ionization (ESI) in positive ion mode.
  • Observe the [M+H]⁺ ion to confirm the molecular weight (expected m/z ≈ 184.09).

Core Physicochemical Properties: Experimental & Predictive

The utility of a compound in drug development is critically dependent on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility (Aqueous and Organic)

Solubility is a gatekeeper property for bioavailability. The presence of the polar triazole-thione core and the nonpolar alkyl/cycloalkyl substituents creates a molecule with balanced lipophilicity.

  • Aqueous Solubility: The thione group and nitrogen atoms can act as hydrogen bond acceptors, imparting some aqueous solubility. However, the propyl and cyclopropyl groups will limit this. The solubility is expected to be pH-dependent due to the acidic nature of the N-H proton. In basic media, deprotonation will form a water-soluble thiolate salt, significantly increasing solubility.

  • Organic Solubility: The compound is expected to exhibit good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols like methanol and ethanol.

Protocol: Kinetic Solubility Determination via Nephelometry

  • Prepare a 10 mM stock solution in DMSO.

  • In a 96-well plate, add buffer (e.g., pH 7.4 PBS) to each well.

  • Use an acoustic dispenser to add varying amounts of the DMSO stock to the buffer, creating a concentration gradient.

  • Seal the plate and shake for 2 hours at room temperature.

  • Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility limit.

Acidity (pKa)

The pKa value is essential for predicting the ionization state of the molecule at physiological pH. The primary acidic proton is the N-H of the triazole ring.

  • Prediction: The pKa of the parent 1,2,4-triazole is 10.26.[11] The electron-withdrawing nature of the thione group is expected to increase the acidity, lowering the pKa. The alkyl substituents will have a minor electronic effect. Therefore, a pKa in the range of 8.0 - 9.5 is a reasonable estimate. This implies that at physiological pH (7.4), the compound will exist predominantly in its neutral, protonated form.

Protocol: Potentiometric Titration

  • Dissolve a precise weight of the compound in a co-solvent system (e.g., 50:50 methanol:water).

  • Titrate the solution with a standardized solution of NaOH while monitoring the pH with a calibrated electrode.

  • The pKa is determined from the half-equivalence point on the resulting titration curve.

Lipophilicity (LogP / LogD)

Lipophilicity is a key determinant of membrane permeability and protein binding. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

  • Prediction: Based on a similar structure, 5-cyclopropyl-4-ethyl-4H-[3][6][12]triazole-3-thiol, which has a predicted XLogP3 of 1.46, we can anticipate a slightly higher LogP for the propyl-substituted analogue due to the additional methylene group.[12] A predicted LogP in the range of 1.8 - 2.2 is expected. This value falls within the desirable "rule of five" range for drug-like molecules.

  • LogD vs. LogP: Since the molecule is acidic, its distribution will be pH-dependent. LogD (the distribution coefficient at a specific pH) is a more physiologically relevant measure. At pH 7.4, where the molecule is mostly neutral, LogD₇.₄ will be very close to its LogP value.

Protocol: Shake-Flask Method (OECD Guideline 107)

  • Prepare a saturated solution of the compound in pre-equilibrated n-octanol and buffer (pH 7.4).

  • Mix equal volumes of the octanol and buffer phases in a flask.

  • Shake vigorously until equilibrium is reached (e.g., 24 hours).

  • Centrifuge to separate the phases completely.

  • Determine the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculate LogD₇.₄ as log₁₀([Concentration in Octanol] / [Concentration in Buffer]).

Summary of Physicochemical Parameters

The following table summarizes the predicted and experimentally determined properties critical for assessing the compound's potential.

ParameterPredicted ValueRecommended Experimental MethodRelevance in Drug Development
Molecular Weight 183.28Mass SpectrometryAffects diffusion and bioavailability (Rule of Five)
Aqueous Solubility Low to ModerateNephelometry, HPLC-based methodsEssential for absorption and formulation
pKa 8.0 - 9.5Potentiometric Titration, UV-spectroscopyDetermines ionization state, solubility, and receptor interaction
LogP / LogD₇.₄ 1.8 - 2.2Shake-Flask, HPLC-based methodsGoverns membrane permeability, metabolism, and toxicity

Conclusion and Forward Outlook

5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol is a molecule of significant interest, belonging to a class of compounds with proven biological relevance. This guide has established a comprehensive framework for its synthesis, structural confirmation, and physicochemical characterization. The presented protocols are robust, grounded in established analytical principles, and designed to yield high-quality, reproducible data.

The predicted properties—moderate lipophilicity, a single acidic pKa outside the physiological range, and a drug-like molecular weight—position this compound as a promising candidate for further investigation. The true value, however, lies in the rigorous experimental validation of these predictions. By executing the workflows detailed herein, researchers can build a complete and accurate physicochemical profile, enabling informed decisions in lead optimization, formulation development, and the overall progression of this promising molecule.

References

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. Available from: [Link]

  • Prasad, Y. R., Rao, A. L., & Prasoona, L. (2013). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[3][6][12] triazole-3-thiol derivatives and Antifungal activity. International Journal of Pharmaceutical Sciences and Research, 4(3), 1054.

  • Turan-Zitouni, G., Blaser, A., & Kaplancıklı, Z. A. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 7949. Available from: [Link]

  • Khan, I., et al. (2022). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Journal of the Turkish Chemical Society Section A: Chemistry.
  • Turan-Zitouni, G., Blaser, A., & Kaplancıklı, Z. A. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 7949. Available from: [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. Available from: [Link]

  • Zhang, L., et al. (2019). Water solubility and physicochemical properties of representative compounds and ETV. Scientific Reports, 9(1), 1-11.
  • Kurasov, D. O., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 4(2), 249-291. Available from: [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of the Turkish Chemical Society Section A: Chemistry.
  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. Available from: [Link]

  • Gomaa, M. A. M., et al. (2020). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazoles. ACS omega, 5(25), 15416-15429. Available from: [Link]

Sources

Foundational

5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol For Researchers, Scientists, and Drug Development Professionals Abstract The 1,2,4-triazole-3-thiol scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The precise structural characterization of novel analogues is paramount for understanding structure-activity relationships and for intellectual property protection. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of a novel compound, 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol, integrating synthetic strategy with in-depth spectroscopic analysis.

Rationale and Synthetic Strategy

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is well-established, commonly proceeding through the alkaline cyclization of 1,4-disubstituted thiosemicarbazides.[4][5] This approach offers a reliable and high-yielding pathway to the target molecule. The proposed synthetic workflow is outlined below.

Proposed Synthesis of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

The synthesis initiates with the preparation of cyclopropanecarbohydrazide from the corresponding ester. This hydrazide is then reacted with propyl isothiocyanate to form the key intermediate, 1-(cyclopropanecarbonyl)-4-propylthiosemicarbazide. Subsequent intramolecular cyclization in the presence of a base, such as sodium hydroxide, yields the final product.

Synthesis_Workflow A Cyclopropane carboxylic acid B Methyl cyclopropanecarboxylate A->B MeOH, H₂SO₄ (cat.) C Cyclopropanecarbohydrazide B->C NH₂NH₂·H₂O E 1-(cyclopropanecarbonyl)-4-propylthiosemicarbazide C->E Ethanol, Reflux D Propyl isothiocyanate D->E F 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol E->F 2N NaOH, Reflux

Caption: Structure of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol with atom numbering.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying key functional groups. The presence of the thiol tautomer is typically confirmed by a characteristic S-H stretching vibration.

Wavenumber (cm⁻¹)IntensityAssignment
~3080MediumC-H stretch (cyclopropyl)
~2960, ~2870StrongC-H stretch (propyl)
~2650Weak, BroadS-H stretch (thiol)
~1615MediumC=N stretch (triazole ring)
~1540MediumN-C=S vibrations
~1460MediumCH₂ bend (propyl)

The observation of a weak and broad absorption band around 2650 cm⁻¹ is a strong indicator of the S-H group, supporting the thiol tautomeric form of the molecule. [4][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum gives insights into the number of different types of protons and their neighboring environments. The thiol proton is expected to appear as a broad singlet at a significantly downfield chemical shift. [4][7]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~13.5 br s 1H SH (S6)
~3.95 t 2H N-CH₂ (C7)
~2.10 m 1H CH (C10)
~1.70 sextet 2H CH₂ (C8)
~1.15 m 2H CH₂ (C11 or C12)
~0.95 t 3H CH₃ (C9)

| ~0.85 | m | 2H | CH₂ (C11 or C12) |

Note: Chemical shifts are predicted and may vary based on solvent and concentration.

The downfield triplet at ~3.95 ppm corresponds to the methylene group attached to the electronegative nitrogen atom of the triazole ring. The complex multiplets in the upfield region (~2.10, ~1.15, and ~0.85 ppm) are characteristic of the cyclopropyl group protons.

The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

Chemical Shift (δ, ppm)Assignment
~165.0C=S (C3)
~152.0N-C=N (C5)
~45.0N-CH₂ (C7)
~22.5CH₂ (C8)
~11.0CH₃ (C9)
~8.0CH₂ (C11, C12)
~6.5CH (C10)

Note: Chemical shifts are predicted and may vary based on solvent and concentration.

The two signals in the downfield region (~165.0 and ~152.0 ppm) are assigned to the two carbon atoms of the triazole ring. The remaining signals in the upfield region correspond to the propyl and cyclopropyl substituents.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. For a compound with the molecular formula C₈H₁₃N₃S, the expected exact mass is approximately 183.0830 g/mol .

m/zProposed Fragment
183[M]⁺˙ (Molecular Ion)
154[M - C₂H₅]⁺
141[M - C₃H₆]⁺
113[M - C₃H₆ - N₂]⁺

The fragmentation of 1,2,4-triazoles can be complex and is influenced by the nature of the substituents. [8][9]A plausible fragmentation pathway could involve the loss of the propyl or cyclopropyl group, or the extrusion of a nitrogen molecule from the triazole ring.

Experimental Protocols

Synthesis of 1-(cyclopropanecarbonyl)-4-propylthiosemicarbazide (Intermediate E)
  • To a solution of cyclopropanecarbohydrazide (1.0 eq) in absolute ethanol, add propyl isothiocyanate (1.0 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to obtain the thiosemicarbazide intermediate.

Synthesis of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol (Product F)
  • Suspend the 1-(cyclopropanecarbonyl)-4-propylthiosemicarbazide (1.0 eq) in a 2N aqueous solution of sodium hydroxide.

  • Reflux the mixture for 6-8 hours until the evolution of hydrogen sulfide ceases and a clear solution is obtained.

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to afford the pure product.

Conclusion

The collective evidence from IR, ¹H NMR, ¹³C NMR, and MS provides a self-validating system for the unambiguous structure elucidation of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol. The characteristic IR absorptions, the specific chemical shifts and coupling patterns in the NMR spectra, and the molecular ion peak with a logical fragmentation pattern in the mass spectrum all converge to confirm the proposed structure. This integrated analytical approach is indispensable in the field of drug discovery and development for the rigorous characterization of novel chemical entities.

References

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204–212. [Link]

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]

  • Safonov, A., et al. (2021). MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3- PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES. Journal of Faculty of Pharmacy of Ankara University, 45(3), 457-466. [Link]

  • Krasavin, M., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 7955. [Link]

  • Nawaz, H., et al. (2023). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH, 2(5), 274-283. [Link]

  • Zarghi, A., & Hamzeh-Mivehroud, M. (2021). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 26(16), 4784. [Link]

  • Patel, N. B., & Patel, H. R. (2012). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [4][5][10]triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

  • ResearchGate. Mass fragmentation pattern of the triazole‐thiol ligand. [Link]

  • Al-Juboori, A. M. H., et al. (2014). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 4(4), 834-841. [Link]

  • Bakulev, V. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1641. [Link]

  • Gümrükçüoğlu, N., et al. (2010). Synthesis of Novel 1,3-Substituted 1H--[4][5][10]Triazole-3-Thiol Derivatives. Russian Journal of Organic Chemistry, 46(8), 1215-1218. [Link]

  • Kumar, S., et al. (2014). Synthesis and evaluation of 4-amino-5-phenyl-4 H --[4][5][10]triazole-3-thiol derivatives as antimicrobial agents. ResearchGate. [Link]

  • National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

  • Canadian Science Publishing. THE INFRARED SPECTRA OF 4-SUBSTITUTED-THIOSEMICARBAZIDES AND DIAZOTIZATION PRODUCTS. [Link]

  • Salionov, V. O., et al. (2014). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. Vìsnik Farmacìï, (1), 49-51. [Link]

  • Al-Masoudi, W. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

Sources

Exploratory

An In-depth Technical Guide to Thiol-Thione Tautomerism in 4-Propyl-Substituted 1,2,4-Triazoles

Abstract The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1][2] The biological activity of these compounds is often intimately linked to their tautomeric...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1][2] The biological activity of these compounds is often intimately linked to their tautomeric state. This guide provides a comprehensive exploration of the thiol-thione tautomerism in 4-propyl-substituted 1,2,4-triazoles, a class of compounds with significant pharmacological potential. We will delve into the synthetic pathways, robust analytical methodologies for characterizing the tautomeric equilibrium, and the influence of environmental factors on this dynamic process. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the nuanced physicochemical properties of these vital heterocyclic systems.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the behavior of many biologically active molecules.[3] For nitrogen-containing heterocycles like 1,2,4-triazoles, prototropic tautomerism can significantly influence properties such as pKa, lipophilicity, and, crucially, the ability to interact with biological targets.[3] The thiol-thione equilibrium in mercapto-substituted triazoles is of particular interest, as the two forms exhibit distinct electronic and steric profiles, which can dictate their pharmacological activity.[4] Understanding and controlling this equilibrium is, therefore, a key consideration in the rational design of novel therapeutics.

The 4-propyl substitution on the 1,2,4-triazole ring provides a valuable model system for these investigations. The propyl group, while seemingly simple, introduces specific steric and electronic effects that modulate the tautomeric preference. This guide will provide a detailed examination of this specific class of compounds, offering both foundational knowledge and advanced insights.

Synthetic Pathways to 4-Propyl-1,2,4-Triazole-3-thiones

The synthesis of 4-propyl-1,2,4-triazole-3-thiones is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.[1] A common and effective route involves the initial formation of a thiosemicarbazide intermediate, followed by cyclization.[1][5]

General Synthetic Scheme

The overall synthetic strategy can be visualized as a two-stage process:

Synthesis cluster_0 Stage 1: Thiosemicarbazide Formation cluster_1 Stage 2: Cyclization PropylIsothiocyanate Propyl Isothiocyanate Thiosemicarbazide 1-Acyl-4-propyl-thiosemicarbazide PropylIsothiocyanate->Thiosemicarbazide Nucleophilic Addition Hydrazide Substituted Hydrazide (R-CO-NHNH2) Hydrazide->Thiosemicarbazide Thiosemicarbazide_ref 1-Acyl-4-propyl-thiosemicarbazide TriazoleThione 4-Propyl-5-substituted-1,2,4-triazole-3-thione Thiosemicarbazide_ref->TriazoleThione Base-catalyzed Cyclodehydration

Caption: General synthetic pathway to 4-propyl-1,2,4-triazole-3-thiones.

Detailed Experimental Protocol

Part A: Synthesis of 1-(Substituted-carbonyl)-4-propylthiosemicarbazide

  • Reactant Preparation: Dissolve the desired substituted carboxylic acid hydrazide (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Isothiocyanate: To the stirred solution, add propyl isothiocyanate (1.1 eq) dropwise at room temperature. The causality here is to maintain a controlled reaction rate and prevent excessive heat generation.

  • Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for refluxing is to provide the necessary activation energy for the nucleophilic addition of the hydrazide to the isothiocyanate.

  • Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is the desired thiosemicarbazide derivative.

  • Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Part B: Cyclization to 4-Propyl-5-substituted-1,2,4-triazole-3-thione

  • Base-catalyzed Cyclization: Dissolve the synthesized 1-(substituted-carbonyl)-4-propylthiosemicarbazide (1.0 eq) in an aqueous solution of a base, such as 8% sodium hydroxide.[6]

  • Heating: Reflux the mixture for 4-6 hours. The basic medium facilitates the intramolecular cyclodehydration, leading to the formation of the triazole ring.[6]

  • Neutralization and Precipitation: After cooling, carefully acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of 5-6. This protonates the triazole, causing it to precipitate out of the solution.

  • Isolation and Purification: Filter the precipitated solid, wash thoroughly with water to remove any inorganic salts, and dry. Recrystallization from an appropriate solvent (e.g., ethanol) will yield the pure 4-propyl-5-substituted-1,2,4-triazole-3-thione.

Characterization of the Thiol-Thione Tautomeric Equilibrium

The core of this investigation lies in the detailed characterization of the dynamic equilibrium between the thione and thiol tautomers. A multi-faceted approach, combining spectroscopic and computational methods, is essential for a comprehensive understanding.

Tautomerism Thione Thione Form (C=S, N-H) Thiol Thiol Form (C-SH, C=N) Thione->Thiol Proton Transfer

Caption: The thiol-thione tautomeric equilibrium in 1,2,4-triazoles.

Spectroscopic Investigation

Spectroscopic techniques provide direct experimental evidence for the presence and relative abundance of each tautomer in different environments.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[7] Both ¹H and ¹³C NMR are invaluable.

  • ¹H NMR: The key diagnostic signal is that of the labile proton (N-H in the thione form and S-H in the thiol form). The chemical shift of this proton is highly dependent on the solvent and concentration. In many cases, this proton undergoes rapid exchange, leading to a broadened signal or no observable signal at all. The signals of the propyl group and any substituents on the triazole ring will also show subtle shifts depending on the predominant tautomeric form.

  • ¹³C NMR: The most informative signal is that of the C3 carbon. In the thione form, this carbon is part of a C=S double bond and typically resonates in the range of 160-180 ppm. In the thiol form, it is part of a C-S single bond within an aromatic system and resonates further upfield.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Prepare solutions of the 4-propyl-1,2,4-triazole-3-thione in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD). The concentration should be kept consistent (e.g., 10 mg/mL). The choice of solvents is critical as polarity can significantly shift the tautomeric equilibrium.[8]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample at a constant temperature (e.g., 298 K).

  • Data Analysis: Compare the chemical shifts of the C3 carbon and other key protons across the different solvents. A downfield shift of the C3 carbon in more polar solvents suggests a shift in the equilibrium towards the thione form.

Table 1: Representative ¹³C NMR Chemical Shifts (δ) for the C3 Carbon

SolventPolarityExpected Predominant FormApproximate δ (C3) ppm
CDCl₃LowThiol~150-160
DMSO-d₆HighThione~165-175

3.1.2. UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive technique for detecting the presence of the C=S chromophore.[9][10]

  • Thione Form: The thione tautomer typically exhibits a characteristic absorption band in the range of 250-350 nm, corresponding to the n→π* transition of the C=S group.[9][10]

  • Thiol Form: The thiol tautomer, being more aromatic, usually shows absorptions at shorter wavelengths, typically below 300 nm, arising from π→π* transitions.[9]

Experimental Protocol: UV-Vis Analysis

  • Solution Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of the compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of 200-400 nm.

  • Analysis: Observe the position and intensity of the absorption maxima. An increase in the intensity of the band around 300-350 nm in more polar solvents indicates a stabilization of the thione form.[8]

Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide invaluable insights into the relative stabilities of the tautomers and can help rationalize the experimental observations.[11][12]

DFT_Workflow Input Input Structures (Thione and Thiol Tautomers) Optimization Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Input->Optimization Frequency Frequency Calculation (Confirm Minima) Optimization->Frequency Energy Single Point Energy Calculation (Higher Level of Theory) Frequency->Energy Solvation Solvation Model (e.g., SMD, PCM) Energy->Solvation Output Relative Energies (ΔG) and Tautomer Ratios Solvation->Output

Caption: A typical DFT workflow for studying tautomerism.

Computational Protocol: DFT Calculations

  • Structure Preparation: Build the 3D structures of both the thione and thiol tautomers of the 4-propyl-5-substituted-1,2,4-triazole.

  • Geometry Optimization: Perform geometry optimizations for both tautomers in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[11] This step is crucial to find the lowest energy conformation of each tautomer.

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

  • Solvation Effects: To model the influence of different solvents, re-optimize the geometries and calculate the energies using a continuum solvation model (e.g., SMD or PCM) corresponding to the solvents used in the experimental studies.

  • Energy Analysis: Compare the calculated Gibbs free energies (G) of the two tautomers in the gas phase and in different solvents. The relative energy difference (ΔG) can be used to predict the equilibrium constant (K) and the relative population of the two tautomers.

Table 2: Hypothetical DFT Calculation Results for Relative Gibbs Free Energy (ΔG)

MediumΔG (G_thiol - G_thione) (kcal/mol)Predicted Predominant Form
Gas Phase+2.5Thione
Chloroform+1.0Thione
DMSO-1.5Thiol

Factors Influencing the Tautomeric Equilibrium

The position of the thiol-thione equilibrium is not static and can be influenced by several factors:

  • Solvent Polarity: As demonstrated by the spectroscopic and computational data, polar solvents tend to favor the more polar thione form through dipole-dipole interactions and hydrogen bonding.[8]

  • Temperature: Changes in temperature can shift the equilibrium. Variable-temperature NMR experiments can be employed to study the thermodynamics of the tautomerization process.

  • pH: The acidity or basicity of the medium can have a profound effect, as protonation or deprotonation of the triazole ring will favor one tautomer over the other. 1,2,4-triazoles are amphoteric, meaning they can be protonated or deprotonated.[13]

  • Substituents: The electronic nature of the substituent at the C5 position can influence the relative stability of the tautomers. Electron-withdrawing groups may favor one form, while electron-donating groups may favor the other.

Conclusion and Future Directions

The thiol-thione tautomerism of 4-propyl-substituted 1,2,4-triazoles is a complex phenomenon governed by a delicate interplay of intrinsic structural features and external environmental factors. A thorough understanding of this equilibrium, achieved through a synergistic combination of synthesis, spectroscopy, and computational modeling, is paramount for the successful design and development of novel drug candidates based on this versatile heterocyclic scaffold.

Future research in this area should focus on expanding the library of C5-substituted analogues to build a more comprehensive structure-tautomerism-activity relationship. Furthermore, advanced techniques such as X-ray crystallography could provide definitive evidence of the predominant tautomeric form in the solid state, offering a valuable point of comparison for the solution-phase studies.

References

  • Katritzky, A. R., & Karelson, M. (1991). Tautomerism of Heterocycles: A Critical Review. Journal of the American Chemical Society, 113(5), 1561–1565. [Link]

  • Davari, M. D., Bahrami, H., & Zahedi, M. (2011). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 17(4), 841–855. [Link]

  • Özdemir, N., Gürbüz, D., & Ülküseven, B. (2014). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 540-549. [Link]

  • Kaplaushenko, A. G., Panasenko, O. I., & Knysh, Y. G. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1149-1154. [Link]

  • Mamedov, V. A., Kalinin, A. A., Gubaidullin, A. T., Litvinov, I. A., & Levin, Y. A. (2002). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Russian Journal of General Chemistry, 72(11), 1833-1837. [Link]

  • Trofimov, B. A., & Schmidt, E. Y. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Russian Chemical Bulletin, 71(9), 1933-1941. [Link]

  • Wikipedia. (2023). 1,2,4-Triazole. [Link]

  • Kaplaushenko, A., & Zivenko, O. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. ScienceRise: Pharmaceutical Science, (2), 4-13. [Link]

  • Beaudoin, S., & Zargarian, D. (1996). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 74(11), 2143-2150. [Link]

  • ResearchGate. (n.d.). Tautomerism of 1,2,4-triazole thione. [Link]

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  • Holovnia, M., & Demianchuk, D. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Chemistry, 6(2), 488-518. [Link]

  • ResearchGate. (n.d.). Isomers of triazole with tautomeric forms. [Link]

  • Raczyńska, E. D., & Kośmider, A. (2007). On tautomerism of 1,2,4-triazol-3-ones. Journal of Physical Organic Chemistry, 20(9), 675-683. [Link]

  • El-Emam, A. A. (2020). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 25(18), 4235. [Link]

  • Afonin, A. V., Ushakov, I. A., & Vashchenko, A. V. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A, 128(13), 2739–2751. [Link]

  • Cretu, O. D., Barbuceanu, S. F., Saramet, G., & Draghici, C. (2010). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. Journal of the Serbian Chemical Society, 75(11), 1463-1470. [Link]

  • Seela, F., & Chittepu, P. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. Molecules, 29(13), 3020. [Link]

  • Al-Noori, M. H., & Al-Masoudi, N. A. (2015). DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. Journal of Molecular Structure, 1081, 319-326. [Link]

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Foundational

A Comprehensive Technical Guide to the Spectral Characteristics of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the expected spectral data for the novel heterocyclic compound, 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectral data for the novel heterocyclic compound, 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol. While direct experimental data for this specific molecule is not widely published, this document, authored from the perspective of a Senior Application Scientist, synthesizes information from analogous structures and established principles of spectroscopic analysis to provide a robust predictive framework. This guide will serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel triazole derivatives.

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties[1][2]. The unique structural combination of a cyclopropyl group at the 5-position and a propyl group at the 4-position of the 4H-1,2,4-triazole-3-thiol core suggests potential for novel pharmacological profiles, making a thorough understanding of its chemical signature paramount.

Molecular Structure and Properties

The foundational step in any spectral analysis is a clear understanding of the molecule's structure.

Caption: Molecular structure of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol.

Key Molecular Properties:

  • Molecular Formula: C₈H₁₃N₃S[3]

  • Molecular Weight: 183.28 g/mol [3]

  • CAS Number: 603981-93-7[3]

Proposed Synthesis Workflow

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically involving the base-catalyzed cyclization of a corresponding thiosemicarbazide precursor[4][5]. The following protocol outlines a reliable pathway to synthesize the title compound.

G start Cyclopropanecarboxylic acid hydrazide step1 Reaction with Propyl isothiocyanate start->step1 step2 Formation of N-propyl-2-cyclopropylcarbonylhydrazine-1-carbothioamide step1->step2 step3 Base-catalyzed cyclization (e.g., NaOH or KOH) step2->step3 end 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol step3->end

Caption: Proposed synthetic workflow for 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of N-propyl-2-cyclopropylcarbonylhydrazine-1-carbothioamide.

    • To a solution of cyclopropanecarboxylic acid hydrazide (1 equivalent) in ethanol, add propyl isothiocyanate (1 equivalent).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The resulting solid can be purified by recrystallization from a suitable solvent like ethanol to yield the pure thiosemicarbazide intermediate.

  • Step 2: Cyclization to 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol.

    • Dissolve the purified thiosemicarbazide from Step 1 in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

    • Reflux the mixture for 6-8 hours.

    • After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of approximately 5-6.

    • The precipitated solid is the desired product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization.

Spectroscopic Characterization

The following sections detail the predicted spectral data for 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol, based on the analysis of structurally related compounds and fundamental spectroscopic principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be highly informative, with distinct signals for the propyl and cyclopropyl groups, as well as the thiol proton. The spectrum is predicted in a deuterated solvent such as DMSO-d₆.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Justification
SH13.0 - 14.0Singlet (broad)-The thiol proton in triazole-thiols is known to resonate at a very downfield position due to hydrogen bonding and the acidic nature of the proton[5][6].
N-CH₂ (propyl)3.8 - 4.1Triplet~7The methylene group attached to the nitrogen is deshielded by the electronegative nitrogen atom.
CH₂ (propyl)1.6 - 1.8Sextet~7The central methylene group of the propyl chain.
CH₃ (propyl)0.8 - 1.0Triplet~7The terminal methyl group of the propyl chain, appearing in the typical aliphatic region.
CH (cyclopropyl)2.0 - 2.3Multiplet-The methine proton of the cyclopropyl ring is deshielded by the adjacent triazole ring.
CH₂ (cyclopropyl)0.9 - 1.2Multiplet-The methylene protons of the cyclopropyl ring will appear as complex multiplets due to geminal and vicinal coupling.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data, providing confirmation of the carbon framework.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C=S (C3)165 - 175The thione carbon is significantly deshielded and appears at a characteristic downfield position.
C=N (C5)150 - 160The carbon atom of the triazole ring double-bonded to nitrogen.
N-CH₂ (propyl)45 - 50The carbon of the methylene group attached to the nitrogen atom.
CH₂ (propyl)20 - 25The central carbon of the propyl group.
CH₃ (propyl)10 - 15The terminal methyl carbon of the propyl group.
CH (cyclopropyl)10 - 15The methine carbon of the cyclopropyl ring.
CH₂ (cyclopropyl)5 - 10The methylene carbons of the cyclopropyl ring, appearing in the upfield aliphatic region.
Infrared (IR) Spectroscopy

The IR spectrum will be instrumental in identifying the key functional groups present in the molecule.

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Mode
N-H3100 - 3300 (broad)Stretching
C-H (aliphatic)2850 - 3000Stretching
S-H2550 - 2600 (weak)Stretching. This peak can sometimes be broad and difficult to discern[5].
C=N1600 - 1650Stretching[7].
C=S1200 - 1300Stretching
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and can provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z = 183, corresponding to the molecular weight of the compound (C₈H₁₃N₃S)[3].

  • Isotope Peaks: The presence of a sulfur atom will result in a characteristic M+2 peak at m/z = 185 with an intensity of approximately 4.4% relative to the M⁺ peak.

  • Key Fragmentation Patterns:

    • Loss of the propyl group ([M-43]⁺) leading to a fragment at m/z = 140.

    • Loss of the cyclopropyl group ([M-41]⁺) resulting in a fragment at m/z = 142.

    • Cleavage of the triazole ring can lead to a variety of smaller fragments.

Conclusion

This technical guide provides a comprehensive, predictive analysis of the spectral data for 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol. By leveraging data from analogous compounds and established spectroscopic principles, researchers can confidently approach the synthesis and characterization of this novel molecule. The detailed protocols and predicted spectral assignments herein serve as a foundational resource for further investigation into the chemical and biological properties of this promising compound.

References

  • Ahmed, S. et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH, 3(5), 288.
  • Safonov, A. et al. (2021). MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3- PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES. Journal of Faculty of Pharmacy of Ankara University, 45(3), 457-466.
  • Al-Sultani, A. A. J. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 204-211.
  • Abdulrasool, M. M. et al. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 2(4), 1109-1118.
  • Krasnikov, S. V. et al. (2024).
  • PubChem. (n.d.). 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. National Center for Biotechnology Information. Retrieved from [Link]

  • Saeed, A. et al. (2014). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Tropical Journal of Pharmaceutical Research, 13(10), 1641-1647.
  • PubChemLite. (n.d.). 5-cyclopropyl-4-methyl-4h-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • Al-Ghorbani, M. et al. (2016).
  • Wang, Y. et al. (2016). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. Journal of Chemical Crystallography, 46(8), 349-353.
  • Sarkar, S. et al. (2015). Adsorption of 4-Methyl-4H-1,2,4-triazole-3-thiol Molecules on Silver Nanocolloids: FT-IR, Raman, and Surface-Enhanced Raman Scattering Study Aided by Density Functional Theory. Journal of Physical Chemistry C, 119(32), 18047-18060.
  • Saeed, A. et al. (2014). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. Retrieved from [Link]

  • Borba, A. et al. (2020). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. Physical Chemistry Chemical Physics, 22(20), 11347-11360.
  • Gümüş, F. et al. (2003). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 27(4), 461-468.
  • Ahmed, S. et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH.
  • Al-Ghorbani, M. et al. (2016). ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top) and 5-Phenyl-1,3,4-thiadiazol-2-amine (bottom). ResearchGate. Retrieved from [Link]

  • Kumar, R. et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 115, 105228.
  • Gürsoy, E. & Özalp, M. (2022). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 825-856.
  • Al-Ghorbani, M. et al. (2016).
  • Al-Amiery, A. A. et al. (2021). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. African Journal of Pure and Applied Chemistry, 15(3), 56-66.
  • Safonov, A. et al. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine: science and practice, 14(4), 405-411.
  • Trivedi, M. K. et al. (2016). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Retrieved from [Link]

  • Mabied, A. F. et al. (2023). Synthesis, Spectral Characterization, and X-ray studies of 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-one. Preprints.org.

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Exploratory

The Ascendant Therapeutic Potential of Cyclopropyl-Containing Triazole Thiols: A Technical Guide for Drug Discovery Professionals

Introduction: A Strategic Fusion of Privileged Scaffolds In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties is a cornerstone of rational drug design. This guide delves...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Fusion of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties is a cornerstone of rational drug design. This guide delves into the burgeoning field of cyclopropyl-containing triazole thiols, a class of heterocyclic compounds demonstrating a remarkable spectrum of biological activities. The 1,2,4-triazole ring is a well-established "privileged scaffold," integral to numerous clinically approved drugs due to its metabolic stability, hydrogen bonding capabilities, and diverse biological functions, including antifungal, antibacterial, antiviral, and anticancer properties. The incorporation of a cyclopropyl group, a small, strained carbocycle, often enhances the biological activity and metabolic stability of parent compounds. This unique structural element can influence molecular conformation, lipophilicity, and binding interactions with biological targets. The thiol (-SH) group and its thioether derivatives further contribute to the biological profile, often playing a crucial role in coordinating with metal ions in enzyme active sites.

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the synthesis, multifaceted biological activities, and mechanisms of action of these promising compounds. We will dissect the causality behind experimental designs, provide detailed protocols for key biological assays, and present a comprehensive analysis of the structure-activity relationships that govern the therapeutic potential of this exciting class of molecules.

Synthetic Strategies: Constructing the Cyclopropyl-Triazole Thiol Core

The synthesis of cyclopropyl-containing 1,2,4-triazole-3-thiols typically follows a well-established synthetic pathway involving the cyclization of a key intermediate, a thiosemicarbazide. The general approach allows for the introduction of diverse substituents on the triazole ring, enabling the exploration of structure-activity relationships.

A representative synthetic route begins with the reaction of a cyclopropyl-substituted acid hydrazide with an isothiocyanate to form the corresponding N-substituted thiosemicarbazide. This intermediate then undergoes base-catalyzed intramolecular cyclization to yield the desired 4-cyclopropyl-1,2,4-triazole-3-thiol. The thiol group can be further derivatized to thioethers through alkylation or other modifications.

Experimental Protocol: Synthesis of a Representative 4-Cyclopropyl-1,2,4-Triazole-3-thiol

This protocol outlines a general procedure for the synthesis of a 4-cyclopropyl-5-substituted-1,2,4-triazole-3-thiol.

Step 1: Synthesis of the Thiosemicarbazide Intermediate

  • To a solution of the desired substituted acid hydrazide (1 equivalent) in ethanol, add the appropriate isothiocyanate (1.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to obtain the thiosemicarbazide intermediate.

Step 2: Cyclization to the Triazole Thiol

  • Suspend the synthesized thiosemicarbazide (1 equivalent) in an aqueous solution of a base, such as sodium hydroxide (2M).

  • Reflux the mixture for 6-8 hours until a clear solution is obtained, indicating the completion of the cyclization.

  • Cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 5-6.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 4-cyclopropyl-5-substituted-1,2,4-triazole-3-thiol.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents. Cyclopropyl-containing triazole thiols have emerged as a promising class of compounds with potent antibacterial and antifungal activities.

Antifungal Activity and Mechanism of Action

The antifungal efficacy of triazole-based compounds is well-documented, with several clinically used drugs belonging to this class. The primary mechanism of action for antifungal triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By binding to the heme iron in the active site of CYP51, these compounds disrupt the fungal cell membrane integrity, leading to growth inhibition. The presence of the cyclopropyl group can enhance the binding affinity and selectivity for the fungal enzyme over its human counterpart.

Antifungal_Mechanism

Antibacterial Activity and Potential Mechanisms

Several studies have reported the significant antibacterial activity of triazole thiol derivatives against a range of Gram-positive and Gram-negative bacteria. While the exact mechanism of action for this specific class of compounds is still under investigation, evidence suggests that they may target bacterial DNA gyrase, an essential enzyme involved in DNA replication. The inhibition of DNA gyrase leads to the disruption of bacterial cell division and ultimately cell death. The lipophilic nature of the cyclopropyl group may facilitate the penetration of the compounds through the bacterial cell wall.

Antibacterial_Workflow

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of representative cyclopropyl-containing triazole thiol derivatives against various microbial strains.

Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference
CT-1 Staphylococcus aureus16
CT-1 Escherichia coli25
CT-2 Candida albicans24
CT-2 Aspergillus niger32
FT-Hy-1 E. coli0.12-1.95
FT-Hy-1 S. aureus0.12-1.95
FT-Hy-2 Various bacteria0.125-64

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a novel compound against a fungal strain, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Fungal Inoculum: a. Subculture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 30°C for 24-48 hours. b. Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. c. Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation: a. Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a positive control (inoculum without compound) and a negative control (medium without inoculum). c. Incubate the plates at 35°C for 24-48 hours.

4. Determination of MIC: a. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control. b. Growth can be assessed visually or by measuring the optical density at a specific wavelength.

Anticancer Potential: Targeting Key Pathways in Oncology

The quest for novel anticancer agents with improved efficacy and reduced side effects is a driving force in modern drug discovery. Cyclopropyl-containing triazole thiols have demonstrated promising cytotoxic activity against various cancer cell lines.

Mechanism of Anticancer Action

The anticancer properties of these compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis. One of the proposed mechanisms is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. Additionally, some derivatives have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.

Anticancer_Pathway

Quantitative Cytotoxicity Data

The following table presents the half-maximal inhibitory concentration (IC50) values of selected cyclopropyl-containing triazole thiol derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
CT-A MCF-7 (Breast)7.9
CT-B Hela (Cervical)<12
CT-C A549 (Lung)3-4.5
CT-D HT-29 (Colon)14.9
CT-E Panc-1 (Pancreatic)2-17
CT-F HCT-1165.3-13.7
CT-G HEP-3B4.5-14
CT-H SGC-79010.21

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

1. Cell Seeding: a. Culture the desired cancer cell line in a suitable medium and harvest the cells during their exponential growth phase. b. Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment: a. Prepare serial dilutions of the test compound in the cell culture medium. b. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. c. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only). d. Incubate the plate for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation: a. After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement: a. Carefully remove the medium containing MTT. b. Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. c. Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. b. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Structure-Activity Relationship (SAR) Insights

The biological activity of cyclopropyl-containing triazole thiols is intricately linked to their chemical structure. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective drug candidates.

  • The Role of the Cyclopropyl Group: The presence of the cyclopropyl moiety is often associated with enhanced biological activity. Its small size and lipophilic character can improve cell permeability and metabolic stability. Furthermore, the strained ring system can influence the overall conformation of the molecule, potentially leading to a more favorable binding orientation with the target enzyme.

  • Substituents on the Triazole Ring: The nature and position of substituents on the triazole and any attached phenyl rings significantly impact the biological activity. Electron-withdrawing groups, such as halogens, on a phenyl ring attached to the triazole can enhance antimicrobial and anticancer activity. The position of these substituents also plays a crucial role in determining the potency.

  • The Thiol and Thioether Moiety: The thiol group can act as a key coordinating group with metal ions in the active sites of metalloenzymes. Derivatization of the thiol to various thioethers allows for the introduction of different functionalities that can modulate the compound's solubility, lipophilicity, and binding interactions.

SAR_Diagram

Future Perspectives and Conclusion

Cyclopropyl-containing triazole thiols represent a highly promising class of compounds with a broad spectrum of biological activities. Their potent antimicrobial and anticancer properties, coupled with their synthetic tractability, make them attractive candidates for further drug development. Future research should focus on a more detailed elucidation of their mechanisms of action, particularly in bacteria, and the exploration of their potential as inhibitors of other clinically relevant enzymes. The optimization of their pharmacokinetic and pharmacodynamic profiles through medicinal chemistry efforts will be crucial in translating their in vitro potency into in vivo efficacy. The comprehensive data and protocols provided in this guide aim to empower researchers to accelerate the discovery and development of novel therapeutics based on this versatile chemical scaffold.

References

  • Emami, L., Sadeghian, S., Mojaddami, A., Khabnadideh, S., Sakhteman, A., Sadeghpour, H., Faghih, Z., Fereidoonnezhad, M., & Rezaei, Z. (2022).
Foundational

In-silico docking studies of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the In-Silico Docking of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol Abstract The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In-Silico Docking of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a wide array of therapeutic agents, most notably in the development of potent antifungal drugs.[1][2] This technical guide provides a comprehensive, step-by-step protocol for conducting an in-silico molecular docking study of a novel derivative, 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol. We will explore the rationale behind target selection, the intricacies of ligand and protein preparation, the critical importance of protocol validation, and the detailed analysis of docking results. This whitepaper is intended for researchers, computational chemists, and drug development professionals seeking to leverage structure-based drug design to accelerate the discovery of new therapeutic candidates.[3] The methodologies described herein are grounded in established best practices to ensure scientific rigor, reproducibility, and trustworthiness in the predictive power of computational modeling.

Introduction: The Rationale for In-Silico Investigation

Heterocyclic compounds containing the 1,2,4-triazole ring system exhibit a remarkable spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][4] Their therapeutic efficacy often stems from the ability of the triazole nitrogen atoms to coordinate with metal ions in enzyme active sites, as well as their capacity to act as hydrogen bond donors and acceptors.[1] The title compound, 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol, incorporates a cyclopropyl group, a moiety known to enhance metabolic stability and binding affinity in some bioactive molecules.[5]

Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[3][6] By simulating these molecular interactions, we can rapidly screen virtual libraries of compounds, prioritize candidates for synthesis, and generate hypotheses about structure-activity relationships (SAR), significantly reducing the time and cost associated with traditional drug discovery pipelines.

This guide will use the well-characterized antifungal target, Lanosterol 14-alpha demethylase (CYP51), as a case study to demonstrate a robust docking workflow for our triazole derivative.

Foundational Strategy: Target Selection and Rationale

The success of any docking study hinges on the selection of an appropriate and well-characterized biological target.

Target: Lanosterol 14-alpha Demethylase (CYP51)

  • Biological Significance: CYP51 is a crucial enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. This pathway is a clinically validated target for the widely successful "azole" class of antifungal drugs.

  • Therapeutic Precedent: Marketed antifungal drugs like fluconazole and itraconazole function by having a nitrogen atom in their azole ring bind to the heme iron atom at the core of the CYP51 active site, effectively inhibiting the enzyme.[1]

  • Structural Availability: High-resolution crystal structures of CYP51 from various fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus) are available in the Protein Data Bank (PDB). These structures, often co-crystallized with known inhibitors, are invaluable for defining the binding site and validating the docking protocol.

For this study, we will utilize the crystal structure of CYP51 from the opportunistic pathogen Candida albicans (PDB ID: 5V5Z). This structure is co-crystallized with a known inhibitor, providing a perfect reference for our validation step.

The Docking Workflow: A Self-Validating Protocol

A scientifically sound docking protocol is not merely a simulation but a self-validating system. The following workflow is designed to build confidence in the predictive accuracy of the results.

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_exec Execution & Analysis Ligand_Prep 1. Ligand Preparation (Energy Minimization) Grid_Gen 3. Grid Box Generation (Define Active Site) Docking 5. Docking Simulation (Triazole vs. 5V5Z) Ligand_Prep->Docking Protein_Prep 2. Protein Preparation (PDB: 5V5Z Cleanup) Protein_Prep->Grid_Gen Redocking 4. Protocol Validation (Re-dock Native Ligand) Grid_Gen->Redocking RMSD_Calc RMSD Calculation (< 2.0 Å ?) Redocking->RMSD_Calc Compare Poses RMSD_Calc->Docking Protocol Validated Analysis 6. Post-Docking Analysis (Interactions & Scoring) Docking->Analysis Conclusion Hypothesis Generation Analysis->Conclusion

Caption: The overall in-silico molecular docking workflow.

Protocol 1: Ligand Preparation

Causality: A ligand's 3D conformation is critical for docking. We must convert its 2D structure into a low-energy 3D conformer to ensure the starting point for the simulation is physically realistic.

  • Generate 2D Structure: Draw the structure of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol using chemical drawing software like ChemDraw or Marvin Sketch.

  • Convert to 3D: Export the structure in a 3D format (e.g., SDF or MOL2).

  • Energy Minimization: Use a computational chemistry tool like Open Babel or the minimization features within UCSF Chimera.

    • Command Line (Open Babel): obabel input.mol2 -O output.pdbqt --gen3d -p 7.4 --ff MMFF94

    • This command generates a 3D structure, adds hydrogens appropriate for pH 7.4, and performs energy minimization using the MMFF94 force field, saving it in the PDBQT format required by AutoDock Vina.

Protocol 2: Target Protein Preparation

Causality: Raw PDB files contain crystallographic water molecules, co-factors, and other elements that can interfere with the docking calculation. Preparing the protein ensures that only the relevant receptor atoms are considered.

  • Download Structure: Obtain the PDB file for 5V5Z from the RCSB Protein Data Bank.

  • Clean the Protein: Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL).

    • Remove all water molecules.

    • Delete alternate conformations, keeping only the highest-occupancy conformer (usually 'A').

    • Separate the co-crystallized native ligand and save it as a separate file for later use in validation.

  • Prepare for Docking: Use a dedicated tool like AutoDock Tools.

    • Add polar hydrogens, as these are crucial for forming hydrogen bonds.

    • Compute and assign Gasteiger charges to all atoms.

    • Save the prepared protein in the PDBQT format.

Protocol 3: Active Site Definition and Grid Generation

Causality: The docking algorithm must be directed to the specific binding pocket of interest. The grid box defines this search space and pre-calculates potential energy fields for different atom types, dramatically accelerating the docking process.

  • Identify the Binding Pocket: Load the prepared protein (5V5Z.pdbqt) and the extracted native ligand into AutoDock Tools. The location of the native ligand defines the center of the active site.

  • Define Grid Box: Create a grid box that fully encloses the binding site. A common practice is to make the box approximately 25 Å x 25 Å x 25 Å, centered on the geometric center of the native ligand. Ensure there is enough room for the new ligand to rotate freely but not so large as to waste computational time.

  • Generate Grid Parameter File: Save the grid box dimensions and center coordinates into a configuration file (e.g., conf.txt) for use with the docking software.

Protocol 4: The Self-Validation System

Causality: Before docking an unknown compound, you must prove that your chosen parameters can accurately reproduce a known binding pose. This step is the cornerstone of a trustworthy protocol.[7]

  • Re-dock the Native Ligand: Use the prepared native ligand (from Protocol 2, Step 2) and dock it back into the protein's active site using the exact same grid parameters and docking settings planned for the test compound.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Analyze Result: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable.[8][9]

Execution and Analysis of Docking Results

With a validated protocol, we can now proceed to dock our compound of interest.

Protocol 5: Molecular Docking Simulation
  • Execute Docking: Run the docking simulation using a program like AutoDock Vina.

    • Command Line (AutoDock Vina): vina --receptor 5V5Z.pdbqt --ligand triazole.pdbqt --config conf.txt --out results.pdbqt --log results.log

  • Output Generation: The software will generate an output file (results.pdbqt) containing several predicted binding poses (typically 9 or 10), ranked by their calculated binding affinity scores in kcal/mol. The more negative the score, the stronger the predicted binding.

Analysis of Results

A low binding energy score is promising, but a detailed analysis of the molecular interactions provides deeper insight and is crucial for generating a valid hypothesis.

Data Presentation

The quantitative results should be summarized for clarity.

Table 1: Docking Protocol Validation

Ligand Docking Software RMSD (Å) from Crystal Pose Validation Status

| Native Ligand (from 5V5Z) | AutoDock Vina | 1.35 Å | Success |

Table 2: Docking Scores for 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

Binding Pose Binding Affinity (kcal/mol)
1 -8.9
2 -8.6

| 3 | -8.4 |

Table 3: Predicted Molecular Interactions for the Top-Ranked Pose

Interaction Type Protein Residue Ligand Atom/Group
Heme Coordination Heme Iron Triazole N4
Hydrogen Bond TYR132 Thiol Sulfur
Hydrophobic PHE228, LEU376 Propyl Chain

| Hydrophobic | ILE304, MET508 | Cyclopropyl Ring |

G cluster_interactions Predicted Molecular Interactions Ligand 5-cyclopropyl-4-propyl- 4H-1,2,4-triazole-3-thiol Heme Heme Iron Ligand->Heme Coordination Tyr132 TYR132 Ligand->Tyr132 H-Bond Phe228 PHE228 Ligand->Phe228 Hydrophobic Leu376 LEU376 Ligand->Leu376 Hydrophobic Ile304 ILE304 Ligand->Ile304 Hydrophobic

Caption: Key predicted interactions in the active site.

Discussion of Mechanistic Insights

The docking results suggest a strong binding affinity of -8.9 kcal/mol. The predicted binding mode is mechanistically significant and consistent with known azole antifungals. The coordination of the N4 atom of the triazole ring with the catalytic heme iron is the critical interaction responsible for inhibiting the enzyme's function. Furthermore, the thiol group forms a hydrogen bond with the hydroxyl of TYR132, a key active site residue, providing additional binding stability. The propyl and cyclopropyl moieties are predicted to fit snugly into hydrophobic pockets defined by residues such as PHE228, LEU376, and ILE304. This detailed interaction map provides a strong rationale for the compound's potential activity and offers clear avenues for future chemical modification to optimize these interactions.

Conclusion and Future Outlook

This guide has outlined a robust, self-validating workflow for the in-silico molecular docking of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol against the fungal target CYP51. The computational analysis predicts that the compound is a potent inhibitor, with a binding mode anchored by heme coordination and stabilized by specific hydrogen bonding and hydrophobic interactions.

It is imperative to recognize that in-silico docking is a predictive tool. While it provides powerful insights and helps prioritize research efforts, its findings must be validated through empirical testing. The logical next steps stemming from this study are:

  • Chemical Synthesis: Synthesis of the title compound.

  • In Vitro Validation: Perform enzymatic assays to determine the IC50 value against purified CYP51.

  • Antifungal Susceptibility Testing: Evaluate the compound's minimum inhibitory concentration (MIC) against relevant fungal strains like Candida albicans.

  • Iterative Design: Use the validated docking model to design and synthesize new analogues with potentially improved affinity and selectivity.

By integrating computational methodologies with traditional experimental approaches, we can create a more efficient and rational drug discovery process.

References

  • Verma, A., Joshi, N., & Singh, D. (2013). An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]

  • Turan-Zitouni, G., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

  • Gao, F., et al. (2022). Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections. PMC. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. [Link]

  • Karpun, Y., et al. (2023). An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. Pharmacia. [Link]

  • Jiménez-García, B., et al. (2021). In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target. PMC. [Link]

  • PubChem. 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. PubChem. [Link]

  • Condon, D. E., Schroeder, B. K., Rowley, P. A., & Ytreberg, F. M. (2025). Discovery of novel targets for important human and plant fungal pathogens via an automated computational pipeline HitList. PLOS One. [Link]

  • Karpun, Y., et al. (2023). An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. ResearchGate. [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? ResearchGate. [Link]

  • Turan-Zitouni, G., et al. (2025). Synthesis, Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. ResearchGate. [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. [Link]

  • Warren, G. L., et al. (2006). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. [Link]

  • Condon, D. E., et al. (2024). Discovery of Novel Targets for Important Human and Plant Fungal Pathogens via Automated Computational Pipeline HitList. bioRxiv. [Link]

  • Gsaller, F., & Hortschansky, P. (2017). Identification of Antifungal Targets Based on Computer Modeling. MDPI. [Link]

  • Al-Ostath, R. A., et al. (2024). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Journal of Pharmaceutical Research International. [Link]

  • Bonvin Lab. HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]

  • Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Ke, W., Sun, N., & Wu, H. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Asian Journal of Chemistry. [Link]

  • Wikipedia. Docking (molecular). Wikipedia. [Link]

  • Al-Otaibi, J. S., et al. (2022). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI. [Link]

  • G. Jeevitha, S. P., & P. B. (2020). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. NIH. [Link]

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Exploratory

The 1,2,4-Triazole-3-Thiol Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Guide for Drug Discovery Professionals Executive Summary The 1,2,4-triazole ring system, particularly its 3-thiol/thione derivatives, represents a cornerstone in contemporary medicinal chemistry. Characterize...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Drug Discovery Professionals

Executive Summary

The 1,2,4-triazole ring system, particularly its 3-thiol/thione derivatives, represents a cornerstone in contemporary medicinal chemistry. Characterized by a unique combination of metabolic stability, hydrogen bonding capability, and rigid structure, this scaffold serves as a versatile pharmacophore for engaging with a wide array of biological targets.[1][2] Its inherent properties, including dipole character and the ability to enhance ligand solubility, significantly improve the pharmacological profiles of drug candidates.[1] This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of 1,2,4-triazole-3-thiol derivatives, offering field-proven insights for researchers and drug development scientists. We will explore its critical role in the development of anticancer, antimicrobial, antiviral, and anti-inflammatory agents, supported by detailed protocols and mechanistic discussions.

The Physicochemical and Pharmacophoric Significance of the 1,2,4-Triazole-3-Thiol Core

The five-membered 1,2,4-triazole ring containing three nitrogen atoms is a bioisostere of amides and esters, yet it offers superior metabolic stability as it is difficult to cleave in vivo.[1][2] The introduction of a sulfur atom at the 3-position, existing in a thiol-thione tautomerism, further enhances its biological potency compared to parent triazole derivatives.[1]

Key Attributes:

  • Hydrogen Bonding: The ring nitrogens and the exocyclic thiol/thione group can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological receptors.[1]

  • Dipole Moment & Solubility: The polar nature of the triazole nucleus contributes to a significant dipole moment, which can improve the solubility and overall pharmacokinetic profile of a drug molecule.[1]

  • Coordination Chemistry: The sulfur and nitrogen atoms are excellent ligands for metal ions, a property that is crucial for the inhibition of various metalloenzymes.

  • Structural Rigidity: The planar and rigid structure of the triazole ring helps in pre-organizing the substituents in a defined orientation, reducing the entropic penalty upon binding to a target protein.

These fundamental properties make the 1,2,4-triazole-3-thiol moiety a "privileged scaffold"—a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity.

Synthetic Strategy: The Thiosemicarbazide Cyclization Pathway

The most robust and widely adopted method for synthesizing the 4,5-disubstituted-1,2,4-triazole-3-thiol core involves the base- or acid-catalyzed intramolecular cyclization of acylthiosemicarbazide precursors. A modern, efficient approach utilizes polyphosphate ester (PPE) to facilitate the initial acylation of thiosemicarbazide, followed by a base-mediated cyclodehydration.[3]

Experimental Protocol: Two-Step Synthesis via Polyphosphate Ester (PPE)

This protocol describes the synthesis of 1,2,4-triazole-3-thiol derivatives from thiosemicarbazides and carboxylic acids.[3][4] The causality behind this two-step choice is efficiency; it bypasses the need for isolating the intermediate acylation product and leverages solubility differences for purification. The insoluble 1,3,4-thiadiazole side product is easily removed in the alkaline second step.[4]

Step 1: Acylation of Thiosemicarbazide

  • Reactant Preparation: In a hydrothermal reaction vessel, combine the selected thiosemicarbazide (1.0 eq.), the desired carboxylic acid (1.1 eq.), and polyphosphate ester (PPE) (1.5 eq.) in chloroform.

  • Reaction Conditions: Seal the vessel and heat to 90°C. The elevated temperature and pressure accelerate the reaction and facilitate the precipitation of the acylthiosemicarbazide intermediate.

  • Work-up: After 2-4 hours, cool the reaction mixture to room temperature. The crude acylation product often precipitates and can be collected by filtration. It is used in the next step without further purification.

Step 2: Base-Catalyzed Cyclodehydration

  • Cyclization: Suspend the crude acylthiosemicarbazide from Step 1 in an aqueous solution of 8-10% potassium hydroxide or sodium hydroxide.

  • Heating: Reflux the mixture for 3-5 hours. The strong base catalyzes the intramolecular cyclization to form the triazole ring.

  • Purification:

    • Cool the reaction mixture and treat with activated charcoal to remove colored impurities, then filter.

    • Acidify the clear filtrate with a concentrated acid (e.g., HCl) to a pH of 5-6.

    • The 1,2,4-triazole-3-thiol product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry. Recrystallization from ethanol or a similar solvent can be performed for higher purity.

Workflow Visualization

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration Thiosemicarbazide Thiosemicarbazide PPE Polyphosphate Ester (PPE) in Chloroform, 90°C Thiosemicarbazide->PPE Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->PPE Acyl_Intermediate Acylthiosemicarbazide (Crude Intermediate) PPE->Acyl_Intermediate Base Aqueous KOH/NaOH (Reflux) Acyl_Intermediate->Base Purification Acidification & Precipitation Base->Purification Final_Product 4,5-Disubstituted-2,4-dihydro- 3H-1,2,4-triazole-3-thione Purification->Final_Product

Caption: General workflow for the synthesis of 1,2,4-triazole-3-thiol derivatives.

Therapeutic Applications in Medicinal Chemistry

The versatility of the 1,2,4-triazole-3-thiol scaffold has led to its exploration in numerous therapeutic areas.[2]

Anticancer Activity

The search for novel anticancer agents with higher selectivity and the ability to overcome multidrug resistance is a critical goal in oncology.[1] 1,2,4-Triazole-3-thiol derivatives have emerged as potent cytotoxic agents against a range of cancer cell lines.

Mechanism of Action & Rationale: A primary strategy involves the design of these derivatives as small-molecule kinase inhibitors .[1] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The triazole scaffold can effectively occupy the ATP-binding site of various kinases, inhibiting their function and halting cancer cell proliferation.

Key Findings:

  • Hydrazone-bearing 1,2,4-triazole-3-thiol derivatives have demonstrated significant cytotoxicity against melanoma, triple-negative breast cancer, and pancreatic cancer cell lines.[1]

  • Certain derivatives showed higher or comparable activity to approved drugs like dacarbazine and erlotinib in specific cancer models.[1]

  • The presence of electron-donating groups (e.g., -OH, -OCH3) on aromatic substituents has been shown to enhance antitumor activity.[5]

Compound ClassCancer Cell LineActivity (EC₅₀/IC₅₀)Reference
Hydrazone DerivativesMelanoma (A375)2–17 µM[1]
Hydrazone DerivativesBreast (MDA-MB-231)2–17 µM[1]
Hydrazone DerivativesPancreatic (Panc-1)2–17 µM[1]
Fused TriazolesMCF-7Good predictive models (q² > 0.7)[2]
Antimicrobial and Antiviral Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial and antiviral agents. The 1,2,4-triazole core is a component of several clinically used antifungal drugs like fluconazole and itraconazole.[5][6] The thiol derivatives show a broad spectrum of activity.

Rationale and Mechanism: The antimicrobial action often stems from the ability of these compounds to inhibit essential microbial enzymes or disrupt cell wall synthesis. For viruses, targets can include viral enzymes like reverse transcriptase, protease, or helicase.[6]

Key Findings:

  • Antibacterial: Derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, in some cases exceeding the potency of ampicillin.[2][7] Fusing the triazole with other heterocyclic rings like thiadiazole can enhance this activity.[2]

  • Antitubercular: Several 1,2,4-triazole-3-thiol derivatives have shown promising activity against Mycobacterium tuberculosis H37Rv, a key target in tuberculosis treatment.[8]

  • Antiviral: The scaffold is a component of the broad-spectrum antiviral drug Ribavirin.[5] Novel derivatives have been investigated as potential inhibitors of HIV-1 reverse transcriptase and CoV helicase. Thiotriazoline, a related compound, exhibits antiviral properties.[5]

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in many diseases. 1,2,4-Triazole-3-thiol derivatives have been developed as potent anti-inflammatory agents with improved safety profiles.

Rationale and Mechanism: A key mechanism is the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes.[6] These enzymes are central to the inflammatory cascade, producing prostaglandins and leukotrienes, respectively. Dual inhibition offers a broader anti-inflammatory effect with potentially fewer gastrointestinal side effects than traditional NSAIDs that primarily target COX enzymes.

Key Findings:

  • Specific 1,2,4-triazole-3-thione derivatives have been identified as potent dual inhibitors of COX-2 and 5-LOX with IC₅₀ values in the low micromolar range (2.1–2.6 µM).[6]

  • Molecular docking studies have confirmed favorable binding interactions within the active sites of both COX-2 and 5-LOX.[6]

  • These compounds have demonstrated superior gastrointestinal safety profiles compared to reference drugs in preclinical models.[6]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1,2,4-triazole-3-thiol scaffold has yielded critical insights into the structural requirements for biological activity.

Key SAR Principles:

  • Substitution at N-4: The substituent at the N-4 position of the triazole ring is crucial. Bulky aromatic or heterocyclic rings often enhance activity.

  • Substitution at C-5: The group attached to the C-5 position significantly modulates potency and selectivity.

  • Thiol Group Derivatization: Alkylation or acylation of the exocyclic thiol group (S-substitution) can be used to fine-tune pharmacokinetic properties and target engagement.

  • Aromatic Ring Substituents: The electronic properties of substituents on any appended aromatic rings are critical. Electron-donating groups (-OCH₃, -OH) often enhance anticancer and antimicrobial activity, while electron-withdrawing groups (-Cl, -NO₂) can also be favorable depending on the biological target.[5]

SAR Visualization

Caption: Key structure-activity relationship (SAR) points for 1,2,4-triazole-3-thiol derivatives.

Future Perspectives and Conclusion

The 1,2,4-triazole-3-thiol scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Its inherent stability, versatile chemistry, and proven track record make it an invaluable tool for medicinal chemists. Future research will likely focus on:

  • Hybrid Molecules: Combining the triazole-thiol core with other known pharmacophores to create hybrid drugs with dual or synergistic modes of action.[8]

  • Target-Specific Design: Leveraging computational chemistry and molecular modeling to design derivatives with high selectivity for specific enzyme isoforms or receptor subtypes.

  • Overcoming Resistance: Developing derivatives that are effective against drug-resistant cancer cell lines and microbial strains.

References

  • Šermukšnytė, A., Kantminienė, K., Jonuškienė, I., Tumosienė, I., & Petrikaitė, V. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Pharmaceuticals. [Link]

  • (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

  • Jasim, A. M., Omar, T. N.-A., & Abdulhadi, S. L. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • (2021). An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]

  • Al-aa, H. A., Hassan, A. A., Makhloufi, M., & Bräse, S. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. [Link]

  • (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

  • (2017). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. [Link]

  • Alyahyaoy, H. A., Alrubaie, L. A., Mohammed-Ali, M. A., & Hraishawi, R. M. O. (2019). synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate. [Link]

  • (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC. [Link]

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Foundational

The Evolving Landscape of Drug Discovery: A Deep Dive into the Structure-Activity Relationship of 4,5-Substituted-1,2,4-triazole-3-thiols

For Immediate Release [City, State] – [Date] – In the relentless pursuit of novel therapeutic agents, the heterocyclic scaffold of 1,2,4-triazole has consistently emerged as a cornerstone in medicinal chemistry. This in-...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel therapeutic agents, the heterocyclic scaffold of 1,2,4-triazole has consistently emerged as a cornerstone in medicinal chemistry. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, delves into the intricate structure-activity relationships (SAR) of 4,5-substituted-1,2,4-triazole-3-thiols. These compounds have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties, making them a fertile ground for the development of next-generation therapeutics.[1][2] This guide will navigate the synthetic pathways, explore the nuances of substituent effects on biological activity, and provide practical, field-proven insights into the experimental methodologies crucial for advancing research in this promising area.

The 1,2,4-Triazole-3-thiol Core: A Privileged Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring system, a five-membered heterocycle with three nitrogen atoms, is a bioisostere of amides and esters, capable of engaging in various non-covalent interactions such as hydrogen bonding and van der Waals forces with biological targets.[3] This inherent ability to mimic peptide bonds without susceptibility to enzymatic degradation has cemented its status as a "privileged scaffold" in drug design. The incorporation of a thiol group at the 3-position and further substitution at the 4 and 5-positions introduces a rich chemical diversity that can be fine-tuned to achieve desired pharmacological profiles. The tautomeric nature of the 3-thiol (existing in equilibrium with a thione form) further contributes to its versatile binding capabilities. A vast body of research has highlighted the diverse biological potential of these molecules, ranging from antimicrobial and antifungal to anticancer and anticonvulsant activities.[1][2][4][5][6]

Navigating the Synthetic Landscape: Crafting the 1,2,4-Triazole-3-thiol Core

The most prevalent and versatile method for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular dehydrative cyclization of 1,4-disubstituted thiosemicarbazides.[1][2] This robust methodology allows for the introduction of a wide array of substituents at both the N-4 and C-5 positions by judiciously selecting the starting hydrazide and isothiocyanate.

A more recent approach involves the direct reaction of thiosemicarbazides with carboxylic acids in the presence of a condensing agent like polyphosphate ester (PPE), followed by cyclodehydration with an aqueous alkali solution.[5][7] This two-step, one-pot modification streamlines the synthesis and can improve yields.[5][7]

Below is a generalized experimental workflow for the classical synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols.

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A Aromatic/Aliphatic Hydrazide C Reflux in Ethanol A->C B Substituted Isothiocyanate B->C D 1,4-Disubstituted Thiosemicarbazide C->D E 1,4-Disubstituted Thiosemicarbazide D->E Intermediate F Aqueous NaOH (e.g., 8%) E->F G Reflux F->G H 4,5-Disubstituted-1,2,4-triazole-3-thiol G->H I Crude Product H->I Crude Product J Acidification (e.g., HCl) I->J K Precipitation J->K L Recrystallization K->L M Pure Product L->M

Caption: General Synthetic Workflow for 4,5-Disubstituted-1,2,4-triazole-3-thiols.

Detailed Experimental Protocol: Synthesis of 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

This protocol is a representative example based on established methodologies.[1][2]

Step 1: Synthesis of 1-(isonicotinoyl)-4-allylthiosemicarbazide

  • To a solution of isonicotinohydrazide (1.37 g, 10 mmol) in absolute ethanol (50 mL), add allyl isothiocyanate (0.99 g, 10 mmol).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Filter the resulting white precipitate, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

  • Suspend the 1-(isonicotinoyl)-4-allylthiosemicarbazide (2.36 g, 10 mmol) in an 8% aqueous sodium hydroxide solution (40 mL).

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidify the clear filtrate with dilute hydrochloric acid to a pH of 5-6.

  • Collect the resulting precipitate by filtration, wash with distilled water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

Self-Validation: The purity of the synthesized compound should be ascertained by TLC, and its structure confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR, along with elemental analysis.[1][2]

Decoding the Structure-Activity Relationship (SAR)

The biological activity of 4,5-substituted-1,2,4-triazole-3-thiols is profoundly influenced by the nature and position of the substituents at the C-5 and N-4 positions.

Antimicrobial Activity

The 1,2,4-triazole-3-thiol scaffold is a potent pharmacophore for antimicrobial agents.[1][8] The SAR for this activity is multifaceted:

  • Substitution at C-5: Aromatic or heteroaromatic rings at the C-5 position are often associated with significant antimicrobial activity. The presence of electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., hydroxyl, methoxy) on these aromatic rings can modulate the activity. For instance, a hydroxyl group on the aromatic ring can enhance hydrogen bonding with bacterial cell wall proteins.[4]

  • Substitution at N-4: The substituent at the N-4 position plays a crucial role. Bulky aromatic or substituted aromatic groups can enhance lipophilicity, facilitating penetration through bacterial cell membranes. Schiff bases derived from the 4-amino group of a triazole have also shown potent antibacterial activity, with the nature of the aromatic aldehyde used for condensation being a key determinant.[8][9]

SAR_Antimicrobial core 1,2,4-Triazole-3-thiol Core N-4 Position C-5 Position N4_substituents N4_substituents core:f1->N4_substituents C5_substituents C-5 Substituents Aromatic/Heteroaromatic rings Electron-withdrawing groups (e.g., -NO2) Electron-donating groups (e.g., -OH, -OCH3) core:f2->C5_substituents activity Antimicrobial Activity N4_substituents->activity C5_substituents->activity SAR_Anticonvulsant core 1,2,4-Triazole-3-thiol Core N-4 Phenyl Ring C-5 Phenyl Ring N4_substituents N-4 Phenyl Ring para-substitution (↑ Activity) Halogens (e.g., Cl, F) core:f1->N4_substituents C5_substituents C-5 Phenyl Ring para-substitution (↑ Activity) Halogens (e.g., Cl, F) core:f2->C5_substituents activity Anticonvulsant Activity N4_substituents->activity C5_substituents->activity

Caption: Key SAR features for anticonvulsant activity.

Future Directions and Conclusion

The 4,5-substituted-1,2,4-triazole-3-thiol scaffold continues to be a highly attractive platform for the design and development of new therapeutic agents. The synthetic accessibility and the ease of structural modification allow for the creation of large and diverse chemical libraries for high-throughput screening.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds.

  • Pharmacokinetic and Toxicological Profiling: Evaluating the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds to identify candidates with favorable drug-like properties.

  • Combinatorial Chemistry and High-Throughput Screening: Leveraging modern drug discovery technologies to explore a wider chemical space and identify novel hits.

References

  • Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]

  • Krasilnikova, Y., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(1), 123. [Link]

  • Krasilnikova, Y. A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7599. [Link]

  • Krasilnikova, Y. A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Center for Biotechnology Information. [Link]

  • Plebańska, A., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(24), 7670. [Link]

  • Al-Ostath, R. A., & El-Emam, A. A. (2023). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Journal of Applied Pharmaceutical Science, 13(12), 001-023. [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. [Link]

  • El-Emam, A. A., & Al-Deeb, O. A. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(11), 3306. [Link]

  • Szafarz, M., et al. (2020). 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. Scientific Reports, 10, 6006. [Link]

  • Kumar, A., et al. (2015). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Basic and Clinical Pharmacy, 6(2), 46-51. [Link]

  • Szafarz, M., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Pharmaceuticals, 15(8), 1026. [Link]

  • Szafarz, M., et al. (2018). Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione-Based Compounds. Molecules, 23(11), 2788. [Link]

  • Ghanaat, J., et al. (2020). Anticancer Properties of 1,2,4-Triazoles. International Journal of Scientific Research in Engineering and Management, 4(12). [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis and Antimicrobial Activity of New 1,2,4-Triazole-3-thiol Metronidazole Derivatives. ResearchGate. [Link]

  • Singh, K., et al. (2024). A comprehensive review of 1,2,3 & 1,2,4 triazole analogs for their versatile biological activities. African Journal of Biological Sciences, 6(12), 2492-2525. [Link]

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  • Yurttaş, L., et al. (2022). Anticancer properties of 1,2,4-triazole derivatives (literature review). ScienceRise: Pharmaceutical Science, (4), 34-43. [Link]

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  • Kaplaushenko, A., et al. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. ScienceRise: Pharmaceutical Science, (3), 11-17. [Link]

  • Al-Hourani, B. J., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7196. [Link]

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  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. [Link]

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Exploratory

An In-depth Technical Guide to 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering insights into its commercial availability, synthesis, chemical properties, and potential applications.

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole ring system is a cornerstone in the development of therapeutic agents due to its unique chemical properties.[1] This five-membered heterocycle, containing three nitrogen atoms, is a bioisostere for amide and ester groups, enabling favorable interactions with biological targets.[2] The incorporation of a thiol group at the 3-position and further substitution at the N4 and C5 positions create a versatile scaffold with a wide range of biological activities. Derivatives of 1,2,4-triazole-3-thione have demonstrated antimicrobial, antitumor, anti-inflammatory, and other valuable pharmacological properties.[3] The specific compound of focus, 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol, combines the established triazole-thiol core with a cyclopropyl group at the C5 position and a propyl group at the N4 position, modifications that can significantly influence its pharmacokinetic and pharmacodynamic profile.

Commercial Availability

For researchers seeking to acquire 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol for their studies, the following supplier has been identified:

SupplierCAS NumberMolecular FormulaMolecular Weight
Matrix Scientific603981-93-7C8H13N3S183.28

It is recommended to contact the supplier directly for information on purity, availability, and lead times. The availability of this compound from a commercial source provides a valuable starting point for research endeavors, bypassing the need for multi-step synthesis in the initial stages of investigation.

Synthesis Strategies for 1,2,4-Triazole-3-thiols

While a specific published synthesis for 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol was not identified in the conducted search, the general and well-established methods for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols provide a reliable blueprint. The most common and effective approach involves the cyclization of appropriately substituted thiosemicarbazides in an alkaline medium.[3][4]

A plausible synthetic pathway for the target compound is outlined below:

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Cyclopropanecarboxylic_acid Cyclopropanecarboxylic acid Cyclopropyl_hydrazide Cyclopropyl hydrazide Cyclopropanecarboxylic_acid->Cyclopropyl_hydrazide Hydrazine hydrate Propylamine Propylamine Propyl_thiosemicarbazide 4-Propylthiosemicarbazide Propylamine->Propyl_thiosemicarbazide Carbon disulfide Hydrazine_hydrate Hydrazine hydrate Carbon_disulfide Carbon disulfide Acyl_thiosemicarbazide 1-(Cyclopropanecarbonyl)-4-propylthiosemicarbazide Cyclopropyl_hydrazide->Acyl_thiosemicarbazide Propyl isothiocyanate or reaction with 4-propylthiosemicarbazide Target_Compound 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol Acyl_thiosemicarbazide->Target_Compound Alkaline cyclization (e.g., NaOH or KOH)

Caption: Plausible synthetic route to 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol.

Experimental Protocol (General)

The following is a generalized, step-by-step methodology for the synthesis of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol, which can be adapted for the target compound:

Step 1: Synthesis of 1-(Cyclopropanecarbonyl)-4-propylthiosemicarbazide (Intermediate)

  • Method A: From Hydrazide:

    • Dissolve cyclopropyl hydrazide in a suitable solvent such as ethanol or isopropanol.

    • Add an equimolar amount of propyl isothiocyanate.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the solid with cold solvent and dry under vacuum.

  • Method B: From Acid and Thiosemicarbazide:

    • A mixture of cyclopropanecarboxylic acid and 4-propylthiosemicarbazide can be reacted in the presence of a dehydrating agent like polyphosphate ester (PPE).[1]

    • The reaction is typically carried out in an inert solvent at elevated temperatures.[1]

Step 2: Alkaline Cyclization to form 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

  • Suspend the synthesized 1-(cyclopropanecarbonyl)-4-propylthiosemicarbazide in an aqueous solution of a base (e.g., 8-10% NaOH or KOH).[4]

  • Reflux the mixture for 4-6 hours. The progress of the cyclization can be monitored by the evolution of hydrogen sulfide (with appropriate safety precautions).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the solution with a dilute acid (e.g., HCl or acetic acid) to a pH of 5-6.

  • The desired triazole-thiol will precipitate out of the solution.

  • Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.

Physicochemical Properties and Characterization

PropertyPredicted Value / CharacteristicRationale / Reference
Molecular Formula C8H13N3S-
Molecular Weight 183.28 g/mol -
Physical State Likely a solid at room temperatureHigh melting points are common for this class of compounds.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.Based on the general solubility of triazole derivatives.[6]
Tautomerism Exists in a thiol-thione tautomeric equilibrium. The thione form is often favored in the solid state.A common feature of 1,2,4-triazole-3-thiols.[7]
Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques.

Characterization cluster_methods Analytical Methods Target_Compound 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol NMR NMR Spectroscopy (¹H and ¹³C) Target_Compound->NMR Structural Elucidation IR IR Spectroscopy Target_Compound->IR Functional Group ID MS Mass Spectrometry Target_Compound->MS Molecular Weight Confirmation Elemental_Analysis Elemental Analysis Target_Compound->Elemental_Analysis Purity Assessment

Caption: Standard analytical methods for the characterization of the target compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the cyclopropyl and propyl groups. The chemical shift of the SH proton can be broad and may vary depending on the solvent and concentration, typically appearing downfield.[6][8]

  • ¹³C NMR Spectroscopy: The carbon NMR will show signals for the carbon atoms of the cyclopropyl and propyl groups, as well as the two distinct carbon atoms in the triazole ring (C3 and C5).

  • IR Spectroscopy: The infrared spectrum should display characteristic absorption bands. A key feature would be the S-H stretching vibration, typically observed in the range of 2550-2600 cm⁻¹.[5] Other significant peaks would include C-H stretching for the alkyl and cyclopropyl groups, and C=N and C-N stretching vibrations from the triazole ring.[5][6]

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (183.28).[9][10] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[9]

Potential Applications in Drug Discovery

The 1,2,4-triazole-3-thiol scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.[2] The unique combination of the triazole ring, the reactive thiol group, and the specific substitutions in 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol suggests several potential therapeutic applications.

  • Antimicrobial Agents: Many derivatives of 1,2,4-triazole-3-thione exhibit significant antibacterial and antifungal activities.[3] The triazole moiety is a key component of several clinically used antifungal drugs.[2]

  • Anticancer Agents: The 1,2,4-triazole-3-thiol core has been identified in numerous compounds with potent anticancer properties.[1]

  • Other Therapeutic Areas: This class of compounds has also shown potential as anti-inflammatory, analgesic, anticonvulsant, and antiviral agents.[2][3]

The presence of the cyclopropyl group may enhance metabolic stability and binding affinity, while the propyl group can modulate lipophilicity, both of which are critical parameters in drug design.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol is not publicly available, general precautions for handling similar heterocyclic thiol compounds should be followed. These compounds are generally considered irritants.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

For detailed safety information, it is imperative to consult the SDS provided by the supplier upon purchase.

Conclusion

5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol is a promising heterocyclic compound with a structural motif that is highly relevant to modern drug discovery. Its commercial availability facilitates its investigation by researchers. The well-established synthetic routes for the 1,2,4-triazole-3-thiol scaffold provide a clear path for its preparation and the synthesis of novel analogs. This technical guide serves as a foundational resource for scientists interested in exploring the therapeutic potential of this and related compounds.

References

  • Al-Ghorbani, M., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 27(19), 6587. Available at: [Link]

  • Borys, R., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(22), 6949. Available at: [Link]

  • Asghar, M. N., et al. (2023). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH, 2(1), 274-282. Available at: [Link]

  • Kumar, K., et al. (2018). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 76, 300-325. Available at: [Link]

  • Safonov, A., et al. (2021). MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3-PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES. Journal of the Faculty of Pharmacy of Ankara University, 45(3), 457-466. Available at: [Link]

  • Abdulrasool, M. M., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 202-209. Available at: [Link]

  • Zhang, Z.-Y., et al. (2013). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. Journal of Chemistry, 2013, 1-5. Available at: [Link]

  • Safonov, A., et al. (2021). MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3-PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES. Journal of the Faculty of Pharmacy of Ankara University, 45(3), 457-466. Available at: [Link]

  • Demirbas, N., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 7(1), 7-13. Available at: [Link]

  • Borys, R., et al. (2021). ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top) and 5-Phenyl-1,3,4-thiadiazol-2-amine (bottom). ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Microwave-Assisted Synthesis of 1,2,4-Triazole-3-thiol Derivatives

Audience: Researchers, scientists, and drug development professionals. Abstract: This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the efficient and rapid production of 1...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the efficient and rapid production of 1,2,4-triazole-3-thiol derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] We provide an in-depth exploration of the underlying principles of microwave heating, a comparative analysis against conventional synthetic methods, detailed reaction mechanisms, and robust, step-by-step protocols for the synthesis, purification, and characterization of these valuable compounds.

Introduction: The Significance of 1,2,4-Triazole-3-thiols and the Advent of Microwave Chemistry

The 1,2,4-triazole ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with diverse pharmacological properties, including antifungal, antimicrobial, anti-inflammatory, and anticancer activities.[1][3][4] The 3-thiol substituted derivatives, in particular, are key intermediates and bioactive molecules. The presence of the thiol group offers a versatile handle for further functionalization, allowing for the creation of extensive compound libraries for structure-activity relationship (SAR) studies.

Traditionally, the synthesis of these heterocycles involves lengthy reaction times, high temperatures, and often, the use of hazardous solvents, which presents challenges for efficiency and sustainability.[5][6] Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, addressing many of these limitations.[7][8][9] By utilizing microwave energy, chemists can achieve dramatic accelerations in reaction rates, improved yields, and enhanced product purity, often with a significant reduction in solvent use.[7][10] This technology relies on the ability of polar molecules and ions within a reaction mixture to transform electromagnetic energy into heat through mechanisms of dipolar polarization and ionic conduction, leading to rapid and uniform heating.[7][10]

This guide focuses on a primary and reliable method for synthesizing 1,2,4-triazole-3-thiols: the base-catalyzed intramolecular cyclization of acylthiosemicarbazide intermediates. We will explore how microwave irradiation streamlines this process, providing a practical and powerful tool for medicinal chemists.

The Synthetic Strategy: From Thiosemicarbazide to Triazole

The most common and versatile approach to synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols involves a two-step sequence starting from readily available materials. This method offers great flexibility in introducing diverse substituents at the N-4 and C-5 positions of the triazole ring.

Step 1: Formation of the Acylthiosemicarbazide Intermediate The synthesis begins with the acylation of a substituted thiosemicarbazide. This can be achieved by reacting a 4-substituted thiosemicarbazide with a carboxylic acid (often activated) or an acid chloride. This step forms the key intermediate, an N-acylthiosemicarbazide.

Step 2: Microwave-Assisted Cyclization The N-acylthiosemicarbazide intermediate undergoes a base-catalyzed intramolecular cyclodehydration to form the desired 1,2,4-triazole-3-thiol ring. It is in this critical cyclization step that microwave assistance provides the most profound advantages, drastically reducing reaction times from hours to mere minutes.[5][11]

The overall workflow is depicted below.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Microwave-Assisted Cyclization Carboxylic_Acid Carboxylic Acid (R1-COOH) Acylthiosemicarbazide N-Acylthiosemicarbazide Intermediate Carboxylic_Acid->Acylthiosemicarbazide Thiosemicarbazide 4-Substituted Thiosemicarbazide (R2-NH-CS-NH-NH2) Thiosemicarbazide->Acylthiosemicarbazide Triazole_Thiol 1,2,4-Triazole-3-thiol Derivative Acylthiosemicarbazide->Triazole_Thiol Intramolecular Cyclodehydration Base_Catalyst Base (e.g., NaOH, KOH) Base_Catalyst->Triazole_Thiol Microwave Microwave Irradiation (Δ) Microwave->Triazole_Thiol

Caption: General workflow for the two-step synthesis of 1,2,4-triazole-3-thiol derivatives.

Mechanistic Insights: The Role of the Base and Microwave Energy

The base-catalyzed cyclization of the acylthiosemicarbazide intermediate is a well-established reaction. The mechanism involves the deprotonation of one of the amide/thioamide nitrogens, followed by an intramolecular nucleophilic attack on the carbonyl carbon.

  • Deprotonation: A strong base (e.g., hydroxide) abstracts a proton from one of the nitrogen atoms of the thiosemicarbazide backbone, creating a highly nucleophilic anion.

  • Intramolecular Attack: The resulting anion attacks the electrophilic carbonyl carbon of the acyl group. This forms a tetrahedral intermediate.

  • Cyclization & Dehydration: The intermediate then collapses, eliminating a molecule of water to form the stable five-membered triazole ring.

Microwave irradiation accelerates this process by efficiently overcoming the activation energy barriers of these steps. The polar intermediates and transition states strongly couple with the microwave field, leading to rapid, localized superheating that drives the reaction to completion in a fraction of the time required by conventional heating.[9]

G Start Acylthiosemicarbazide Intermediate Step1 Deprotonation by Base (OH⁻) Start->Step1 Step2 Formation of Nucleophilic Anion Step1->Step2 Step3 Intramolecular Nucleophilic Attack Step2->Step3 Step4 Tetrahedral Intermediate Step3->Step4 Step5 Dehydration (-H₂O) Step4->Step5 End 1,2,4-Triazole-3-thiol (Thione Tautomer) Step5->End

Caption: Simplified reaction mechanism for the base-catalyzed cyclization.

Comparative Analysis: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis for this reaction are stark when compared to traditional oil bath or heating mantle methods. The following table summarizes typical comparative data found in the literature for the cyclization step.

ParameterConventional HeatingMicrowave IrradiationAdvantage
Reaction Time 4 - 18 hours[5]5 - 20 minutes[3][5]>95% time reduction
Product Yield 60 - 80%85 - 96%[5]Significant increase
Energy Input High, prolongedLow, targetedEnergy efficient
Solvent Volume Often large volumesMinimal or solvent-freeGreener protocol
Product Purity Byproducts from degradationHigher purity, fewer byproducts[10]Simplified workup

Detailed Application Protocol: Synthesis of 4-Phenyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiol

This protocol provides a validated, step-by-step method for a representative 1,2,4-triazole-3-thiol derivative using a dedicated microwave reactor.

Materials & Equipment:

  • Isonicotinic acid hydrazide

  • Phenyl isothiocyanate

  • Sodium Hydroxide (NaOH)

  • Ethanol (Absolute)

  • Deionized Water

  • Glacial Acetic Acid

  • Microwave synthesis vial (10 mL) with stir bar

  • CEM Discover Microwave Synthesizer (or equivalent)

  • Standard laboratory glassware

  • Magnetic stirrer/hotplate

  • Rotary evaporator

  • Melting point apparatus

  • TLC plates (Silica gel 60 F254)

Part A: Synthesis of the Intermediate 1-(Isonicotinoyl)-4-phenylthiosemicarbazide

Causality: This step creates the linear precursor necessary for cyclization. The reaction between a hydrazide and an isothiocyanate is a standard, high-yielding method to form N-acylthiosemicarbazides.[12] Ethanol is chosen as a solvent due to its good solvating power for the reactants and its favorable dielectric properties for potential microwave heating, though this step is often efficient even at reflux.

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve isonicotinic acid hydrazide (1.37 g, 10 mmol) in 30 mL of absolute ethanol.

  • Addition: To this solution, add phenyl isothiocyanate (1.2 mL, 10 mmol).

  • Reaction: Reflux the mixture with stirring for 4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Mobile phase: Chloroform:Methanol 9:1).

  • Isolation: After completion, cool the reaction mixture to room temperature. The white solid product will precipitate.

  • Purification: Filter the precipitate, wash with cold ethanol, and dry under vacuum. The product is typically pure enough for the next step without further purification.

Part B: Microwave-Assisted Cyclization to Form the Triazole-3-thiol

Causality: Sodium hydroxide acts as the base to catalyze the intramolecular cyclodehydration.[13] The aqueous solution provides the medium for the reaction, and its polarity makes it ideal for efficient microwave heating. The microwave parameters are optimized to reach the target temperature quickly and maintain it for a short duration, sufficient to complete the reaction without degrading the product.

  • Vial Preparation: Place the synthesized 1-(isonicotinoyl)-4-phenylthiosemicarbazide (2.72 g, 10 mmol) into a 10 mL microwave synthesis vial equipped with a magnetic stir bar.

  • Reagent Addition: Add 5 mL of a 2M aqueous sodium hydroxide solution.

  • Microwave Reactor Setup: Seal the vial and place it in the microwave reactor cavity. Set the following parameters:

    • Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: 250 W (dynamic power control)

    • Stirring: High

  • Irradiation: Run the microwave program. Monitor the internal temperature and pressure via the reactor's sensors.

  • Work-up: After the reaction is complete and the vial has cooled to a safe temperature (<50 °C), remove it from the reactor.

  • Precipitation: Transfer the clear reaction solution to a 100 mL beaker and cool in an ice bath.

  • Neutralization: Acidify the solution dropwise with glacial acetic acid with constant stirring until the pH is ~5-6. A precipitate will form.

  • Purification: Filter the solid product, wash thoroughly with cold deionized water, and dry in a vacuum oven at 60 °C.

  • Recrystallization (if needed): The product can be further purified by recrystallization from ethanol.

Characterization and Validation

The synthesized product must be characterized to confirm its identity and purity.

  • Tautomerism: It is crucial to note that 1,2,4-triazole-3-thiols exist in a tautomeric equilibrium with their corresponding 1,2,4-triazole-3-thione form. In the solid state and in solution, the thione form often predominates.

  • Melting Point: Determine the melting point and compare it with literature values if available. A sharp melting point is indicative of high purity.

  • Spectroscopy:

    • ¹H NMR: In DMSO-d₆, expect to see aromatic proton signals for the phenyl and pyridyl rings. A broad singlet in the 13-14 ppm region is characteristic of the N-H proton of the thione tautomer.[14] The absence of a signal around 1-2 ppm confirms the absence of the S-H thiol tautomer.[14]

    • ¹³C NMR: The C=S carbon signal is typically observed in the 168-170 ppm range.[14]

    • FT-IR (KBr): Look for characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and the C=S (thione) band (around 1250-1300 cm⁻¹).

    • Mass Spectrometry (MS): Confirm the molecular weight of the compound by observing the molecular ion peak [M+H]⁺.

Conclusion and Future Prospects

Microwave-assisted synthesis represents a superior, field-proven methodology for the rapid and efficient construction of 1,2,4-triazole-3-thiol derivatives.[5] This application note provides a robust framework, from mechanistic understanding to a detailed experimental protocol, enabling researchers to leverage this powerful technology. The significant reduction in reaction times and increase in yields facilitate high-throughput synthesis, accelerating the drug discovery process by allowing for the rapid generation of diverse chemical libraries for biological screening. The principles and protocols outlined herein are broadly applicable and can be adapted for a wide range of substituted analogs.

References

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. [Link]

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. [Link]

  • Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

  • Synthesis of substituted 1, 2, 4-triazole derivatives by Microwave irradiation. ResearchGate. [Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing. [Link]

  • Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

  • Microwave-Assisted Synthesis and Antioxidant Properties of Some New 1,2,4-Triazole Derivatives. Jordan Journal of Chemistry. [Link]

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. National Institutes of Health. [Link]

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Application

Application Notes and Protocols for S-Alkylation Reactions of 5-Cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

Introduction: The Significance of S-Alkylated 1,2,4-Triazoles in Modern Drug Discovery The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of S-Alkylated 1,2,4-Triazoles in Modern Drug Discovery

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Derivatives of 1,2,4-triazole are integral to many clinically approved drugs, including well-known antifungal agents like fluconazole and itraconazole.[3] The thione tautomer of 3-mercapto-1,2,4-triazoles, specifically 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol, presents a versatile handle for synthetic modification, particularly through S-alkylation. This reaction allows for the introduction of a diverse array of lipophilic and functionalized side chains, enabling the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.[3] The resulting thioethers are key intermediates in the synthesis of novel compounds with potential applications as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[4][5] This guide provides a comprehensive overview of the S-alkylation of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol, including detailed protocols for its synthesis and subsequent alkylation, mechanistic insights, and practical guidance for researchers in the field of drug development.

Reaction Mechanism: A Nucleophilic Substitution Pathway

The S-alkylation of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the thiol group by a suitable base, leading to the formation of a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon atom of an alkyl halide, displacing the halide leaving group and forming a new carbon-sulfur bond.[3]

The choice of base is critical for the efficient generation of the thiolate anion. Common bases include alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K2CO3). The reaction is typically carried out in a polar protic solvent, such as ethanol or methanol, which can solvate both the thiolate salt and the alkyl halide.

S_Alkylation_Mechanism TriazoleThiol 5-Cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol Thiolate Thiolate Anion TriazoleThiol->Thiolate Deprotonation Base Base (e.g., NaOH) Base->Thiolate AlkylHalide Alkyl Halide (R-X) Product S-Alkyl-5-cyclopropyl-4-propyl-1,2,4-triazole AlkylHalide->Product Thiolate->Product SN2 Attack Salt NaX Water H₂O

Figure 1: General mechanism of S-alkylation of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol.

Synthesis of the Starting Material: 5-Cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

The synthesis of the title compound is a two-step process involving the formation of a thiosemicarbazide intermediate followed by a base-catalyzed cyclization.[6][7]

Step 1: Synthesis of 1-(Cyclopropanecarbonyl)-4-propylthiosemicarbazide

This step involves the reaction of cyclopropanecarboxylic acid hydrazide with propyl isothiocyanate.

Protocol:

  • Reagent Preparation:

    • Dissolve cyclopropanecarboxylic acid hydrazide (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

    • Add propyl isothiocyanate (1.05 eq) to the solution.

  • Reaction:

    • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 1-(cyclopropanecarbonyl)-4-propylthiosemicarbazide.

Step 2: Cyclization to 5-Cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

The thiosemicarbazide intermediate undergoes intramolecular cyclization in the presence of a base to form the desired triazole-thiol.

Protocol:

  • Reaction Setup:

    • Suspend 1-(cyclopropanecarbonyl)-4-propylthiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (2 M, 2.0 eq).

  • Reaction:

    • Reflux the mixture for 3-5 hours. During this time, the solid will dissolve as the cyclization proceeds.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

    • Acidify the clear filtrate with a dilute acid (e.g., 2 M HCl) to a pH of approximately 5-6.

    • The precipitated product, 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol, is collected by filtration, washed thoroughly with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[8]

Synthesis_Workflow Hydrazide Cyclopropanecarboxylic acid hydrazide Reflux_Ethanol Reflux in Ethanol Hydrazide->Reflux_Ethanol Isothiocyanate Propyl isothiocyanate Isothiocyanate->Reflux_Ethanol Thiosemicarbazide 1-(Cyclopropanecarbonyl)-4-propylthiosemicarbazide Base_Reflux Aqueous NaOH, Reflux Thiosemicarbazide->Base_Reflux TriazoleThiol 5-Cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol Reflux_Ethanol->Thiosemicarbazide Acidification Acidification Base_Reflux->Acidification Acidification->TriazoleThiol

Figure 2: Workflow for the synthesis of the starting triazole-thiol.

S-Alkylation Protocol: A General Procedure

The following protocol describes a general method for the S-alkylation of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol with various alkyl halides.[3]

Materials:

  • 5-Cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)

  • Ethanol (absolute)

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Reflux condenser

  • TLC plates (silica gel)

Protocol:

  • Formation of the Thiolate Salt:

    • In a round-bottom flask, dissolve 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol (1.0 eq) in absolute ethanol.

    • Add sodium hydroxide (1.1 eq) to the solution and stir at room temperature for 30 minutes. The formation of the sodium thiolate salt should result in a clear solution.

  • Alkylation Reaction:

    • To the stirred solution of the thiolate salt, add the desired alkyl halide (1.2 eq) dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-8 hours. The reaction progress should be monitored by TLC.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • If a precipitate (the S-alkylated product) forms upon cooling, it can be collected by filtration.

    • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.[3]

    • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture) to afford the pure S-alkylated 1,2,4-triazole derivative.

Data Presentation: Representative S-Alkylation Reactions

The following table summarizes the expected outcomes for the S-alkylation of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol with a variety of alkyl halides, based on similar reactions reported in the literature.[6][9]

Alkyl Halide (R-X)Product (S-R)Typical Reaction Time (h)Expected Yield (%)
Methyl Iodide3-(Methylthio)-5-cyclopropyl-4-propyl-4H-1,2,4-triazole2-485-95
Ethyl Bromide3-(Ethylthio)-5-cyclopropyl-4-propyl-4H-1,2,4-triazole3-580-90
Benzyl Chloride3-(Benzylthio)-5-cyclopropyl-4-propyl-4H-1,2,4-triazole4-675-85
Propargyl Bromide3-(Prop-2-yn-1-ylthio)-5-cyclopropyl-4-propyl-4H-1,2,4-triazole3-570-80
Ethyl 2-bromoacetateEthyl 2-((5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio)acetate4-865-75

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete deprotonation of the thiol.Use a stronger base (e.g., NaH in an aprotic solvent like DMF) or ensure the base is of high quality and not hydrated.
Low reactivity of the alkyl halide.Increase the reaction temperature or time. For unreactive alkyl halides, consider using the corresponding iodide, which is a better leaving group.
Formation of N-Alkylated Byproduct Reaction conditions favoring N-alkylation.While S-alkylation is generally favored for triazole-thiols, N-alkylation can occur. Using a polar protic solvent and a weaker base can sometimes favor S-alkylation. Phase-transfer catalysis can also be explored.
Reaction Does Not Go to Completion Insufficient amount of alkylating agent.Use a slight excess (1.2-1.5 eq) of the alkylating agent.
Deactivation of the alkylating agent.Ensure the alkylating agent is pure and stored correctly. Some alkyl halides are sensitive to moisture and light.
Difficulty in Product Isolation Product is soluble in the reaction mixture.After removing the solvent, try trituration with a non-polar solvent (e.g., hexanes) to induce precipitation. Column chromatography may be necessary for oily products.

Workflow for Reaction Optimization

Optimization_Workflow Start Start: Low Yield or Incomplete Reaction Base Vary Base (e.g., NaOH, K₂CO₃, NaH) Start->Base Solvent Vary Solvent (e.g., EtOH, MeOH, DMF, Acetone) Start->Solvent Temperature Vary Temperature (Room Temp to Reflux) Start->Temperature Analysis Analyze Results (TLC, LC-MS, NMR) Base->Analysis Solvent->Analysis Temperature->Analysis Time Vary Reaction Time Time->Analysis AlkylHalide Change Leaving Group (Cl → Br → I) AlkylHalide->Analysis Analysis->Time If incomplete Analysis->AlkylHalide If still slow Optimized Optimized Protocol Analysis->Optimized If successful

Figure 3: A logical workflow for optimizing the S-alkylation reaction conditions.

Characterization of S-Alkylated Products

The successful synthesis of the S-alkylated products can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the characteristic thiol proton (S-H) signal, which typically appears as a broad singlet, is a key indicator of successful S-alkylation. The appearance of new signals corresponding to the protons of the newly introduced alkyl group will also be observed.

    • ¹³C NMR: The carbon signals of the alkyl group will be present in the spectrum.

  • Infrared (IR) Spectroscopy: The disappearance of the S-H stretching vibration band (typically in the region of 2550-2600 cm⁻¹) provides further evidence of S-alkylation.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the S-alkylated product.

Conclusion

The S-alkylation of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol is a robust and versatile reaction that provides a straightforward entry into a diverse range of novel chemical entities. The protocols outlined in this guide, from the synthesis of the starting material to the S-alkylation and product characterization, offer a solid foundation for researchers and drug development professionals. By systematically applying and optimizing these methods, scientists can efficiently generate libraries of S-alkylated 1,2,4-triazoles for biological screening, accelerating the discovery of new therapeutic agents.

References

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204–212. Available from: [Link]

  • Chumakov, Y. M., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(21), 7354. Available from: [Link]

  • Ghochikyan, T. V., et al. (2010). Alkylation of 1,2,4-triazole-3-thiols with haloalkanoic acid esters. Russian Journal of Organic Chemistry, 46(4), 560–564. Available from: [Link]

  • Kaur, R., et al. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 10-29. Available from: [Link]

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204–212. Available from: [Link]

  • Movassagh, B., & Soleiman-beigi, M. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456. Available from: [Link]

  • Samvelyan, M. A., & Ghochikyan, T. V. (2020). SYNTHESIS AND SOME TRANSFORMATIONS OF HETEROCYCLIC SUBSTITUTED DERIVATIVES OF THIOGLYCOLICACID. Proceedings of the Yerevan State University, Chemistry, 54(2), 118-127. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved January 25, 2026, from [Link]

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204–212. Available from: [Link]

  • Holla, B. S., et al. (2003). Synthesis and antibacterial activity of some new 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines. European Journal of Medicinal Chemistry, 38(7-8), 759-767.
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Method

Application Notes &amp; Protocols: 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol as a Potent Corrosion Inhibitor

Foreword: The Imperative for Advanced Corrosion Mitigation Corrosion is a relentless electrochemical process that inflicts staggering economic and safety-related consequences across all industrial sectors. The global cos...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Advanced Corrosion Mitigation

Corrosion is a relentless electrochemical process that inflicts staggering economic and safety-related consequences across all industrial sectors. The global cost of corrosion is estimated to be in the trillions of dollars, representing a significant portion of the world's GDP[1]. The development of effective corrosion inhibitors is therefore a critical scientific and commercial endeavor. Among the various classes of organic inhibitors, heterocyclic compounds containing nitrogen and sulfur atoms have demonstrated exceptional efficacy.

This document provides a comprehensive technical guide on the application of a novel triazole derivative, 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol , as a corrosion inhibitor. Triazole derivatives are recognized for their robust performance, environmental compatibility, and straightforward synthesis[2][3]. This guide is intended for researchers, materials scientists, and chemical engineers engaged in the development and evaluation of anti-corrosion technologies. We will delve into the synthesis of this compound, its proposed mechanism of action, and detailed protocols for its evaluation.

The Inhibitor Molecule: Structure and Rationale

The unique molecular architecture of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol is key to its anticipated high performance as a corrosion inhibitor.

  • 1,2,4-Triazole Core: This heterocyclic ring is rich in π-electrons and contains three nitrogen atoms, which act as potent centers for adsorption onto metal surfaces[4].

  • Thiol Group (-SH): The presence of a sulfur atom provides an additional, strong coordination site for interaction with vacant d-orbitals of metal atoms, significantly enhancing the adsorption process[4].

  • Cyclopropyl and Propyl Substituents: These alkyl groups increase the electron density on the triazole ring through an inductive effect, further strengthening the inhibitor's adsorption. They also increase the molecule's surface area, allowing for greater coverage and the formation of a more compact and robust protective film.

Synthesis Protocol: A Guided Pathway

The synthesis of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol can be achieved through a well-established multi-step reaction sequence, starting from readily available precursors. The general method involves the reaction of a carboxylic acid with a thiosemicarbazide followed by cyclization[5].

Protocol 2.1: Synthesis of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

Materials:

  • Cyclopropanecarboxylic acid

  • 4-Propylthiosemicarbazide

  • Polyphosphoric acid (PPA) or a suitable dehydrating agent

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Acylation: In a round-bottom flask, combine equimolar amounts of cyclopropanecarboxylic acid and 4-propylthiosemicarbazide. Add polyphosphoric acid as a catalyst and solvent. Heat the mixture at 90-100°C for 2-3 hours with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis and Neutralization: After cooling, pour the reaction mixture into ice-cold water. The intermediate acylthiosemicarbazide will precipitate. Filter the solid, wash it with water, and dry it.

  • Cyclization: Dissolve the dried intermediate in an aqueous solution of potassium hydroxide (e.g., 2M KOH) and reflux the mixture for 4-6 hours[5]. This alkaline medium facilitates the intramolecular cyclization to form the triazole ring[6].

  • Precipitation and Purification: Cool the reaction mixture to room temperature and acidify it with dilute hydrochloric acid to a pH of approximately 5-6. The desired product, 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol, will precipitate out of the solution.

  • Final Purification: Filter the crude product, wash it thoroughly with distilled water to remove any inorganic impurities, and then recrystallize it from a suitable solvent such as ethanol to obtain a pure product.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR.

Mechanism of Corrosion Inhibition: A Molecular Perspective

The efficacy of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor stems from its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption is a complex process involving both physical and chemical interactions.

  • Physisorption: This initial weak interaction is driven by electrostatic forces between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: This stronger, more durable interaction involves the sharing of electrons between the inhibitor molecule and the metal surface. The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the triazole ring, are donated to the vacant d-orbitals of the metal atoms, forming coordinate covalent bonds[4].

The formation of this adsorbed layer impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. Triazole derivatives often act as mixed-type inhibitors, meaning they affect both anodic and cathodic reactions[7][8].

Below is a conceptual diagram illustrating the proposed inhibition mechanism.

InhibitionMechanism cluster_surface Metal Surface (e.g., Steel) H+ H+ Metal Metal (Fe) H+->Metal Cathodic Reaction (H₂ evolution) Cl- Cl⁻ Cl-->Metal Anodic Reaction (Fe dissolution) Inhibitor 5-cyclopropyl-4-propyl- 4H-1,2,4-triazole-3-thiol Inhibitor->Metal Adsorption (N, S, π-electrons)

Caption: Proposed mechanism of corrosion inhibition by adsorption.

Performance Evaluation: A Multi-faceted Approach

To rigorously assess the performance of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol, a combination of gravimetric and electrochemical techniques is recommended. This multi-pronged approach provides a comprehensive understanding of the inhibitor's effectiveness.

Weight Loss Method (Gravimetric Analysis)

This classical method provides a direct measure of the average corrosion rate and is governed by standards such as ASTM D2688[9][10][11][12].

Protocol 4.1.1: Weight Loss Measurement

Materials:

  • Metal coupons (e.g., mild steel) of known dimensions and surface area.

  • Corrosive medium (e.g., 1 M HCl).

  • Synthesized inhibitor.

  • Analytical balance (±0.1 mg accuracy).

  • Abrasive papers (various grits).

  • Acetone, ethanol.

  • Desiccator.

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of abrasive paper, rinse with distilled water, degrease with acetone, rinse with ethanol, and finally dry in a desiccator.

  • Initial Weighing: Accurately weigh each prepared coupon to the nearest 0.1 mg (W₁).

  • Immersion: Immerse the coupons in the corrosive medium with and without various concentrations of the inhibitor for a predetermined period (e.g., 24 hours) at a constant temperature.

  • Cleaning: After the immersion period, retrieve the coupons, and remove the corrosion products by gentle brushing and chemical cleaning (as per ASTM G1 standard).

  • Final Weighing: Rinse the cleaned coupons with distilled water and acetone, dry them thoroughly, and reweigh them (W₂).

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the weight loss (W₁ - W₂ in grams), A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³).

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Electrochemical Techniques

Electrochemical methods offer rapid and detailed insights into the kinetics of the corrosion process and the mechanism of inhibition. These tests are typically performed using a three-electrode cell setup connected to a potentiostat.

Protocol 4.2.1: Potentiodynamic Polarization (PDP)

This technique provides information on both anodic and cathodic reactions, allowing for the determination of the corrosion current density (i_corr) and the inhibitor type[13].

Procedure:

  • Electrode Preparation: Prepare a working electrode from the metal under investigation. The counter electrode is typically platinum, and the reference electrode is often a Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Stabilization: Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis: Plot the resulting potential vs. log(current density) to obtain Tafel plots. Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

  • Calculations:

    • Inhibition Efficiency (IE%): IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100 where i_corr₀ and i_corrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Protocol 4.2.2: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface, offering insights into the protective film's properties[14][15][16][17][18].

Procedure:

  • Setup and Stabilization: Use the same three-electrode setup as for PDP and allow the OCP to stabilize.

  • Impedance Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Present the data as Nyquist and Bode plots. The Nyquist plot for an inhibited system typically shows a larger semicircle, indicating a higher charge transfer resistance (R_ct). The data can be fitted to an equivalent electrical circuit to model the corrosion process and extract quantitative parameters.

  • Calculations:

    • Inhibition Efficiency (IE%): IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100 where R_ctᵢ and R_ct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

The following diagram illustrates the typical workflow for evaluating a corrosion inhibitor.

EvaluationWorkflow cluster_synthesis Inhibitor Preparation cluster_evaluation Performance Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Inhibitor Characterization Structural Characterization (NMR, FT-IR) Synthesis->Characterization WeightLoss Weight Loss Method Characterization->WeightLoss Test at various concentrations PDP Potentiodynamic Polarization (PDP) Characterization->PDP Test at various concentrations EIS Electrochemical Impedance Spectroscopy (EIS) Characterization->EIS Test at various concentrations CR_IE Calculate Corrosion Rate (CR) & Inhibition Efficiency (IE%) WeightLoss->CR_IE Tafel Tafel Analysis (i_corr, E_corr) PDP->Tafel EEC Equivalent Circuit Modeling (R_ct) EIS->EEC Conclusion Conclusion CR_IE->Conclusion Overall Performance & Mechanism Tafel->Conclusion Overall Performance & Mechanism EEC->Conclusion Overall Performance & Mechanism

Caption: Experimental workflow for inhibitor evaluation.

Surface Characterization: Visualizing the Protective Film

To confirm the formation of a protective film and understand its morphology, surface analysis techniques are indispensable.

Protocol 5.1: Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the metal surface, revealing the extent of corrosion damage and the morphology of the inhibitor film.

Procedure:

  • Sample Preparation: After the immersion test (as in the weight loss method), carefully rinse the metal coupons with a suitable solvent to remove any residual corrosive media and inhibitor solution without disturbing the adsorbed film, then dry them[19].

  • Imaging: Mount the samples on stubs and coat them with a thin layer of a conductive material (e.g., gold) if necessary. Acquire images at various magnifications to compare the surface morphology of the uninhibited and inhibited samples.

Protocol 5.2: X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of the surface, confirming the presence of the inhibitor and elucidating its binding mechanism[20][21].

Procedure:

  • Sample Preparation: Prepare the samples as for SEM, ensuring minimal exposure to the atmosphere to prevent post-immersion oxidation[21].

  • Analysis: Place the sample in an ultra-high vacuum chamber and irradiate it with X-rays. Analyze the kinetic energy of the emitted photoelectrons to identify the elements present (e.g., C, N, S from the inhibitor) and their chemical states.

Theoretical Validation: Quantum Chemical Calculations

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable a priori insights into the potential effectiveness of an inhibitor molecule[22][23].

Key Parameters to Calculate:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency to donate electrons to the metal surface.

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability to accept electrons from the metal surface.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally correlates with higher inhibition efficiency.

  • Dipole Moment (μ): A higher dipole moment may lead to stronger adsorption on the metal surface.

  • Fukui Indices: These indicate the most likely sites for nucleophilic and electrophilic attack, identifying the atoms involved in the adsorption process[23].

These theoretical calculations can guide the rational design of new and more effective corrosion inhibitors.

Data Presentation: An Example

The following table provides a template for summarizing the quantitative data obtained from the experimental evaluations.

Inhibitor ConcentrationWeight LossPotentiodynamic PolarizationElectrochemical Impedance Spectroscopy
(mM) IE (%) i_corr (µA/cm²) IE (%)
0 (Blank)-Value-
0.1ValueValueValue
0.5ValueValueValue
1.0ValueValueValue
5.0ValueValueValue

Conclusion

5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol represents a promising candidate for corrosion inhibition due to its favorable molecular structure. The protocols detailed in this guide provide a robust framework for its synthesis and comprehensive evaluation. By integrating gravimetric, electrochemical, surface analysis, and theoretical methods, researchers can gain a deep understanding of its performance and mechanism of action, paving the way for its application in industrial corrosion mitigation strategies.

References

  • Abd El-Aziz, A. M., et al. (2022). Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. Scientific Reports, 12(1), 1-22. [Link]

  • Benhiba, F., et al. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. International Journal of Molecular Sciences, 23(1), 16. [Link]

  • K.R., S., & M., P. (2022). Electrochemical Impedance Spectroscopy A Tutorial. ACS Measurement Science Au, 2(4), 235-249. [Link]

  • Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-859. [Link]

  • ResearchGate. (n.d.). How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests?. [Link]

  • Wang, C.-J., et al. (2024). Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. ResearchGate. [Link]

  • ACS Publications. (2023). A Quantum Computational Method for Corrosion Inhibition. [Link]

  • ASTM International. (2024). Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). ASTM D2688-23. [Link]

  • ResearchGate. (2018). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. [Link]

  • ResearchGate. (2015). Quantum Chemical Study on Corrosion Inhibition Efficiency of 4-amino-5-mercapto-1,2,4-triazole Derivatives for Copper in HCl Solution. [Link]

  • ACS Omega. (2021). Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. [Link]

  • TCR Engineering Services. (n.d.). Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. [Link]

  • International Journal of Corrosion and Scale Inhibition. (2022). Metal corrosion inhibition by triazoles: A review. [Link]

  • Gamry Instruments. (n.d.). EIS for Corrosion & Coatings. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]

  • Gamry Instruments. (n.d.). Why Use Electrochemical Techniques for Corrosion Measurement?. [Link]

  • ASTM International. (2005). Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method). ASTM D2688-05. [Link]

  • Research Square. (2022). Experimental and Computational Investigation of Novel Triazole-Pyrazole Derivative as a Synthetic Corrosion Inhibitor for M-Steel in. [Link]

  • ResearchGate. (2016). Synthesis and evaluation of 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as Corrosion Inhibitor for Mild Steel in 0.5M H2SO4 and its synergistic effect with potassium iodide. [Link]

  • Bureau of Reclamation. (2019). Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. [Link]

  • National Center for Biotechnology Information. (2017). Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. [Link]

  • IntechOpen. (2023). Triazole Derivatives as Corrosion Inhibitors on Iron (110) Surface: A Theoretical Study. [Link]

  • AZoM. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]

  • OnePetro. (1983). Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. [Link]

  • PubMed. (2022). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment. [Link]

  • Zerust Excor. (2020). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. [Link]

  • ResearchGate. (2019). Surface Characterization Techniques in Corrosion Inhibition Research. [Link]

  • ASTM International. (2015). Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method). ASTM D2688-15. [Link]

  • MDPI. (2024). Preparation and Performance Study of Modified Graphene Oxide/Polyurethane Anti-Corrosion Coating. [Link]

  • MDPI. (2024). Chlorella vulgaris Powder as an Eco-Friendly and Low-Cost Corrosion Inhibitor Against Carbon Steel Corrosion by HCl. [Link]

  • ASTM International. (2024). Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). ASTM D2688-23. [Link]

  • ROSA P. (n.d.). Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. [Link]

  • ResearchGate. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]

  • ResearchGate. (2014). How reliable is the potentiodynamic polarization in predicting the corrosion behavior?. [Link]

  • Arabian Journal of Chemistry. (2021). Experimental, DFT and Theoretical Corrosion Study for 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one. [Link]

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Application

Application Notes and Protocols for Testing the Antibacterial Activity of Triazole Thiol Compounds

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to evaluating the antibacterial potential of novel triazole thiol compounds. This protocol is designed with sc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to evaluating the antibacterial potential of novel triazole thiol compounds. This protocol is designed with scientific integrity at its core, emphasizing reproducibility and a deep understanding of the underlying principles.

Introduction: The Promise of Triazole Thiols in an Era of Antibiotic Resistance

The relentless rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In the continual search for new antimicrobial agents, heterocyclic compounds have emerged as a promising avenue of research. Among these, 1,2,4-triazole derivatives, particularly those containing a thiol group, have garnered significant interest.[1][2][3] The unique structural features of the triazole ring, including its ability to engage in hydrogen bonding and dipole-dipole interactions, make it a versatile scaffold in medicinal chemistry.[4] The incorporation of a thiol moiety can further enhance the biological activity of these compounds.[1][3]

This guide provides a detailed framework for the systematic evaluation of the antibacterial properties of newly synthesized triazole thiol derivatives, adhering to internationally recognized standards to ensure data quality and comparability.

Preliminary Considerations: Handling Triazole Thiol Compounds

Many novel synthetic compounds, including triazole thiol derivatives, exhibit poor water solubility. This presents a significant challenge for in vitro antibacterial testing. It is crucial to address solubility issues to ensure accurate and reproducible results.

2.1. Solubility Enhancement Strategies

  • Co-solvency: The use of a water-miscible organic solvent can enhance the solubility of hydrophobic compounds.[5] Dimethyl sulfoxide (DMSO) is a commonly used co-solvent in antimicrobial susceptibility testing. However, it is imperative to determine the highest concentration of the co-solvent that does not inhibit bacterial growth. A preliminary experiment should be conducted to assess the effect of the chosen solvent on the tested bacterial strains.

  • Use of Surfactants: Non-ionic surfactants can be employed to increase the solubility of poorly soluble drugs through micellization.[6] It is essential to select a surfactant that does not possess intrinsic antibacterial activity at the concentrations used.

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier to improve its dissolution rate and solubility.[7]

For the protocols outlined below, we will assume the use of DMSO as a co-solvent. Researchers should validate the non-inhibitory concentration of their chosen solvent system.

Core Protocols for Antibacterial Susceptibility Testing

The following protocols are based on the standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the generated data is robust and comparable across different laboratories.[8][9][10][11]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][12][13] This method is considered the gold standard for susceptibility testing.[9]

Rationale: This assay provides a precise measure of the potency of the triazole thiol compound against a panel of clinically relevant bacteria.

Experimental Workflow:

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Preparation of Triazole Thiol Stock Solution:

    • Dissolve the triazole thiol compound in DMSO to a high concentration (e.g., 10 mg/mL).

    • Further dilute this stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create the highest concentration to be tested. Ensure the final DMSO concentration is non-inhibitory (typically ≤1% v/v).

  • Preparation of Microdilution Plates:

    • Using a 96-well microtiter plate, perform serial two-fold dilutions of the triazole thiol compound in CAMHB.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well (except the sterility control).

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the triazole thiol compound at which there is no visible growth.

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of a compound's antibacterial activity.[14][15][16]

Rationale: This method is a rapid and cost-effective way to screen a large number of compounds or to test a single compound against a wide range of bacteria.[14]

Experimental Workflow:

Caption: Workflow for the disk diffusion susceptibility test.

Step-by-Step Protocol:

  • Preparation of Disks:

    • Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the triazole thiol compound.

    • The solvent is allowed to evaporate completely in a sterile environment.

  • Inoculum Preparation and Plating:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate.[14]

  • Application of Disks:

    • Aseptically place the impregnated disks on the surface of the inoculated MHA plate.

    • Ensure disks are placed at least 24 mm apart to prevent overlapping of inhibition zones.[15]

    • Include a blank disk (with solvent only) as a negative control and a disk with a standard antibiotic as a positive control.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Rationale: This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity, which is a critical parameter in drug development.

Step-by-Step Protocol:

  • Perform a Broth Microdilution Test: Follow the MIC determination protocol as described above.

  • Subculturing: From the wells showing no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a nutrient agar plate.

  • Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the triazole thiol compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Quality Control

To ensure the validity of the results, quality control (QC) must be performed concurrently with each batch of tests.

  • QC Strains: Use of well-characterized reference strains is mandatory. Commonly used strains include:

    • Escherichia coli ATCC® 25922™

    • Staphylococcus aureus ATCC® 25923™

    • Pseudomonas aeruginosa ATCC® 27853™[17]

  • Acceptance Criteria: The MIC values or zone diameters for the QC strains must fall within the established ranges as defined by CLSI.[8][18]

Data Presentation and Interpretation

Quantitative data from the antibacterial assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Example MIC and MBC Data for a Novel Triazole Thiol Compound (TZ-SH-001)

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC® 25923™Positive816
Escherichia coli ATCC® 25922™Negative1632
Pseudomonas aeruginosa ATCC® 27853™Negative32>64
Methicillin-Resistant S. aureus (MRSA)Positive816

Elucidating the Mechanism of Action

Understanding how a novel compound exerts its antibacterial effect is crucial for its development as a therapeutic agent. Triazole compounds have been reported to act through various mechanisms.[19]

Potential Mechanisms of Action for Triazole Thiols:

  • Inhibition of DNA Gyrase: Some triazole-containing compounds have been shown to target DNA gyrase, an essential enzyme for bacterial DNA replication.[20][21][22] This inhibition leads to a disruption of DNA synthesis and ultimately cell death.

  • Cell Membrane Disruption: Triazole derivatives can interfere with the integrity of the bacterial cell membrane, leading to leakage of intracellular components and cell lysis.[23][24][25]

  • Generation of Reactive Oxygen Species (ROS): Some antimicrobial agents can induce the production of ROS within bacterial cells, leading to oxidative stress and damage to cellular components.[19][26] The thiol group in the triazole compounds could potentially be involved in redox cycling that generates ROS.

Logical Flow for Investigating Mechanism of Action:

Caption: A logical approach to elucidating the mechanism of action.

Conclusion

This application note provides a robust and detailed framework for the comprehensive evaluation of the antibacterial activity of novel triazole thiol compounds. By adhering to standardized protocols and employing a systematic approach to understanding the mechanism of action, researchers can generate high-quality, reproducible data that will be instrumental in the development of the next generation of antibacterial agents.

References

  • Alyahyaoy, H. A., Alrubaie, L. A., Mohammed-Ali, M. A., & Hraishawi, R. M. O. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. ResearchGate. Available at: [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]

  • Di Mola, A., et al. (2024). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. MDPI. Available at: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]

  • Singh, A., et al. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available at: [Link]

  • De Rosa, M., et al. (2024). Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase. PMC. Available at: [Link]

  • Yilmaz, I., et al. (2026). 1,2,4-triazole-3-one Schiff bases disrupt cell membrane integrity of both Gram-positive and -negative bacteria. PubMed. Available at: [Link]

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]

  • De Rosa, M., et al. (2024). Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase. PubMed. Available at: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]

  • Alyahyaoy, H. A., et al. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2023). Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness pr. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2025). Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation. Frontiers. Available at: [Link]

  • Kumar, L. (2023). A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. Annex Publishers. Available at: [Link]

  • WOAH. Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available at: [Link]

  • CLSI. (2012). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. ResearchGate. Available at: [Link]

  • Patel, V. R., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Available at: [Link]

  • Di Lodovico, S., et al. (2023). Reactive Oxygen Species (ROS)-Mediated Antibacterial Oxidative Therapies: Available Methods to Generate ROS and a Novel Option Proposal. MDPI. Available at: [Link]

  • CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link]

  • Hombach, M., et al. (2015). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. ASM Journals. Available at: [Link]

  • Marc, G., et al. (2023). DNA Gyrase as a Target for Quinolones. MDPI. Available at: [Link]

  • Wang, Y., et al. (2025). Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation. PMC. Available at: [Link]

  • Al-Amiery, A. A. (2024). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. ResearchGate. Available at: [Link]

  • Alyahyaoy, H. A., et al. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. International Journal of Green Pharmacy (IJGP). Available at: [Link]

  • Lee, H., et al. (2021). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. PMC. Available at: [Link]

  • Singh, R., et al. (2025). Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. NIH. Available at: [Link]

  • Shen, L. L., et al. (1998). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. Biochemistry. Available at: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. Available at: [Link]

  • Singh, N., & Sharma, L. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. Available at: [Link]

  • Darwish, E. S., et al. (2023). The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. MDPI. Available at: [Link]

  • Liu, X., et al. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Frontiers. Available at: [Link]

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Method

Application Notes and Protocols for the Evaluation of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol in Cancer Cell Line Studies

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol, a novel compound with...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol, a novel compound with potential anticancer properties. This document outlines detailed protocols for assessing its cytotoxicity, and its effects on apoptosis, cell cycle progression, and key cancer-related signaling pathways.

Introduction: The Promise of 1,2,4-Triazole-3-thiol Derivatives in Oncology

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and notably, anticancer properties.[2][3][4] Their ability to interact with various enzyme systems and biological receptors makes them a promising class of compounds for the development of new cancer therapies.[4]

Numerous studies have highlighted the potential of 1,2,4-triazole derivatives to induce apoptosis and cause cell cycle arrest in various cancer cell lines, including those of the breast, lung, colon, and prostate.[2][5] While the specific compound 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol has not been extensively studied, its structural features align with those of other biologically active triazole-thiols, suggesting it may possess significant anticancer activity. This guide provides a systematic approach to characterizing the in vitro anticancer effects of this and other novel triazole-thiol derivatives.

Compound Preparation and Handling

Proper handling and preparation of the test compound are critical for obtaining reproducible results.

Protocol 1: Solubilization and Storage of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

  • Initial Solubilization: Due to the likely hydrophobic nature of the compound, dissolve it in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.

  • Stock Solution Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.

  • Working Solutions: For cell-based assays, dilute the stock solution in a complete cell culture medium to the desired final concentrations. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

Cell Line Selection and Maintenance

The choice of cancer cell lines is crucial for a comprehensive evaluation of a novel compound. It is recommended to use a panel of cell lines from different cancer types to assess the breadth of activity.

Rationale for Cell Line Selection:

  • Diversity: Include cell lines from various tissue origins (e.g., breast, lung, colon, prostate) to identify potential tissue-specific effects.

  • Genetic Background: Select cell lines with known genetic mutations (e.g., in p53, KRAS, BRAF) to investigate potential correlations between genotype and drug sensitivity.

  • Control: Include a non-cancerous cell line (e.g., human fibroblasts) to assess the compound's selectivity for cancer cells.[6]

Protocol 2: General Cell Culture and Maintenance

  • Cell Thawing and Seeding: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath. Transfer the cells to a sterile conical tube containing a pre-warmed complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin). Centrifuge at low speed to pellet the cells, remove the supernatant, and resuspend the cells in a fresh medium. Seed the cells into a culture flask.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Monitor cell confluency. When cells reach 80-90% confluency, passage them by washing with phosphate-buffered saline (PBS), detaching with a suitable enzyme (e.g., trypsin-EDTA), and reseeding at a lower density in a new flask with a fresh medium.

Assessment of Cytotoxicity

Cytotoxicity assays are fundamental for determining the concentration at which a compound inhibits cancer cell growth.[7][8] The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.

Protocol 3: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol (e.g., from 0.1 µM to 100 µM) prepared by serial dilution. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Table 1: Hypothetical IC50 Values of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer15.2
MDA-MB-231Breast Cancer8.9
A549Lung Cancer22.5
HCT116Colon Cancer12.1
PC-3Prostate Cancer18.7
hTERT FibroblastsNormal> 100

Investigation of Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate cancer cells.[9][10] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis.[11]

Protocol 4: Annexin V/PI Staining for Apoptosis Detection

  • Cell Treatment: Seed cells in a 6-well plate and treat them with 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours). Include vehicle-treated cells as a negative control and a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Figure 1: Principle of Annexin V and Propidium Iodide Staining for Apoptosis Detection.

Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle.[5][12] Flow cytometry analysis of DNA content using propidium iodide is a standard method to assess cell cycle distribution.[13][14][15]

Protocol 5: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells with the test compound at relevant concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate the cells on ice or at -20°C for at least 30 minutes.[16]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide and RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.[14]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.

CellCycle G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase (Growth and Preparation for Mitosis) S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1

Figure 2: The Eukaryotic Cell Cycle Phases.

Elucidation of Molecular Mechanisms via Western Blotting

Western blotting is a powerful technique to investigate the effect of a compound on the expression and phosphorylation status of proteins involved in key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK pathways.[17][18][19][20]

Protocol 6: Western Blotting for Key Signaling Proteins

  • Protein Extraction: Treat cells with 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol for a specified time. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins of interest (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, caspases) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

SignalingPathway Compound 5-cyclopropyl-4-propyl- 4H-1,2,4-triazole-3-thiol PI3K PI3K Compound->PI3K Inhibits? Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bax Bax Bax->Apoptosis Bcl2->Bax Inhibits

Figure 3: Hypothetical Inhibition of the PI3K/Akt Signaling Pathway.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol as a potential anticancer agent. By systematically evaluating its cytotoxicity, and its impact on apoptosis, the cell cycle, and key signaling pathways, researchers can build a comprehensive profile of the compound's biological activity. Positive and selective activity in these assays would warrant further investigation, including in vivo studies in animal models of cancer.

References

  • ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles.
  • Current issues in pharmacy and medicine: science and practice. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review).
  • National Institutes of Health. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship.
  • MDPI. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives.
  • National Institutes of Health. (2012). Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications.
  • BMG Labtech. (n.d.). Cytotoxicity Assays – what your cells don't like.
  • MDPI. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
  • National Institutes of Health. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • ResearchGate. (n.d.). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole.
  • National Institutes of Health. (n.d.). Development of Drug-resistant Cell Lines for Experimental Procedures.
  • PubMed Central. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles.
  • University of Massachusetts Chan Medical School. (n.d.). Cell Cycle Analysis.
  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology.
  • DergiPark. (n.d.). A comprehensive review on triazoles as anticancer agents.
  • BMG Labtech. (n.d.). Apoptosis – what assay should I use?.
  • Thermo Fisher Scientific. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • National Institutes of Health. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
  • MDPI. (n.d.). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids.
  • EMBL. (2016). Protocols - Flow cytometry.
  • ResearchGate. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds.
  • Sigma-Aldrich. (n.d.). Apoptosis Assays.
  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.
  • Science.gov. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.
  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent.
  • Bio-Techne. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research.
  • Thermo Fisher Scientific. (n.d.). Apoptosis Assays.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
  • Merck. (n.d.). Apoptosis Assays | Life Science Research.
  • MDPI. (2021). To Discover the Efficient and Novel Drug Targets in Human Cancers Using CRISPR/Cas Screening and Databases.
  • ResearchGate. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
  • National Institutes of Health. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines.
  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery - Blog.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • Medium. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells.
  • Wikipedia. (n.d.). Cell cycle analysis.
  • Abcam. (n.d.). Cell viability assays.

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Application

High-Performance Liquid Chromatography (HPLC) Purification of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol: A Method Development Guide and Protocol

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide to developing a robust and efficient preparative High-Performance Liquid Chromato...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to developing a robust and efficient preparative High-Performance Liquid Chromatography (HPLC) method for the purification of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol. This triazole derivative, a member of a class of heterocyclic compounds with significant pharmacological interest, often requires high purity for subsequent use in drug discovery and development.[1][2] This guide details the rationale behind the method development, from stationary and mobile phase selection to a step-by-step purification protocol, designed for researchers, chemists, and drug development professionals.

Introduction and Method Rationale

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities.[3] The target molecule, 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol, combines a polar heterocyclic core with non-polar alkyl substituents (propyl and cyclopropyl). This amphiphilic nature makes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal purification technique. RP-HPLC separates molecules based on their hydrophobicity, making it perfectly suited to resolve the target compound from more polar starting materials or less polar side-products.

The primary challenge in purifying triazole-thiols lies in managing the thione-thiol tautomerism and the acidic nature of the thiol group and triazole ring protons.[4] Inconsistent ionization can lead to poor peak shape and shifting retention times. Our method development is therefore grounded in controlling the analyte's protonation state to ensure reproducible and high-resolution separation.

Physicochemical Properties and Method Design

The molecule's structure features a hydrophilic 1,2,4-triazole-3-thiol core capable of hydrogen bonding and a hydrophobic region comprised of the N-propyl and C-cyclopropyl groups. This balance dictates its retention on a C18 column, where it will interact with the stationary phase via hydrophobic interactions.

The thiol (-SH) group and the N-H protons of the triazole ring are weakly acidic. The pKa of the closely related 1H-1,2,4-triazole-3-thiol is approximately 9.24.[5] To ensure the analyte is in a single, neutral form and to prevent peak tailing, the mobile phase pH must be maintained well below this pKa. An acidic modifier is therefore essential. Formic acid (0.1%) is an excellent choice as it is volatile, making it compatible with mass spectrometry and easy to remove during product isolation, and it effectively buffers the mobile phase in the pH 2-3 range. This acidic environment suppresses the deprotonation of the thiol and triazole moieties, leading to sharp, symmetrical peaks.[6]

The 1,2,4-triazole-3-thione chromophore exhibits characteristic UV absorbance maxima. Studies on similar structures show strong absorbance peaks in the regions of 255-260 nm and 276-292 nm.[4][7] For robust detection of the main peak and potential impurities, monitoring at 254 nm is a standard and effective choice, falling within a high-absorbance region for this class of compounds.

Detailed Purification Protocol

This protocol is designed for a standard preparative HPLC system equipped with a UV-Vis detector and a fraction collector.

ComponentSpecification
HPLC System Preparative HPLC with binary gradient pump, autosampler/manual injector, and fraction collector
Column C18 Silica, 5 or 10 µm particle size (e.g., 250 x 21.2 mm)
Detector UV-Vis Detector set to 254 nm
Mobile Phase A 0.1% Formic Acid (v/v) in HPLC-grade Water
Mobile Phase B 0.1% Formic Acid (v/v) in HPLC-grade Acetonitrile (ACN)
Sample Solvent Methanol or Acetonitrile
Reagents Crude 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol, HPLC-grade solvents
  • Weigh the crude compound obtained from synthesis.

  • Dissolve the crude material in a minimal amount of the sample solvent (Methanol or ACN) to create a concentrated solution (e.g., 50-100 mg/mL).

  • Ensure the sample is fully dissolved. If solubility is an issue, gentle warming or sonication may be applied. Some triazole-thiols can also be dissolved in dilute basic solutions and then neutralized, but direct dissolution in an organic solvent is preferred to avoid on-column precipitation.[8]

  • Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.

The following gradient is a starting point and should be optimized based on the crude sample's analytical chromatogram. The goal is to provide sufficient separation between the product peak and its closest impurities.

ParameterValue
Flow Rate 20.0 mL/min
Column Temp. Ambient or 30 °C
Injection Vol. 1-5 mL (depending on concentration)
Detection 254 nm
Run Time 30 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Curve
0.070%30%Linear
20.020%80%Linear
22.05%95%Linear
25.05%95%Linear
26.070%30%Linear
30.070%30%Linear
  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (70% A / 30% B) for at least 10 column volumes or until a stable baseline is achieved.

  • Injection: Inject the filtered, concentrated sample onto the column.

  • Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions just before the main product peak elutes and stop just after the peak returns to baseline. Use peak-level or time-based fraction collection settings.

  • Purity Analysis: Analyze a small aliquot from each collected fraction (or a pooled sample of the main fractions) using an analytical HPLC method to confirm purity.

  • Product Isolation: Combine the fractions that meet the desired purity level (>98%, for example).

  • Solvent Removal: Remove the acetonitrile and water using a rotary evaporator. The presence of formic acid makes the solution acidic; co-evaporation with a non-acidic solvent like methanol can help remove residual water and acid.

  • Final Product: Dry the resulting solid or oil under high vacuum to obtain the pure 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol.

Workflow Visualization

The following diagram illustrates the complete purification process, from the initial crude material to the final, validated pure compound.

HPLC_Purification_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Purification cluster_post 3. Post-Processing & Analysis Crude Crude Synthesized Product Dissolve Dissolve in Minimal Sample Solvent (e.g., MeOH) Crude->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject Sample Filter->Inject Equilibrate Equilibrate C18 Column Equilibrate->Inject Collect Collect Fractions Based on UV Signal (254 nm) Inject->Collect Analyze Analyze Fraction Purity (Analytical HPLC) Collect->Analyze Pool Pool High-Purity Fractions Analyze->Pool Evaporate Remove Solvent (Rotary Evaporation) Pool->Evaporate Dry Dry Under High Vacuum Evaporate->Dry Pure Pure Compound (>98%) Dry->Pure

Caption: Workflow for the preparative HPLC purification of the target compound.

Conclusion

The reverse-phase HPLC method detailed herein provides a reliable and scalable strategy for the purification of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol. The key to success is the use of an acidified mobile phase to control the ionization state of the molecule, which ensures sharp, symmetrical peaks and reproducible results. This protocol serves as a robust starting point that can be readily adapted and optimized to achieve high-purity material essential for research and development activities.

References

  • Dina Saleem M. Ameen, Mohammed Dheyaa Hamdi, Ayad Kareem Khan. (2022). Synthesis and biological activities of some 1,2,4-triazole derivatives: A review. Al Mustansiriyah Journal of Pharmaceutical Sciences, 22(3), 65–81. [Link]

  • Al-Juboori, A. M. J., Al-Juboori, S. A. K., & Al-Zuhairi, A. J. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 205-212. [Link]

  • Krasilnikova, Y. A., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 5(2), 163-205. [Link]

  • Kondratyuk, E., & Kaplaushenko, A. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, 3(31), 24-29. [Link]

  • Ivanova, Y. I., & Gergov, G. L. (2007). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Analytical Chemistry, 62(7), 678-684. [Link]

  • Jovanovska, S., et al. (2008). UV spectrophotometric determination of pK's of 1,2,4-triazoline-3-thiones in sodium hydroxide solutions. Macedonian Journal of Chemistry and Chemical Engineering, 27(2), 159-168. [Link]

  • Bhat, M. A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Journal of the Indian Chemical Society, 98(10), 100165. [Link]

  • Krasavin, M., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(19), 6668. [Link]

  • Korotkova, E. I., et al. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Pharm-Chem J, 55, 510–515. [Link]

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Method

Application Notes &amp; Protocols: Evaluating 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol as a Novel Agricultural Fungicide

Prepared by: Senior Application Scientist, Agricultural Sciences Division Foreword: The Imperative for Novel Fungicides The 1,2,4-triazole scaffold is a cornerstone of modern agricultural and medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Agricultural Sciences Division

Foreword: The Imperative for Novel Fungicides

The 1,2,4-triazole scaffold is a cornerstone of modern agricultural and medicinal chemistry, forming the backbone of numerous systemic fungicides.[1][2] These compounds are critical for managing a wide spectrum of fungal diseases that threaten global food security. The primary mode of action for most triazole fungicides is the inhibition of sterol biosynthesis, a crucial process for maintaining the integrity of fungal cell membranes.[3][4] However, the persistent threat of fungicide resistance necessitates a continuous pipeline of novel active ingredients with improved efficacy, broader spectrums, and favorable environmental profiles.

This document provides a comprehensive technical guide for researchers and crop protection specialists on the evaluation of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol (hereafter referred to as CPTT) as a candidate agricultural fungicide. We will explore its postulated mechanism of action, provide detailed protocols for its synthesis and biological evaluation, and outline a systematic approach to characterizing its potential in a research and development setting.

Compound Profile and Synthesis Overview

CPTT is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a cyclopropyl group at the 5-position and a propyl group at the 4-position, with a thiol group at the 3-position. The presence of the cyclopropyl moiety is of particular interest, as it can enhance metabolic stability and binding affinity to target enzymes.[2][5] The thiol group offers a reactive handle for potential derivatization and may contribute to its biological activity.[5]

A common and effective method for synthesizing 4,5-substituted-4H-1,2,4-triazole-3-thiols involves the cyclization of the corresponding thiosemicarbazide precursor in an alkaline medium.[6][7] This process is efficient and allows for the introduction of diverse substituents.

cluster_0 Generalized Synthesis Pathway for CPTT precursor Propyl Isothiocyanate + Cyclopropanecarbohydrazide thiosemicarbazide 1-Cyclopropanoyl-4-propyl- thiosemicarbazide precursor->thiosemicarbazide Condensation cptt 5-cyclopropyl-4-propyl- 4H-1,2,4-triazole-3-thiol (CPTT) thiosemicarbazide->cptt Alkaline Cyclization (e.g., KOH, reflux)

Caption: Generalized synthesis scheme for CPTT.

Postulated Mechanism of Action: Sterol Biosynthesis Inhibition

Triazole fungicides are classified as Demethylation Inhibitors (DMIs). Their fungicidal activity stems from the targeted disruption of fungal membrane integrity.[8] Specifically, the nitrogen atom (N4) of the triazole ring binds to the heme iron of the cytochrome P450 enzyme, lanosterol 14α-demethylase.[4] This enzyme is critical for the conversion of lanosterol to ergosterol, the primary sterol component of fungal cell membranes.[4] The inhibition of this step leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, resulting in dysfunctional cell membranes, abnormal fungal growth, and ultimately, cell death.[4]

cluster_pathway Postulated Ergosterol Biosynthesis Inhibition by CPTT Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation CPTT CPTT (Triazole Fungicide) CPTT->Enzyme Inhibition Enzyme->Ergosterol Demethylation

Caption: CPTT likely inhibits the CYP51 enzyme, blocking ergosterol production.

Experimental Evaluation Workflow

A tiered approach is essential for efficiently evaluating a novel fungicide candidate. The workflow begins with high-throughput in vitro screening to establish intrinsic activity, followed by more complex in vivo greenhouse trials to assess performance in a biological system, including efficacy and crop safety.

cluster_workflow Fungicide Evaluation Workflow invitro Phase 1: In Vitro Screening (Determine MIC) invivo Phase 2: Greenhouse Efficacy (Potted Plant Assay) invitro->invivo Promising Candidates phyto Phase 3: Phytotoxicity Assessment (Crop Safety) invivo->phyto Effective Candidates field Phase 4: Field Trials (Real-World Performance) phyto->field Safe & Effective Candidates

Caption: A structured workflow for evaluating fungicide candidates.

Protocol 1: In Vitro Fungicidal Activity Screening

Objective: To determine the Minimum Inhibitory Concentration (MIC) of CPTT against a panel of economically important plant pathogenic fungi. This assay provides a baseline measure of the compound's intrinsic antifungal potency.

Materials:

  • CPTT (technical grade)

  • Dimethyl sulfoxide (DMSO, analytical grade)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Target fungal isolates (e.g., Fusarium graminearum, Botrytis cinerea, Sclerotinia sclerotiorum, Colletotrichum orbiculare)[2]

  • Positive control fungicide (e.g., Tebuconazole)

  • Spectrophotometer or plate reader (optional, for quantitative assessment)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of CPTT in DMSO. Prepare a similar stock solution for the positive control.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the CPTT and positive control stock solutions using sterile liquid growth medium (e.g., Potato Dextrose Broth) to achieve a range of test concentrations (e.g., 100 µg/mL down to 0.05 µg/mL).

  • Spore Suspension Preparation: Grow fungal cultures on agar plates until sporulation is abundant. Harvest spores by flooding the plate with sterile water containing a surfactant (e.g., 0.01% Tween 80) and gently scraping the surface. Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Inoculation: Add 50 µL of the adjusted spore suspension to each well of the dilution plate.

  • Controls: Include the following controls on each plate:

    • Negative Control: Medium + Spore Suspension + DMSO (equivalent concentration to the highest CPTT well). This validates that the solvent does not inhibit fungal growth.

    • Positive Control: Medium + Spore Suspension + Known Fungicide. This validates the sensitivity of the assay.

    • Media Blank: Medium only. Used for background correction if using a plate reader.

  • Incubation: Seal the plates and incubate at a temperature optimal for the specific fungus (typically 22-28°C) for 48-96 hours, or until robust growth is observed in the negative control wells.

  • Assessment: The MIC is determined as the lowest concentration of CPTT that completely inhibits visible fungal growth (mycelial development) compared to the negative control.

Data Presentation:

Summarize the results in a table for clear comparison.

CompoundFusarium graminearum MIC (µg/mL)Botrytis cinerea MIC (µg/mL)Sclerotinia sclerotiorum MIC (µg/mL)
CPTT 1.560.783.12
Tebuconazole (Control)0.781.560.78
DMSO (Solvent)>100>100>100
Table 1: Hypothetical in vitro MIC data for CPTT against selected phytopathogens.

Protocol 2: Greenhouse Efficacy Trial (Potted Plant Assay)

Objective: To evaluate the protective (preventative) and curative (early-infection) activity of CPTT on a host-pathogen system under controlled greenhouse conditions.

Materials:

  • CPTT formulated as a sprayable solution (e.g., in an acetone/water/surfactant carrier)

  • Host plants (e.g., wheat seedlings for Fusarium, tomato plants for Botrytis)

  • Pathogen inoculum (spore suspension)

  • Greenhouse or growth chamber with controlled temperature, humidity, and lighting

  • Laboratory spray equipment

Procedure:

  • Plant Propagation: Grow healthy, uniform host plants to a susceptible growth stage (e.g., 3-4 leaf stage).

  • Treatment Groups: Establish the following treatment groups (minimum 5 replicate plants per group):

    • Untreated, Uninoculated Control (UTC-UI)

    • Untreated, Inoculated Control (UTC-I)

    • CPTT Low Rate (e.g., 50 g a.i./ha equivalent)

    • CPTT Medium Rate (e.g., 100 g a.i./ha equivalent)

    • CPTT High Rate (e.g., 200 g a.i./ha equivalent)

    • Positive Control (commercial standard fungicide at recommended rate)

  • Application Timing:

    • Protective Trial: Apply fungicide treatments to the plants 24 hours before inoculation with the pathogen.

    • Curative Trial: Inoculate plants with the pathogen first, then apply fungicide treatments 24 hours after inoculation.

  • Application: Spray plants to the point of runoff, ensuring complete coverage. Allow foliage to dry completely.

  • Inoculation: Spray the plants in the inoculated groups with a calibrated pathogen spore suspension (e.g., 1 x 10⁶ spores/mL).

  • Incubation: Place plants in a high-humidity environment for 24-48 hours to promote infection, then move them to standard greenhouse conditions conducive to disease development.

  • Disease Assessment: 7-14 days after inoculation, assess disease severity. This is typically done by visually estimating the percentage of leaf area covered by lesions or other disease symptoms.

  • Data Analysis: Calculate the percent disease control efficacy using Abbott's formula:

    • Efficacy (%) = [1 - (Disease Severity in Treated / Disease Severity in UTC-I)] * 100

Data Presentation:

TreatmentApplication Rate (g a.i./ha)Mean Disease Severity (%)Protective Efficacy (%)
UTC-I-85.4-
CPTT 5042.150.7
CPTT 10015.881.5
CPTT 2005.293.9
Standard Fungicide1258.989.6
Table 2: Hypothetical protective efficacy data from a greenhouse trial.

Protocol 3: Crop Safety and Phytotoxicity Assessment

Objective: To determine if CPTT causes phytotoxic damage to the host crop at efficacious rates. This is a critical step, as a fungicide is only useful if it does not harm the plant it is meant to protect.[9]

Materials:

  • Healthy, actively growing plants of target crops (and known sensitive species like certain varieties of impatiens or geraniums).[9]

  • CPTT formulated as for efficacy trials.

  • Spray equipment.

Procedure:

  • Dose Range: Prepare spray solutions of CPTT at several rates: the intended use rate (1X), double the use rate (2X), and four times the use rate (4X). The exaggerated rates help establish a margin of safety.

  • Application: Spray plants to runoff, ensuring thorough coverage. Include a water-sprayed control group.

  • Observation: Place plants in a standard greenhouse environment and observe them for signs of phytotoxicity at 3, 7, and 14 days after treatment.[10]

  • Symptom Assessment: Look for common phytotoxicity symptoms and rate them on a scale (e.g., 0-5, where 0 = no injury and 5 = severe injury/plant death).[11]

    • Chlorosis: Yellowing of leaf tissue.[9]

    • Necrosis: Browning or blackening of tissue (leaf spots, margin burn).[9]

    • Distortion: Leaf cupping, curling, or twisting.[9]

    • Stunting: Reduced plant height or smaller new leaves compared to the control.[9][11]

Data Presentation:

Treatment3 Days Post-Treatment7 Days Post-Treatment14 Days Post-Treatment
Water Control000
CPTT (1X Rate) 000
CPTT (2X Rate) 01 (Slight marginal chlorosis)0 (New growth normal)
CPTT (4X Rate) 1 (Slight marginal chlorosis)2 (Moderate chlorosis, slight stunting)1 (Stunting persists, new growth smaller)
Table 3: Hypothetical phytotoxicity rating (0-5 scale) on a sensitive indicator plant.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial laboratory and greenhouse evaluation of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol (CPTT). Positive results from these studies—demonstrating high intrinsic potency, significant in-plant disease control, and a wide margin of crop safety—would justify advancing the compound to more extensive field trials. Subsequent research should focus on confirming the precise mode of action, investigating the potential for cross-resistance with existing DMI fungicides, and developing stable, effective formulations for commercial use.

References

  • Holla, B. S., et al. (2003). Synthesis of Some New 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 8(3), 343-353. [Link]

  • Krasniqi, A., et al. (2021). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 26(22), 6985. [Link]

  • Central Insecticides Board & Registration Committee. (n.d.). TEST PROTOCOL FOR EFFICACY EVALUATION OF FUNGICIDES AGAINST DISEASES IN RICE. [Link]

  • Al-Amri, I. F., et al. (2021). Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. Toxins, 13(3), 226. [Link]

  • Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-860. [Link]

  • Wong, S. S. W., et al. (2014). In vitro and in vivo activity of a novel antifungal small molecule against Candida infections. PLoS ONE, 9(1), e85836. [Link]

  • Chase, A. R. (n.d.). Testing For Phytotoxicity. Greenhouse Grower. [Link]

  • Li, Y., et al. (2013). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. Journal of Chemistry, 2013, 584793. [Link]

  • Agriculture and Agri-Food Canada. (1996). Regulatory Directive: Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. Canada.ca. [Link]

  • Wong, S. S. W., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE, 9(1), e85836. [Link]

  • University of Maryland Extension. (2024). Phytotoxicity: Chemical Damage to Garden Plants. [Link]

  • Rasool, A., et al. (2021). Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review. Molecules, 26(18), 5654. [Link]

  • University of Wisconsin-Madison. (n.d.). How to Submit Fungicide Testing Protocols. Turfgrass Diagnostic Lab. [Link]

  • Firoozpour, L., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24986–25004. [Link]

  • Stević, M., et al. (2016). Phytotoxic effects of fungicides, insecticides and nonpesticidal components on pepper depending on water quality. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(22), 6985. [Link]

  • Snell Scientifics. (n.d.). Phytotoxicity of Insecticides, Fungicides & Herbicides. [Link]

  • Spadaro, D., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Methods and Protocols, 6(1), 11. [Link]

  • Salimon, J., et al. (2010). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of the Serbian Chemical Society, 75(1), 35-48. [Link]

  • Wang, B-L., et al. (2017). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 22(12), 2095. [Link]

  • As-Sultani, M. A. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Journal of Fungi, 8(8), 779. [Link]

  • Smith, D. (2024). The trouble with triazole fungicides. Farm Progress. [Link]

  • Getter, K. (2015). Plant phytotoxicity in the greenhouse. MSU Extension. [Link]

  • Microbe Investigations. (2024). Efficacy Testing of Pesticides Against Fungal Pathogens. [Link]

  • Firoozpour, L., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. Semantic Scholar. [Link]

  • Robertson, A. (2006). Fungicides: Triazoles. Iowa State University Digital Repository. [Link]

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Application

Application Notes &amp; Protocols: A-Z Guide to Evaluating the Antioxidant Properties of Triazole Thiols

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide provides a detailed framework for the experimental design and evaluation of the antioxidant properties of novel triazole thiol comp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed framework for the experimental design and evaluation of the antioxidant properties of novel triazole thiol compounds. Moving beyond a simple recitation of protocols, this document delves into the rationale behind methodological choices, ensuring a robust and scientifically sound evaluation.

Introduction: The Promise of Triazole Thiols as Antioxidants

Triazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The incorporation of a thiol (-SH) group into the triazole scaffold is a key strategic design element for enhancing antioxidant potential.[3] Thiols are well-established antioxidants, acting through various mechanisms such as radical quenching, metal chelation, and as components of the cellular thiol/disulfide redox buffer.[4][5][6] This guide provides the essential experimental framework to rigorously assess the antioxidant capacity of newly synthesized triazole thiols.

The 1,2,3- and 1,2,4-triazole cores serve as stable scaffolds that can be readily functionalized, allowing for the systematic exploration of structure-activity relationships.[1][7] The inherent chemical stability, dipole moment, and hydrogen bonding capabilities of the triazole ring contribute to its role as a valuable pharmacophore.[2] The strategic placement of a thiol group is hypothesized to leverage its potent hydrogen-donating ability to neutralize free radicals, thus mitigating oxidative stress, a key pathological factor in numerous diseases.[3]

Foundational Principles of Experimental Design

A multi-assay approach is crucial for a comprehensive understanding of a compound's antioxidant profile. No single assay can capture the multifaceted nature of antioxidant action. Therefore, a panel of assays, each interrogating a different aspect of antioxidant activity, is strongly recommended. This approach allows for the elucidation of the primary mechanism of action, whether it be through hydrogen atom transfer (HAT), single electron transfer (SET), or metal chelation.

dot

Caption: A logical workflow for evaluating antioxidant properties.

In Vitro Chemical Assays: The First Line of Screening

These assays provide a rapid and cost-effective initial assessment of antioxidant potential. They are based on the ability of the triazole thiol to interact with and neutralize stable free radicals or reduce metal ions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[8] The reduction of DPPH is visually indicated by a color change from deep violet to pale yellow, which is quantified spectrophotometrically.[7][9] This is a widely used and economically efficient method for initial screening.[8][10]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the triazole thiol compound in a suitable solvent (e.g., DMSO, methanol).

    • Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.[9]

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the triazole thiol solution.

    • Add 100 µL of the DPPH working solution to each well.

    • Include a positive control (e.g., Trolox or ascorbic acid) and a blank (solvent + DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.[1]

    • Measure the absorbance at 517 nm using a microplate reader.[2]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the concentration of the triazole thiol to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[11] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[11] In the presence of an antioxidant, the ABTS•+ is reduced, leading to a loss of color that is measured spectrophotometrically.[11][12] This assay is applicable to both hydrophilic and lipophilic compounds.[12]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the resulting ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of various concentrations of the triazole thiol solution.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Include a positive control (e.g., Trolox) and a blank (solvent + ABTS•+).

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[14][15] The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous form (Fe²⁺-TPZ) results in the formation of an intense blue color, which is monitored spectrophotometrically.[15] This assay directly measures the electron-donating capacity of the antioxidant.[14]

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid in 1 L of deionized water.

    • TPZ Solution (10 mM): 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

    • FeCl₃ Solution (20 mM): 20 mM FeCl₃·6H₂O in deionized water.

    • FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh daily and warm to 37°C before use.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the triazole thiol solution at various concentrations.

    • Add 190 µL of the FRAP reagent to each well.

    • Include a standard curve using a known concentration of FeSO₄·7H₂O (0.1 to 1.0 mM).

    • Incubate the plate at 37°C for 4-6 minutes.[16]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Calculate the FRAP value from the standard curve. The results are typically expressed as micromole of Fe²⁺ equivalents per gram or mole of the compound.

Cellular Assays: Bridging the Gap to Biological Relevance

While informative, in vitro chemical assays do not account for cellular uptake, metabolism, or the intracellular localization of the compound. Cellular assays provide a more biologically relevant assessment of antioxidant activity.[17][18]

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe within cells.[19][20][21] Cellular esterases deacetylate DCFH-DA to DCFH, which is then oxidized by peroxyl radicals generated by a radical initiator like AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).[17][19] An effective antioxidant will scavenge the radicals, thereby inhibiting the oxidation of DCFH and reducing fluorescence.[19]

dot

Caption: Mechanism of the Cellular Antioxidant Activity (CAA) assay.

Protocol:

  • Cell Culture:

    • Seed a suitable cell line, such as human hepatocarcinoma HepG2 cells, in a black, clear-bottom 96-well plate and grow to confluence.[18][19]

  • Loading and Treatment:

    • Remove the growth medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with a solution containing both the triazole thiol compound (at various concentrations) and DCFH-DA (e.g., 25 µM) in treatment medium for 1 hour at 37°C.[18]

  • Induction of Oxidative Stress:

    • Wash the cells with PBS to remove the treatment solution.

    • Add a solution of AAPH (e.g., 600 µM) to all wells to induce peroxyl radical formation.[18]

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~538 nm) every 5 minutes for 1 hour.[18][19]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot for each concentration.

    • Calculate the percentage of inhibition of cellular oxidation.

    • Determine the CAA value, often expressed as micromoles of quercetin equivalents (QE) per micromole of the compound.

Data Presentation and Interpretation

Table 1: Summary of In Vitro Antioxidant Activity

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µmol Fe²⁺/µmol)
Triazole Thiol 1ValueValueValue
Triazole Thiol 2ValueValueValue
Positive Controls
TroloxValueValueValue
Ascorbic AcidValueValueValue

Table 2: Cellular Antioxidant Activity

CompoundCAA Value (µmol QE/µmol)
Triazole Thiol 1Value
Triazole Thiol 2Value
Positive Control
QuercetinValue

Interpretation:

  • Potency: Lower IC50 values in the DPPH and ABTS assays indicate greater radical scavenging potency. Higher FRAP and CAA values signify stronger antioxidant capacity.

  • Mechanism: Strong activity in both DPPH and ABTS assays suggests a mixed HAT and SET mechanism. High FRAP values point towards a predominantly electron-donating mechanism.

  • Structure-Activity Relationships (SAR): By comparing the activity of a series of triazole thiol analogues, researchers can identify key structural features that contribute to antioxidant potency. For example, the position of the thiol group or the nature of other substituents on the triazole ring can significantly influence activity.

Conclusion

The systematic evaluation of triazole thiols using a combination of in vitro chemical and cell-based assays provides a robust and comprehensive assessment of their antioxidant properties. This multi-faceted approach not only quantifies their antioxidant capacity but also offers insights into their potential mechanisms of action. The protocols and data interpretation frameworks presented in this guide are designed to ensure scientific rigor and to facilitate the identification and development of novel triazole thiol-based antioxidant agents for therapeutic applications.

References

  • Todorov, L., Hristova-Avakumova, N., Belskaya, N., & Kostova, I. (2024). A Novel 1,2,3-Triazole Ligand with Antioxidant Activity. Biointerface Research in Applied Chemistry, 14(6), 134. [Link]

  • Shaik, A. B., et al. (2023). Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19. Chemistry Central Journal, 17(1), 1-18. [Link]

  • Cetin, A., & Gecibesler, I. H. (2015). Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. Journal of Chemical and Pharmaceutical Research, 7(6), 844-852. [Link]

  • Todorov, L., et al. (2024). A Novel 1,2,3-Triazole Ligand with Antioxidant Activity. Biointerface Research in Applied Chemistry. [Link]

  • Yehye, W. A., et al. (2018). Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. International Journal of Pharmaceutical Sciences and Research, 9(4), 1477-1484. [Link]

  • El-Sayed, M. A. A., et al. (2023). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][1][2][22]triazole Derivatives. ChemRxiv. [Link]

  • Gürsoy Kol, Ö., & Alkan, M. (2022). Antioxidant Properties of 1,2,4-Triazoles. In Chemistry of 1,2,4-Triazoles in Current Science. ISRES Publishing. [Link]

  • Syla, B., et al. (2021). Antioxidant Activity of 1,2,4-Triazole and Its Derivatives: A Mini Review. ResearchGate. [Link]

  • Molyneux, P. (2004). The use of the stable free radical diphenylpicryl-hydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin Journal of Science and Technology, 26(2), 211-219. [Link]

  • Zen-Bio, Inc. (2020). CAA Antioxidant Assay Kit. Zen-Bio. [Link]

  • Iuga, C. (2012). The role of thiols in antioxidant systems. PMC - PubMed Central. [Link]

  • Re, R., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]

  • Sen, C. K. (2000). Thiol-based antioxidants. Current Topics in Cellular Regulation, 36, 1-30. [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412–422. [Link]

  • Thaipong, K., et al. (2006). Evaluation of antioxidant capacity of 13 plant extracts by three different methods. Journal of Agricultural and Food Chemistry, 54(11), 4075-4081. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc. [Link]

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907.
  • Apak, R., et al. (2016). FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY. ResearchGate. [Link]

  • Al-Duais, M. A., et al. (2022). Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. Molecules, 27(15), 4933. [Link]

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200. [Link]

  • Dickinson, D. A., & Forman, H. J. (2002). Thiol-based antioxidants. Current topics in cellular regulation, 36, 1-30. [Link]

  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie. [Link]

  • Sharopov, F., & Wink, M. (2021). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Kumara, P., Sunil, K., & Arun Kumar, B. (2018). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. Journal of Chromatographic Science, 56(6), 523-528. [Link]

  • Kellett, M. E., et al. (2018). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. ResearchGate. [Link]

  • Ilyasov, I. R., et al. (2020). ABTS/TAC Methodology: Main Milestones and Recent Applications. Antioxidants, 9(1), 33. [Link]

  • Ultimate Treat. (2024). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). Ultimate Treat. [Link]

  • Rahman, M. M., et al. (2021). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Natural Remedies, 21(4), 405-410. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

Welcome to the technical support center for the synthesis of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthesis, improve yields, and ensure the purity of your final product. Our approach is grounded in established chemical principles and field-proven insights to provide you with a trustworthy and authoritative resource.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol?

A1: The most prevalent and dependable method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves a multi-step process. This pathway generally begins with the formation of a potassium dithiocarbazinate salt from a carboxylic acid hydrazide, followed by cyclization with hydrazine hydrate to form the 4-amino-1,2,4-triazole-3-thiol intermediate. The final step is the introduction of the propyl group at the N4 position. An alternative, also widely used, is the alkaline cyclization of a suitably substituted thiosemicarbazide.[1][2][3][4]

Troubleshooting Guide

Low Yield of the Final Product

Q2: I am experiencing a significantly low yield of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors throughout the synthetic sequence. Let's break down the possibilities by reaction stage:

  • Formation of Potassium 3-(cyclopropanecarbonyl)dithiocarbazate (Intermediate 1):

    • Cause: Incomplete reaction between cyclopropanecarboxylic acid hydrazide and carbon disulfide. This can be due to impure starting materials, insufficient reaction time, or suboptimal temperature. The presence of water can also hydrolyze the dithiocarbazate salt.

    • Solution: Ensure your cyclopropanecarboxylic acid hydrazide is pure and dry. Use a slight excess of carbon disulfide. The reaction is typically carried out at a low temperature (0-5 °C) to minimize side reactions and then allowed to stir at room temperature.[4] Extending the reaction time may also drive the reaction to completion.

  • Cyclization to 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol (Intermediate 2):

    • Cause: Inefficient cyclization of the dithiocarbazate salt with hydrazine hydrate. The reaction temperature and duration are critical parameters. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause degradation of the product.

    • Solution: The cyclization is typically performed under reflux conditions.[3][4] Monitor the reaction progress using Thin Layer Chromatography (TLC). A reaction time of 4-6 hours is generally sufficient. Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Alkylation with 1-bromopropane:

    • Cause: Incomplete alkylation of the 4-amino-1,2,4-triazole-3-thiol intermediate. The choice of base and solvent plays a crucial role here. A weak base may not sufficiently deprotonate the thiol, leading to poor nucleophilicity.

    • Solution: A stronger base like sodium hydroxide or sodium ethoxide in a polar aprotic solvent such as ethanol or isopropanol is recommended to facilitate the reaction.[5] Microwave-assisted synthesis can also be employed to significantly reduce the reaction time and improve the yield.[6]

Presence of Impurities in the Final Product

Q3: My final product is contaminated with impurities. What are the likely side products and how can I minimize their formation?

A3: Impurities often arise from side reactions or unreacted starting materials. Here are some common impurities and strategies to avoid them:

  • Unreacted 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol:

    • Cause: Incomplete alkylation.

    • Solution: Use a slight excess of 1-bromopropane (1.1-1.2 equivalents) and ensure the reaction goes to completion by monitoring with TLC.

  • Formation of the S-alkylated isomer:

    • Cause: The triazole-thiol can exist in a tautomeric equilibrium with the thione form. Alkylation can potentially occur on the sulfur atom as well as the nitrogen.

    • Solution: The reaction conditions, particularly the choice of base and solvent, can influence the regioselectivity of the alkylation. Generally, N-alkylation is favored under basic conditions. Careful optimization of the reaction conditions is key.

  • Oxidation of the thiol:

    • Cause: The thiol group is susceptible to oxidation to a disulfide, especially if the reaction is exposed to air for extended periods at elevated temperatures.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Purification Strategy: If impurities are present, recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. For more persistent impurities, flash column chromatography may be necessary.[7]

Experimental Workflow and Data

Optimized Synthesis Protocol

This protocol is a synthesis of best practices derived from the literature to maximize yield and purity.

Step 1: Synthesis of Potassium 3-(cyclopropanecarbonyl)dithiocarbazate

  • Dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add cyclopropanecarboxylic acid hydrazide (0.1 mol) to the cooled solution with stirring.

  • To this mixture, add carbon disulfide (0.12 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Collect the precipitated potassium salt by filtration, wash with cold ether, and dry under vacuum.

Step 2: Synthesis of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

  • Suspend the potassium salt (0.08 mol) in water (80 mL).

  • Add hydrazine hydrate (0.16 mol) to the suspension.

  • Reflux the mixture for 6 hours, during which the color of the reaction mixture may change and hydrogen sulfide gas may evolve (use a fume hood).

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 5-6.

  • Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol.

Step 3: Synthesis of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

  • Dissolve the 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol (0.05 mol) in ethanol (100 mL) containing sodium hydroxide (0.05 mol).

  • Add 1-bromopropane (0.055 mol) to the solution.

  • Reflux the mixture for 4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The solid product that precipitates is collected by filtration, washed with water, and recrystallized from an appropriate solvent to afford the pure product.

Table of Reaction Parameters and Expected Outcomes
ParameterConditionExpected Outcome on YieldExpected Outcome on Purity
Step 1: Temperature 0-5 °CHighHigh (minimizes side reactions)
Step 2: Reflux Time 4-6 hoursOptimalHigh (ensures complete cyclization)
Step 3: Base NaOH or NaOEtHighHigh (promotes N-alkylation)
Step 3: Atmosphere Inert (N₂ or Ar)No significant changeHigh (prevents thiol oxidation)
Alternative Step 3 Microwave (90°C, 50W)HighHigh (shorter reaction time)[6]

Visualizing the Synthesis and Troubleshooting

Synthetic Pathway and Critical Control Points

Synthesis_Workflow Start Cyclopropanecarboxylic acid hydrazide + CS₂ + KOH Intermediate1 Potassium 3-(cyclopropanecarbonyl) dithiocarbazate Start->Intermediate1 Ethanolic KOH 0-5°C -> RT SideProduct1 Side Reactions (e.g., hydrolysis) Start->SideProduct1 Intermediate2 4-amino-5-cyclopropyl-4H- 1,2,4-triazole-3-thiol Intermediate1->Intermediate2 Hydrazine Hydrate Reflux SideProduct2 Incomplete Cyclization Intermediate1->SideProduct2 FinalProduct 5-cyclopropyl-4-propyl-4H- 1,2,4-triazole-3-thiol Intermediate2->FinalProduct 1-bromopropane NaOH, Reflux SideProduct3 S-alkylation/ Oxidation Intermediate2->SideProduct3

Caption: Synthetic route for 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol.

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Low Yield or Impure Product CheckStep1 Analyze Intermediate 1 Problem->CheckStep1 CheckStep2 Analyze Intermediate 2 Problem->CheckStep2 CheckStep3 Analyze Final Reaction Problem->CheckStep3 Solution1 Optimize Step 1: - Purer reactants - Longer reaction time CheckStep1->Solution1 Solution2 Optimize Step 2: - Adjust reflux time - Ensure proper pH CheckStep2->Solution2 Solution3 Optimize Step 3: - Stronger base - Inert atmosphere - Use microwave CheckStep3->Solution3

Caption: Decision tree for troubleshooting low yield or impurity issues.

References

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. [Link]

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (2021). Molecules, 26(15), 4585. [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia, 71, 1-15.
  • Safonov, A. (2021). MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3-PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES. Turkish Journal of Pharmaceutical Sciences, 18(4), 448-453.
  • Al-Sultani, A. H., & Al-Juboori, A. A. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. International Journal of Pharmaceutical Sciences and Research, 15(1), 193-201.
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). Molecules, 9(3), 204-212. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
  • Hussein, H. G., & et al. (2022). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][5][7] triazole-3-thiol derivatives and Antifungal activity. Research Journal of Pharmacy and Technology, 15(7), 3025-3030.

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 974223.
  • Al-Obaidi, A. S. M., & Al-Majidi, S. M. H. (2023). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
  • Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. (2018). Journal of Chemistry, 2018, 1-6.
  • Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. (2013). Asian Journal of Chemistry, 25(15), 8723-8726.
  • 4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl- 1-(4-Nitrophenyl). (2023). Preprints.org.
  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (2020). Molecules, 25(18), 4247.

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Optimization

Technical Support Center: Navigating Regioselectivity in 1,2,4-Triazole Synthesis

Welcome to our dedicated technical support center for chemists and researchers in the field of synthetic and medicinal chemistry. The synthesis of 1,2,4-triazoles is a cornerstone in the development of novel therapeutics...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for chemists and researchers in the field of synthetic and medicinal chemistry. The synthesis of 1,2,4-triazoles is a cornerstone in the development of novel therapeutics and functional materials. However, controlling the regioselectivity of the triazole ring formation remains a significant challenge, often leading to mixtures of isomers, tedious purification, and compromised yields.

This guide is designed to provide you with in-depth troubleshooting strategies and practical, field-proven insights to overcome these hurdles. We will delve into the mechanistic underpinnings of common synthetic routes and offer actionable protocols to steer your reactions toward the desired regioisomeric outcome.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our application scientists encounter regarding regioselectivity in 1,2,4-triazole synthesis:

Q1: I'm getting a mixture of 1,3- and 1,5-disubstituted 1,2,4-triazoles in my reaction. How can I selectively synthesize one over the other?

This is a classic regioselectivity challenge. The key lies in the strategic choice of your synthetic method and, increasingly, the use of catalyst-controlled reactions. For [3+2] cycloaddition reactions involving isocyanides and diazonium salts, the catalyst is the primary determinant of the isomeric outcome. Utilizing a silver(I) catalyst will favor the formation of 1,3-disubstituted 1,2,4-triazoles, whereas a copper(II) catalyst selectively yields the 1,5-disubstituted isomer.[1][2]

Q2: My Einhorn-Brunner reaction is producing a mixture of regioisomers. How can I improve the selectivity?

In the Einhorn-Brunner reaction, which involves the condensation of a diacylamine with a hydrazine, the regioselectivity is governed by the electronic properties of the acyl groups. The more electron-withdrawing (more acidic) acyl group will preferentially reside at the 3-position of the resulting 1,2,4-triazole.[2] To favor a specific isomer, you should carefully design your diacylamine starting material with substituents that have distinct electronic characteristics.

Q3: Does temperature play a role in the regioselectivity of 1,2,4-triazole synthesis?

Yes, temperature can be a critical factor, particularly in thermally controlled reactions. In some cycloaddition reactions, the kinetic and thermodynamic products may differ. Lower temperatures can favor the formation of a specific regioisomer by allowing the reaction to proceed under kinetic control.[3][4] It is always advisable to screen a range of temperatures to determine the optimal conditions for your specific substrates.

Q4: I'm struggling with low yields in my 1,2,4-triazole synthesis. Could this be related to regioselectivity issues?

Absolutely. Poor regioselectivity directly impacts yield by diverting starting materials to undesired side products. Traditional methods like the Pellizzari reaction, which often require harsh conditions, can also lead to product degradation and lower yields.[2] Employing modern, milder synthetic methods with better regiocontrol, such as catalyst-driven approaches or microwave-assisted synthesis, can significantly improve your overall yield.[2]

Troubleshooting Guides

Issue 1: Poor or Unpredictable Regioselectivity in [3+2] Cycloaddition Reactions

Underlying Cause: The formation of both 1,3- and 1,5-disubstituted 1,2,4-triazoles often arises from a lack of regiochemical control in the cycloaddition step. This is particularly prevalent in reactions that are not catalyst-directed.

Troubleshooting Workflow:

start Start: Poor Regioselectivity in [3+2] Cycloaddition catalyst_check Are you using a catalyst to direct regioselectivity? start->catalyst_check implement_catalyst Implement a catalyst-controlled strategy. catalyst_check->implement_catalyst No optimize_conditions Optimize reaction conditions: - Solvent polarity - Temperature - Ligand screening catalyst_check->optimize_conditions Yes ag_catalyst For 1,3-disubstituted product: Use Ag(I) catalyst. implement_catalyst->ag_catalyst cu_catalyst For 1,5-disubstituted product: Use Cu(II) catalyst. implement_catalyst->cu_catalyst end End: Improved Regioselectivity ag_catalyst->end cu_catalyst->end optimize_conditions->end start Einhorn-Brunner Synthesis diacylamine Diacylamine (R1-CO-NH-CO-R2) start->diacylamine hydrazine Hydrazine (R3-NH-NH2) start->hydrazine intermediate Intermediate Formation diacylamine->intermediate hydrazine->intermediate path_a Attack at R1-CO intermediate->path_a If R1 is more electron-withdrawing path_b Attack at R2-CO intermediate->path_b If R2 is more electron-withdrawing product_a 1,3,5-Trisubstituted 1,2,4-Triazole (R1 at C3) path_a->product_a product_b 1,3,5-Trisubstituted 1,2,4-Triazole (R2 at C3) path_b->product_b

Sources

Troubleshooting

Preventing oxidation of thiol group during triazole synthesis and storage

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction to Thiol Oxidation Thiols (R-SH) are highly reactive functional groups crucial in many molecules, from small organic compounds to compl...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Thiol Oxidation

Thiols (R-SH) are highly reactive functional groups crucial in many molecules, from small organic compounds to complex proteins.[1] However, their susceptibility to oxidation, primarily forming disulfide bonds (R-S-S-R), presents a significant challenge during chemical synthesis and long-term storage.[2][3] This oxidation can lead to loss of biological activity, altered molecular structure, and compromised experimental results.[4] This guide will equip you with the knowledge and protocols to effectively mitigate these issues.

Core Principles of Thiol Oxidation

Understanding the mechanisms behind thiol oxidation is the first step toward its prevention. Several factors can promote the unwanted formation of disulfides and other oxidized species:

  • Oxygen: The primary culprit is atmospheric oxygen, especially in the presence of catalysts.[5][6] Reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, are potent oxidants of thiols.[7][8]

  • pH: The rate of thiol oxidation is highly pH-dependent.[9][10] Thiol groups deprotonate to form thiolate anions (R-S⁻) at higher pH.[11] Thiolates are more nucleophilic and thus more susceptible to oxidation than their protonated thiol counterparts.

  • Metal Ions: Trace metal ions, particularly copper (Cu²⁺), iron (Fe³⁺), and manganese (Mn²⁺), can catalyze the oxidation of thiols by facilitating electron transfer to oxygen.[6][9][10]

  • Light: Exposure to light, especially UV radiation, can promote the formation of radicals that initiate oxidation.[4]

Frequently Asked Questions (FAQs)

Reaction Setup & Synthesis

Q1: My copper-catalyzed "click" reaction (CuAAC) is not reproducible. Could thiol oxidation be the problem?

A1: Yes, this is a common issue. While the copper catalyst is essential for the triazole-forming cycloaddition, it can also potently catalyze the oxidation of any thiol groups present in your substrates.[6][12] This can lead to the formation of disulfide-linked dimers or oligomers, reducing the yield of your desired triazole product. Furthermore, the presence of oxygen in combination with the ascorbate reducing agent can generate reactive oxygen species, which can damage your molecules.[13]

Q2: How can I minimize thiol oxidation during a CuAAC reaction?

A2: A multi-pronged approach is most effective:

  • Degassing: Rigorously degas all solvents and solutions to remove dissolved oxygen.[14][15] Common methods include sparging with an inert gas (argon or nitrogen), freeze-pump-thaw cycles, or sonication.[14][16]

  • Inert Atmosphere: Perform the reaction under a positive pressure of an inert gas like argon or nitrogen.[17]

  • Metal Chelators: The addition of a chelating agent, such as EDTA, can sequester trace metal impurities that catalyze oxidation.[18][19]

  • Reducing Agents: While ascorbate is the primary reducing agent for Cu(II) in CuAAC, consider the use of a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) if you are performing a pre-reaction reduction of a disulfide. TCEP is less prone to air oxidation compared to DTT (dithiothreitol).[4]

Q3: Can I use antioxidants in my reaction mixture?

A3: While it may seem intuitive, adding common antioxidants can sometimes interfere with the CuAAC reaction. It is generally better to focus on removing oxygen and preventing its ingress. If you must use an antioxidant, ensure it is compatible with your specific reaction conditions and does not chelate the copper catalyst in a way that inhibits the reaction.

Storage & Stability

Q4: What are the optimal conditions for storing thiol-containing compounds?

A4: Proper storage is critical to prevent degradation over time.

  • Temperature: Store thiol-containing compounds at low temperatures, with -80°C being ideal for long-term storage of sensitive biological samples.[20] For solid compounds, storage at -20°C is often sufficient.

  • Atmosphere: Store solids and solutions under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen.[21] For opened bottles of reagents, flushing the headspace with an inert gas before re-sealing is a good practice.[17]

  • pH: For solutions, storage at a slightly acidic pH (e.g., pH 6.0-6.5) can help to keep the thiol group protonated and less susceptible to oxidation.[17]

  • Solvent: If storing in solution, use a degassed, high-purity solvent. Non-polar solvents like hexane may be preferable for some small molecules as they have lower oxygen solubility.[17]

Q5: I've noticed a white precipitate forming in my thiol-containing reagent over time. What is it?

A5: The white solid is likely the oxidized disulfide dimer of your thiol compound, which is often less soluble than the corresponding thiol.[22] This is a clear indication that oxidation has occurred and the reagent may be compromised.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low yield of triazole product and presence of higher molecular weight byproducts. Thiol oxidation leading to disulfide-linked dimers or oligomers.1. Rigorously degas all reaction components.[14][15]2. Perform the reaction under a strict inert atmosphere.[17]3. Add a chelating agent like EDTA to scavenge trace metal ions.[18]
Inconsistent reaction outcomes between batches. Varying levels of dissolved oxygen or metal ion contamination in solvents or reagents.1. Standardize your degassing procedure for all experiments.[23]2. Use high-purity, freshly opened solvents whenever possible.3. Consider pre-treating buffers and solutions with a chelating resin.
Complete failure of the triazole synthesis. Oxidation of the thiol has consumed the starting material before the triazole formation can occur.1. Analyze the thiol starting material for purity before use.2. If the starting material is a disulfide, ensure complete reduction to the free thiol and immediate use in the subsequent reaction under inert conditions.[24]
Degradation of thiol compound during workup or purification. Exposure to air during extraction, chromatography, or solvent evaporation.1. Keep solutions cold to slow the rate of oxidation.2. Minimize the time the compound is exposed to air.[22]3. For sensitive compounds, consider performing purification steps inside a glovebox.[24]

Experimental Protocols

Protocol 1: Degassing Solvents by Inert Gas Sparging

This is a common and effective method for removing dissolved oxygen from reaction solvents.

  • Insert a long needle or sparging tube connected to a source of inert gas (argon or nitrogen) into the solvent container, ensuring the tip is below the liquid surface.

  • Insert a second, shorter needle to act as a vent for the displaced gas.

  • Bubble the inert gas through the solvent for a minimum of 20-30 minutes. The time required will depend on the volume of the solvent.[15]

  • Once degassing is complete, remove the sparging tube while maintaining a positive pressure of the inert gas to prevent air from re-entering.

Protocol 2: Setting up an Oxygen-Free CuAAC Reaction

This protocol outlines the steps for a typical copper-catalyzed triazole synthesis with a thiol-containing substrate.

  • Place your thiol-containing alkyne or azide, along with a stir bar, into a Schlenk flask.

  • Seal the flask and cycle between vacuum and backfilling with an inert gas (argon or nitrogen) at least three times to remove air from the flask.

  • Add degassed solvent(s) via syringe.

  • Add the other reaction partner (azide or alkyne) from a stock solution prepared in degassed solvent.

  • Separately prepare stock solutions of sodium ascorbate and copper(II) sulfate in degassed water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Allow the reaction to proceed under a positive pressure of the inert gas.

Visualizing the Problem and Solution

The Oxidation Pathway

Thiol_Oxidation Thiol 2 R-SH (Thiol) Thiolate R-S⁻ (Thiolate) Thiol->Thiolate Deprotonation (High pH) Disulfide R-S-S-R (Disulfide) Thiolate->Disulfide Oxidation (O₂, Metal Ions)

Caption: The pathway of thiol oxidation to a disulfide, accelerated by high pH and the presence of oxidants.

A Protected Workflow

Protected_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_storage Storage Degas Degas Solvents (Sparging/Freeze-Pump-Thaw) Mix Combine Reagents Under Inert Gas Degas->Mix Inert Prepare Inert Atmosphere (Argon/Nitrogen) Inert->Mix Chelate Add Chelator (e.g., EDTA) (Optional) Mix->Chelate React Run Reaction Mix->React Chelate->React Store Store Product Under Inert Gas at Low Temperature (-20 to -80°C) React->Store

Caption: An experimental workflow designed to minimize thiol oxidation during synthesis and storage.

References

  • How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety? ResearchGate. [Link]

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. [Link]

  • Reagents & Solvents: How to Work with Thiols. University of Rochester, Department of Chemistry. [Link]

  • The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PubMed Central. [Link]

  • Handling thiols in the lab. Reddit. [Link]

  • Oxidation of thiol compounds by molecular oxygen in aqueous solutions. ResearchGate. [Link]

  • Oxidation Reactions of Thiols. YouTube. [Link]

  • Aquatic indirect photochemical transformations of natural peptidic thiols. RSC Publishing. [Link]

  • How To: Degas Solvents. University of Rochester, Department of Chemistry. [Link]

  • Investigation of Novel Thiol "Click" Reactions. Iowa State University Digital Repository. [Link]

  • The role of thiols in antioxidant systems. PubMed Central. [Link]

  • A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. PubMed Central. [Link]

  • Thiol‐reducing antioxidant compounds. ResearchGate. [Link]

  • Click chemstry: Why does it sometimes work and other times it doesn't? ResearchGate. [Link]

  • Effects of storage conditions on thiol disulfide homeostasis. ResearchGate. [Link]

  • The role of thiols and disulfides in protein chemical and physical stability. PubMed Central. [Link]

  • Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. PubMed. [Link]

  • Efficient degassing and ppm-level oxygen monitoring flow chemistry system. Nature. [Link]

  • Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury. MDPI. [Link]

  • Oxidation of Thiols. Chemistry LibreTexts. [Link]

  • Degassing solvents. University of York. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed Central. [Link]

  • pH-rate profiles for the oxidation of thiol. ResearchGate. [Link]

  • Problems and Solutions in Click Chemistry Applied to Drug Probes. PubMed Central. [Link]

  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. [Link]

  • Efficient degassing and ppm-level oxygen monitoring flow chemistry system. ResearchGate. [Link]

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. [Link]

  • Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. [Link]

  • Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv. [Link]

  • Redox signaling and the emerging therapeutic potential of thiol antioxidants. PubMed. [Link]

  • Solvent degassing. Reddit. [Link]

  • Thiol chelation of Cu2+ by dihydrolipoic acid prevents human low density lipoprotein peroxidation. PubMed. [Link]

  • Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][4][22][24]triazole Derivatives. ChemRxiv. [Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Thiol Oxidation Definition. Fiveable. [Link]

  • Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. ResearchGate. [Link]

  • Types of Chelating Agents, Limitations and Utility. International Journal of Pharmacy and Biological Sciences. [Link]

  • Antioxidant. Wikipedia. [Link]

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Optimization

Technical Support Center: Optimizing S-Alkylation of 1,2,4-Triazole-3-thiols

Welcome to the dedicated technical support guide for the S-alkylation of 1,2,4-triazole-3-thiols. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the S-alkylation of 1,2,4-triazole-3-thiols. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of compounds. The S-alkylation of triazole thiols is a fundamental transformation in the synthesis of numerous biologically active molecules. However, like any chemical reaction, it is not without its challenges.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by authoritative literature. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-yield results.

Part 1: Troubleshooting Guide - A Deeper Dive into Reaction Issues

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: "My S-alkylation reaction is resulting in very low yields or is not proceeding to completion. What are the likely causes and how can I fix this?"

Answer:

Low or incomplete conversion is a common issue that typically points to problems with the deprotonation of the thiol, the reactivity of the alkylating agent, or the overall reaction environment.

Core Causality: The S-alkylation of a triazole thiol is fundamentally a nucleophilic substitution reaction (typically SN2). The reaction rate is dependent on the concentration and nucleophilicity of the thiolate anion. If the thiol is not efficiently deprotonated to form the more nucleophilic thiolate, the reaction will be sluggish or stall completely.

Troubleshooting Steps & Scientific Rationale:

  • Evaluate Your Base: The choice and stoichiometry of the base are critical. The pKa of the thiol proton in 1,2,4-triazole-3-thiols is typically in the range of 6-8, meaning a moderately strong base is required for complete deprotonation.

    • Insight: While strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are effective, they can promote side reactions if not used carefully. Weaker bases like potassium carbonate (K2CO3) or triethylamine (TEA) may not be sufficient to fully deprotonate the thiol, leading to a low concentration of the active nucleophile.

    • Recommendation: Start with a base that is strong enough to ensure complete deprotonation but not so strong as to cause decomposition or unwanted side reactions. Potassium carbonate is often a good starting point in a polar aprotic solvent like DMF or acetonitrile. If yields remain low, consider a stronger base like sodium methoxide or NaH, but be mindful of temperature control. Always use at least one full equivalent of the base.

  • Solvent Selection Matters: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Insight: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions. They effectively solvate the cation of the base (e.g., K+) without strongly solvating the thiolate anion, leaving it "naked" and highly nucleophilic. Protic solvents like ethanol or water can hydrogen-bond with the thiolate, reducing its nucleophilicity and slowing the reaction.

    • Recommendation: If you are using a protic solvent and experiencing low yields, switch to a polar aprotic solvent like DMF or acetonitrile.

  • Assess the Alkylating Agent's Reactivity: The structure of the alkylating agent (R-X) significantly impacts the reaction rate.

    • Insight: The reactivity order for the leaving group (X) is generally I > Br > Cl > F. The carbon bearing the leaving group should be sterically unhindered (methyl > primary > secondary). Tertiary halides are unsuitable as they will lead to elimination reactions.

    • Recommendation: If you are using an alkyl chloride, consider switching to the corresponding alkyl bromide or iodide to accelerate the reaction.

Experimental Protocol: A General Procedure for S-Alkylation

  • To a stirred solution of the 1,2,4-triazole-3-thiol (1.0 eq.) in anhydrous DMF (0.5 M), add potassium carbonate (1.5 eq.) at room temperature.

  • Stir the mixture for 30 minutes to allow for the formation of the potassium thiolate salt.

  • Add the alkylating agent (1.1 eq.) dropwise to the suspension.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product for further purification.

Question 2: "I am observing the formation of a significant byproduct with the same mass as my desired S-alkylated product. How can I confirm if this is the N-alkylated isomer and how can I suppress its formation?"

Answer:

The formation of an N-alkylated byproduct is a classic challenge in the chemistry of tautomerizable heterocycles like triazole thiols. The triazole ring contains nitrogen atoms that are also nucleophilic and can compete with the sulfur for the alkylating agent.

Core Causality: 1,2,4-Triazole-3-thiols can exist in two tautomeric forms: the thione form and the thiol form. Alkylation can occur on the sulfur atom (S-alkylation) or on one of the ring nitrogen atoms (N-alkylation). The regioselectivity of the reaction is influenced by the reaction conditions.

dot

Caption: Tautomerism and competing alkylation pathways.

Troubleshooting Steps & Scientific Rationale:

  • Confirm the Isomer Structure: Use spectroscopic methods to differentiate between the S- and N-alkylated products.

    • 1H NMR: The chemical shift of the protons on the carbon attached to the sulfur (in the S-alkylated product) will be different from the protons on the carbon attached to the nitrogen (in the N-alkylated product). Typically, the -S-CH2- protons appear more upfield (around 3.0-3.5 ppm) compared to the -N-CH2- protons (around 3.8-4.5 ppm).

    • 13C NMR: The chemical shift of the C=S carbon in the starting material (around 160-180 ppm) will disappear and be replaced by a C-S signal at a much higher field in the S-alkylated product. The N-alkylated product will retain a C=S bond, and its chemical shift will be informative.

  • Optimize Reaction Conditions to Favor S-Alkylation: According to Hard and Soft Acid-Base (HSAB) theory, sulfur is a "soft" nucleophile and nitrogen is a "hard" nucleophile. The regioselectivity can be steered by matching the "hardness" or "softness" of the electrophile (the alkylating agent) and the reaction conditions.

    • Solvent Choice: Polar aprotic solvents (DMF, acetonitrile) favor S-alkylation. Polar protic solvents (ethanol, water) can solvate the harder nitrogen anion more effectively, potentially leading to more N-alkylation.

    • Base and Counter-ion: Using a weaker base like K2CO3 or even an organic base like triethylamine in a non-polar solvent can favor S-alkylation. The formation of a tight ion pair between the cation and the harder nitrogen anion can sterically shield the nitrogen, leaving the softer sulfur atom more accessible for attack.

    • Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product, which is often the S-alkylated isomer.

Table 1: General Guidelines for Promoting S-Alkylation

ParameterCondition Favoring S-AlkylationRationale
Solvent Polar Aprotic (DMF, Acetonitrile)Minimizes solvation of the soft thiolate nucleophile.
Base Moderate (e.g., K2CO3, NaHCO3)Generates the thiolate without creating a highly dissociated, reactive N-anion.
Temperature Room Temperature or belowCan enhance selectivity for the thermodynamic product.
Alkylating Agent Soft Electrophiles (e.g., Alkyl Bromides/Iodides)Prefers to react with the soft sulfur nucleophile (HSAB principle).

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my S-alkylation reaction?

A1: Thin Layer Chromatography (TLC) is the most common and convenient method. Co-spot your reaction mixture with the starting triazole thiol. The product, being less polar, should have a higher Rf value. Staining with potassium permanganate can be effective for visualizing sulfur-containing compounds. For more quantitative analysis, LC-MS is ideal as it can track the disappearance of starting material and the appearance of the product, while also detecting any byproducts.

Q2: My product is difficult to purify. What strategies can I use?

A2: If the product and starting material have similar polarities, purification by column chromatography can be challenging. First, ensure the reaction has gone to completion to consume all starting material. If the product is basic, an acid-base workup can be effective. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to protonate and extract any basic impurities or N-alkylated byproducts. Then, wash with a dilute base (e.g., saturated NaHCO3) to remove any unreacted acidic starting material.

Q3: Can I use phase-transfer catalysis for this reaction?

A3: Yes, phase-transfer catalysis (PTC) is an excellent method for S-alkylation, especially for larger-scale reactions. A typical PTC system would involve the triazole thiol, an alkyl halide, a base like K2CO3 or NaOH in a biphasic system (e.g., toluene/water), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB). The catalyst transports the thiolate anion from the aqueous phase to the organic phase where it reacts with the alkyl halide. This often leads to cleaner reactions and easier workups.

dot

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase (e.g., Toluene) Thiolate Triazole-S⁻ K⁺ Catalyst_Aq Q⁺X⁻ (TBAB) Thiolate->Catalyst_Aq Anion Exchange Base K₂CO₃ AlkylHalide R-X Product Triazole-S-R AlkylHalide->Product Catalyst_Org Q⁺S-Triazole⁻ Catalyst_Aq->Catalyst_Org Phase Transfer Catalyst_Org->AlkylHalide SN2 Reaction Catalyst_Org->Catalyst_Aq Regeneration

Caption: Workflow for Phase-Transfer Catalyzed S-alkylation.

References

  • Title: Recent Advances in the Synthesis of 1,2,4-Triazole Derivatives. Source: Molecules (Journal). URL: [Link]

  • Title: Regioselectivity in the Alkylation of 1,2,4-Triazole-3-thiones. Source: Journal of Organic Chemistry. URL: [Link] (Note: A specific article URL is not available from the search, but this is the primary journal for such studies).

  • Title: Hard and Soft Acids and Bases Principle (HSAB). Source: Chemistry LibreTexts. URL: [Link]

  • Title: Phase-Transfer Catalysis: A Green and Efficient Tool for Organic Synthesis. Source: Chemical Reviews (Journal). URL: [Link] (Note: A specific article URL is not available from the search, but this is a leading journal for reviews on this topic).

Troubleshooting

How to resolve isomeric mixtures in substituted triazole synthesis

Navigating Isomerism in Substituted Triazole Synthesis: A Troubleshooting Guide Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, medicinal chemists, and process dev...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating Isomerism in Substituted Triazole Synthesis: A Troubleshooting Guide

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with isomeric mixtures in the synthesis of substituted triazoles. As a cornerstone of click chemistry, the triazole motif is integral to drug discovery and materials science; however, controlling its regiochemistry can be a significant hurdle.

This document provides in-depth, field-tested insights and actionable protocols to diagnose, control, and resolve issues of isomerism. We will move beyond simple procedural lists to explore the underlying mechanistic principles governing these reactions, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) About Triazole Isomerism

This section addresses the most common initial queries regarding isomer formation in triazole synthesis.

Q1: Why am I getting two different products in my triazole synthesis?

The formation of two or more products, known as constitutional isomers, is a frequent challenge in the synthesis of 1,2,3-triazoles when using unsymmetrical alkynes. The most common method, the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne, can produce two distinct regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole. The specific isomer you obtain is highly dependent on the reaction conditions and the catalyst employed.

Q2: What is the difference between the 1,4- and 1,5-regioisomers?

The numbers refer to the substitution pattern on the 1,2,3-triazole ring.

  • 1,4-disubstituted triazole: The substituents from the azide (R1) and the alkyne (R2) are located at positions 1 and 4 of the triazole ring. This is the thermodynamically favored product and is typically generated through the well-known Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • 1,5-disubstituted triazole: The substituents are at positions 1 and 5. This isomer is often the kinetic product and is selectively synthesized using a ruthenium catalyst in what is known as Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Q3: Can I predict which isomer will be formed?

Yes, to a large extent. The choice of catalyst is the primary determinant of regioselectivity.

  • For 1,4-isomers , use a Copper(I) catalyst. The mechanism involves the formation of a copper acetylide intermediate, which directs the reaction pathway to selectively yield the 1,4-product.

  • For 1,5-isomers , use a Ruthenium(II) catalyst, such as Cp*RuCl(PPh3)2. The mechanism proceeds through a ruthenium acetylide and a ruthenacycle intermediate, which sterically and electronically favors the formation of the 1,5-isomer.

  • Uncatalyzed (Thermal) reactions often result in a mixture of both 1,4- and 1,5-isomers, as the reaction lacks a directing catalyst. These reactions typically require high temperatures and yield poor regioselectivity, making them less synthetically useful for most applications.

Q4: How do I confirm which isomer I have?

Definitive characterization is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy).

  • HMBC: In the 1,4-isomer, a 3-bond correlation is observed between the triazole proton (H5) and the carbon atom of the substituent at the 4-position (C4). In the 1,5-isomer, no such correlation exists.

  • NOESY: A through-space correlation can often be observed between the triazole proton and the protons of the substituent at the adjacent position, helping to differentiate the isomers.

  • Chemical Shift: The proton on the triazole ring (C5-H for the 1,4-isomer and C4-H for the 1,5-isomer) often has a distinct chemical shift (ppm) in the ¹H NMR spectrum, which can be a quick indicator. Typically, the C5-H of the 1,4-isomer is more downfield than the C4-H of the 1,5-isomer.

Part 2: Troubleshooting Guide for Isomer Resolution & Control

This section provides a structured approach to troubleshooting common issues encountered during substituted triazole synthesis.

Issue 1: Poor Regioselectivity in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Symptoms:

  • NMR and LC-MS analysis show a mixture of 1,4- and 1,5-isomers where only the 1,4-isomer was expected.

  • Product yields are lower than anticipated due to the formation of the undesired isomer.

Causality Analysis: The exceptional regioselectivity of CuAAC arises from the coordination of the copper(I) catalyst to the terminal alkyne, forming a copper acetylide. The azide then adds to this intermediate in a way that leads specifically to the 1,4-isomer. A loss of selectivity points to a disruption in this catalytic cycle or the emergence of a competing, non-catalyzed thermal pathway.

Potential Causes & Corrective Actions:

  • Ineffective Catalyst Activity: The copper(I) species may be oxidized to the inactive copper(II) state.

    • Solution: Include a reducing agent in the reaction mixture to maintain the copper(I) oxidation state. Sodium ascorbate is the most common and effective choice. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • High Reaction Temperature: Elevated temperatures can promote the non-catalyzed thermal Huisgen cycloaddition, which lacks regioselectivity and produces both isomers.

    • Solution: CuAAC reactions are often efficient at room temperature. Avoid excessive heating unless substrate reactivity is extremely low. If heating is necessary, perform a temperature optimization study to find the lowest effective temperature.

  • Ligand Effects: The choice of ligand for the copper catalyst can influence its stability and activity. Some ligands may not be robust enough, leading to catalyst decomposition and a loss of selectivity.

    • Solution: Tris(benzyltriazolylmethyl)amine (TBTA) is a highly effective stabilizing ligand for the copper(I) catalyst, protecting it from oxidation and disproportionation. If you are not using a ligand, its addition can significantly improve regioselectivity.

Workflow: Optimizing Regioselectivity in CuAAC
Optimization

Technical Support Center: Synthesis of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

Welcome to the dedicated technical support guide for the synthesis and scale-up of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol. This document is designed for chemistry professionals engaged in pharmaceutical researc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol. This document is designed for chemistry professionals engaged in pharmaceutical research, drug development, and process scale-up. Here, we address common challenges and frequently asked questions, providing not just solutions but the underlying chemical principles to empower your experimental design and execution.

I. Synthetic Pathway Overview

The synthesis of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol is robustly achieved via a two-step process. The foundational logic involves the formation of a thiosemicarbazide intermediate, which is subsequently cyclized under basic conditions to yield the target triazole. This method is a well-established route for preparing a wide range of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[1][2]

The overall workflow is illustrated below:

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Base-Catalyzed Cyclization A Cyclopropanecarboxylic acid hydrazide C 1-(cyclopropanecarbonyl)-4-propyl- thiosemicarbazide (Intermediate) A->C Reflux in Ethanol B Propyl isothiocyanate B->C Reflux in Ethanol D Intermediate F 5-cyclopropyl-4-propyl-4H-1,2,4- triazole-3-thiol (Final Product) D->F Reflux E Aqueous NaOH / KOH E->D

Caption: General two-step synthesis workflow.

II. Troubleshooting Guide: Scaling Up Your Synthesis

This section addresses specific issues that may arise during the synthesis, particularly during process scale-up.

Question 1: My yield for the intermediate, 1-(cyclopropanecarbonyl)-4-propyl-thiosemicarbazide, is low. What are the likely causes?

Answer: Low yield in the first step typically points to incomplete reaction or suboptimal conditions. Let's break down the potential causes and solutions.

  • Causality - The "Why": This reaction is a nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isothiocyanate. For this to proceed efficiently, the reactants must be brought together effectively, and the reaction must be driven to completion.

  • Troubleshooting Steps:

    • Purity of Starting Materials: Ensure both the cyclopropanecarboxylic acid hydrazide and propyl isothiocyanate are of high purity. Impurities can interfere with the reaction.[3]

    • Solvent Choice & Moisture: Anhydrous ethanol is a common and effective solvent.[4] Ensure the solvent is sufficiently dry, as water can potentially hydrolyze the isothiocyanate.

    • Reaction Time & Temperature: While the reaction often proceeds readily, scale-up can affect heat transfer. A small-scale reaction might be complete in 30 minutes, but a larger batch may require several hours of reflux to ensure all reactants have interacted.[5] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Stoichiometry: A slight excess (1.05 to 1.1 equivalents) of the more volatile or reactive component, typically the isothiocyanate, can sometimes drive the reaction to completion. However, start with a 1:1 molar ratio.

SymptomPotential CauseRecommended Action
Reaction stalls (TLC shows SM)Insufficient reflux time or temperatureIncrease reflux duration by 1-2 hours and monitor via TLC. Ensure adequate heating for the larger reaction mass.
Oily side products observedImpure starting materials or solventVerify the purity of reactants via NMR or GC-MS. Use freshly distilled or anhydrous grade solvent.
Difficulty in precipitating productProduct is too soluble in the reaction solventAfter cooling, try adding the reaction mixture to cold water or a non-polar solvent like hexane to induce precipitation.

Question 2: The cyclization step is inefficient, resulting in a poor yield of the final triazole-thiol. How can I optimize this?

Answer: The cyclization of the thiosemicarbazide intermediate is a critical, base-catalyzed intramolecular condensation and dehydration step.[1] Its efficiency is highly dependent on the reaction conditions.

  • Causality - The "Why": A strong base (like NaOH or KOH) is required to deprotonate one of the amide nitrogens, making it a more potent nucleophile. This nitrogen then attacks the thiocarbonyl carbon. The subsequent elimination of a water molecule forms the stable, aromatic 1,2,4-triazole ring.

  • Troubleshooting Steps:

    • Base Concentration: The concentration of the aqueous base is critical. Typically, a 2-4 M solution of NaOH or KOH is effective.[6] If the base is too dilute, the reaction rate will be slow. If it's too concentrated, solubility issues with the intermediate can arise.

    • Heat Management (Scale-Up Specific): This cyclization is an exothermic process followed by a reflux period. At a large scale, efficient heat dissipation is crucial to prevent runaway reactions or the formation of degradation byproducts. Ensure your reactor has adequate cooling capacity and temperature control.

    • Monitoring H₂S Evolution: The reaction releases hydrogen sulfide (H₂S) gas, which is both a sign of a successful reaction and a significant safety hazard.[1] The cessation of H₂S evolution (monitored via lead acetate paper) can indicate the reaction's completion. Always perform this step in a well-ventilated fume hood.

    • Work-up Procedure: The product is typically isolated by cooling the reaction mixture and acidifying it with a strong acid (e.g., concentrated HCl) to precipitate the thiol.[1][6] The pH should be carefully adjusted to ensure complete precipitation without re-dissolving the product.

G start Problem: Low Cyclization Yield cause1 Is H₂S evolution observed? start->cause1 cause2 Is the reaction mixture a homogeneous solution at reflux? cause1->cause2 Yes sol1 Increase base concentration (e.g., from 2M to 4M NaOH) or reaction temperature. cause1->sol1 No / Very Slow cause3 Does the product precipitate upon acidification? cause2->cause3 Yes sol2 Consider a co-solvent (e.g., ethanol) to improve intermediate solubility. cause2->sol2 No sol3 Check final pH. Adjust to ~pH 2-3. If product remains oily, attempt extraction. cause3->sol3 No / Oily Product ok Investigate purity of thiosemicarbazide intermediate. cause3->ok Yes

Caption: Troubleshooting decision tree for the cyclization step.

Question 3: I'm having trouble purifying the final product. It precipitates as an oil or is difficult to recrystallize.

Answer: Purification is often the most challenging aspect of scaling up. The physical properties of 1,2,4-triazole-3-thiols can make them prone to oiling out or forming stubborn impurities.

  • Causality - The "Why": The thiol group can exist in equilibrium with its thione tautomer. This, combined with potential ionic impurities from the work-up, can disrupt crystal lattice formation, leading to oils or amorphous solids.

  • Purification Strategies:

    • Controlled Precipitation: During acidification, add the acid slowly while vigorously stirring and cooling the mixture in an ice bath. This slower process encourages the formation of a crystalline solid over an oil.

    • Recrystallization Solvent Screening: Ethanol or ethanol-water mixtures are commonly used for recrystallization.[1] If these fail, screen other polar protic solvents. A table of potential solvent systems is provided below.

    • Activated Charcoal Treatment: If the product has a persistent color, dissolving the crude product in a suitable solvent, adding activated charcoal, heating briefly, and filtering hot can remove colored impurities before recrystallization.[6]

    • Liquid-Liquid Extraction: If the product oils out and cannot be crystallized, it may be necessary to perform a liquid-liquid extraction. After acidification, extract the product into a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over sodium sulfate, and concentrate it in vacuo. The resulting solid or oil can then be subjected to recrystallization or column chromatography.

Solvent SystemApplication Notes
Ethanol / WaterThe most common and often successful system. Dissolve in hot ethanol, add hot water until cloudy, then cool.
IsopropanolA good alternative to ethanol if the product is too soluble in ethanol.
AcetonitrileCan be effective for moderately polar compounds.
Ethyl Acetate / HexaneUseful for less polar impurities. Dissolve in minimal hot ethyl acetate, add hexane to induce crystallization.

III. Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this synthesis? A: The main hazard is the evolution of toxic and flammable hydrogen sulfide (H₂S) gas during the cyclization step.[1] All work must be conducted in a high-performance fume hood. Additionally, concentrated acids and bases are used, requiring appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Q: How can I confirm the structure of my final product? A: A combination of spectroscopic methods is essential for unambiguous structure confirmation.[7]

  • ¹H NMR: Expect to see signals for the propyl group (a triplet and two multiplets), the cyclopropyl group (multiplets), and a broad singlet for the SH/NH proton.

  • ¹³C NMR: Signals corresponding to the carbons of the propyl and cyclopropyl groups, as well as two distinct signals for the C=N and C=S carbons of the triazole ring, are expected.

  • FTIR: Look for characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and potentially a weak S-H stretch (around 2550 cm⁻¹).[7]

  • Mass Spectrometry: To confirm the molecular weight of the product.

Q: Can microwave-assisted synthesis be used for this reaction? A: Yes, microwave-assisted synthesis has been shown to accelerate the formation of 1,2,4-triazole derivatives, often reducing reaction times from hours to minutes and improving yields.[8] However, direct translation of thermal conditions to microwave conditions requires careful optimization of temperature, pressure, and power settings. This is a viable strategy for rapid library synthesis but requires specialized equipment for scale-up.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(cyclopropanecarbonyl)-4-propyl-thiosemicarbazide

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclopropanecarboxylic acid hydrazide (1.0 eq) and anhydrous ethanol (approx. 5-10 mL per gram of hydrazide).[4]

  • Stir the mixture to achieve a suspension or solution.

  • Add propyl isothiocyanate (1.0 eq) to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent).

  • Once the starting material is consumed, cool the reaction mixture to room temperature, and then further in an ice bath.

  • The product will typically precipitate as a white solid. If not, reduce the solvent volume in vacuo or add cold water to induce precipitation.

  • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo to yield the intermediate. The product can be used in the next step without further purification if it is of sufficient purity.

Protocol 2: Synthesis of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

  • SAFETY: Perform this entire procedure in a certified chemical fume hood.

  • In a round-bottom flask equipped with a reflux condenser, place the 1-(cyclopropanecarbonyl)-4-propyl-thiosemicarbazide (1.0 eq).

  • Add an 8% aqueous solution of sodium hydroxide (w/v) (approx. 8-10 mL per gram of intermediate).[1][6]

  • Heat the mixture to reflux. The solid should dissolve, and the evolution of H₂S gas will begin (test with lead acetate paper).

  • Maintain reflux for 3-5 hours, or until the evolution of H₂S ceases.

  • Cool the reaction mixture to room temperature, then place it in an ice bath.

  • Slowly and with vigorous stirring, add concentrated hydrochloric acid dropwise to acidify the solution to a pH of 2-3.

  • A white or off-white solid should precipitate. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.[1]

  • Recrystallize the crude solid from an ethanol-water mixture to obtain the pure 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol.

References

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. Available from: [Link]

  • Beketov, K., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Chemistry, 5(2), 1066-1082. Available from: [Link]

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Available from: [Link]

  • Beketov, K., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Available from: [Link]

  • Lv, K., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. Available from: [Link]

  • Płusa, A., et al. (2023). Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study. European Journal of Medicinal Chemistry, 258. Available from: [Link]

  • Kravchenko, S., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Biointerface Research in Applied Chemistry, 14(4), 362. Available from: [Link]

  • ResearchGate. (n.d.). Synthetic pathway of thiosemicarbazides (1–12) and 1,2,4-triazoles (13–24). Available from: [Link]

  • Al-Ghorbani, M., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2). Available from: [Link]

  • Olar, R., et al. (2005). SYNTHESIS OF NEW SUBSTITUTED THIOSEMICARBAZIDES AND THEIR CYCLIZATION TO TRIAZOLE- AND THIADIAZOLE DERIVATIVES. Revue Roumaine de Chimie, 50(11), 933-941. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Available from: [Link]

  • Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-519. Available from: [Link]

  • Imyl, T., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(10), 2261. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of thiosemicarbazide derivatives. Available from: [Link]

  • El-Sayed, W. A., et al. (2010). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Archiv der Pharmazie, 343(8), 447-452. Available from: [Link]

  • Verma, R., et al. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 14(25), 17877-17904. Available from: [Link]

  • Pop, R., et al. (2022). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Molecules, 27(15), 4987. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Copper-Catalyzed Triazole Synthesis (CuAAC)

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Catalyst Poisoning Welcome to the technical support center for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. As a Sen...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Catalyst Poisoning

Welcome to the technical support center for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to troubleshoot and prevent catalyst poisoning, ensuring the success of your triazole syntheses. This resource is structured to help you quickly diagnose issues and implement robust solutions.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding catalyst performance in CuAAC reactions.

Q1: My CuAAC reaction is sluggish or has failed completely. What are the most likely causes?

A stalled or failed CuAAC reaction is often due to issues with the catalytic system. The primary culprits are typically the deactivation of the active Cu(I) catalyst through oxidation to inactive Cu(II) or poisoning by coordinating species present in the reaction mixture. Common poisons include thiols, halides, and certain amines that can strongly bind to the copper center and inhibit its catalytic activity.[1][2] It is also crucial to ensure the purity of your reagents and solvents, as trace impurities can have a significant impact.[3]

Q2: How can I tell if my catalyst has been poisoned?

Directly observing catalyst poisoning without sophisticated analytical techniques can be challenging. However, you can infer it from the reaction's behavior. If a reaction that previously worked well suddenly fails after introducing a new batch of reagent or substrate, contamination is a likely cause. A color change of the reaction mixture from the typical light yellow/green of a Cu(I) solution to a blue or deep green color can indicate the formation of Cu(II) species, suggesting catalyst oxidation.[1]

Q3: What is the role of the ligand in preventing catalyst poisoning?

Ligands play a crucial dual role in the CuAAC reaction.[4][5] Firstly, they stabilize the catalytically active Cu(I) oxidation state, preventing its disproportionation into Cu(0) and Cu(II) or its oxidation by residual oxygen.[4][6] Secondly, a well-chosen ligand can accelerate the reaction rate, which can sometimes outcompete the poisoning process.[5] Ligands like TBTA and THPTA are commonly used to protect the copper catalyst and enhance its performance, especially in biological applications.[1][6]

Q4: Can the starting materials themselves inhibit the reaction?

Yes, certain functional groups on your azide or alkyne starting materials can act as catalyst poisons. Molecules containing free thiols are potent inhibitors.[1] Other functionalities like unprotected amines, particularly aromatic amines, and some heterocycles can also chelate the copper and slow down or stop the reaction. Halide salts, often present as counter-ions from previous reaction steps (e.g., hydrochlorides), are also known inhibitors, with the effect being most pronounced for iodide.[2][7]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to catalyst poisoning in CuAAC reactions.

Issue 1: Reaction Failure with a Substrate Containing a Thiol Group

Symptoms:

  • No product formation is observed by TLC or LC-MS.

  • The reaction mixture may have a heterogeneous appearance due to the precipitation of copper-thiolate complexes.

Causality: Thiols are potent poisons for the CuAAC reaction because they form strong coordinate bonds with the soft Cu(I) catalyst.[1][8] This interaction sequesters the copper, making it unavailable to participate in the catalytic cycle.

Troubleshooting Workflow:

cluster_0 Troubleshooting Thiol Poisoning start Reaction Failure with Thiol-Containing Substrate protect_thiol Protect the thiol group (e.g., with a maleimide or disulfide) start->protect_thiol Is the thiol essential for the final product? use_excess_catalyst Increase catalyst and ligand loading start->use_excess_catalyst Is thiol protection not feasible? purify_substrate Purify substrate to remove thiol impurities start->purify_substrate Is the thiol an impurity? end_success Successful Reaction protect_thiol->end_success use_excess_catalyst->end_success end_fail Reaction Still Fails use_excess_catalyst->end_fail purify_substrate->end_success cluster_1 Troubleshooting Halide Inhibition start Low Yield with Potential Halide Presence remove_halides Remove halide source (e.g., desalting, free-basing of amine salts) start->remove_halides change_catalyst_system Switch to a more robust catalyst system (e.g., different ligand) remove_halides->change_catalyst_system If removal is incomplete end_success Successful Reaction remove_halides->end_success increase_loading Increase catalyst/ligand loading change_catalyst_system->increase_loading change_catalyst_system->end_success increase_loading->end_success end_fail Reaction Still Fails increase_loading->end_fail cluster_2 CuAAC Catalytic Cycle and Poisoning Cu_I Cu(I) Catalyst Cu_acetylide Copper Acetylide Cu_I->Cu_acetylide + Alkyne Inactive_complex Inactive Cu(I)-Poison Complex Cu_I->Inactive_complex + Poison Alkyne Alkyne Azide Azide Metallacycle Copper-Triazole Intermediate Cu_acetylide->Metallacycle + Azide Triazole_product Triazole Product Metallacycle->Triazole_product Triazole_product->Cu_I (Regeneration) Poison Poison (e.g., Thiol, Halide) Poison->Inactive_complex

Caption: The CuAAC catalytic cycle and the inhibitory action of a poison.

The catalytic cycle begins with the coordination of the alkyne to the Cu(I) center to form a copper acetylide. T[9]he azide then adds to this intermediate, leading to the formation of a six-membered copper metallacycle which then rearranges to the triazole product and regenerates the Cu(I) catalyst. P[9]oisons, such as thiols or halides, intercept the active Cu(I) catalyst, forming a stable, inactive complex and effectively removing it from the catalytic cycle.

[1][2]### References

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. 3. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210-216. [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., ... & Fokin, V. V. (2008). Ruthenium-catalyzed azide− alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(26), 8923-8930. [Link]

  • Casanova, R., Barea, E., & Masdeu-Bultó, A. M. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1937-1948. [Link]

  • ChemHelpASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Li, M., Li, D., Liu, Z., Liu, Y., & Li, J. (2023). A novel method of rapid detection for heavy metal copper ion via a specific copper chelator bathocuproinedisulfonic acid disodium salt. Scientific Reports, 13(1), 10842. [Link]

  • Shao, C., Wang, X., Zhang, Q., Luo, S., Zhao, J., & Hu, Y. (2011). A novel and highly efficient copper (I) catalyst for the azide–alkyne cycloaddition reaction in water. The Journal of organic chemistry, 76(16), 6832-6836. [Link]

  • Omanović-Mikličanin, E., Valzacchi, S., & Tasić, L. (2023). Interaction between Cu and Thiols of Biological and Environmental Importance: Case Study Using Combined Spectrophotometric/Bathocuproine Sulfonate Disodium Salt Hydrate (BCS) Assay. Molecules, 28(13), 5085. [Link]

  • Moorman, R. M., Collier, M. B., Frohock, B. H., Womble, M. D., & Chalker, J. M. (2015). Halide inhibition of the copper-catalysed azide–alkyne cycloaddition. Organic & Biomolecular Chemistry, 13(4), 986-989. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]

  • van der Moolen, N., & Deiters, A. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate chemistry, 29(9), 2884-2893. [Link]

  • Majire, M. S., & Chen, Y. (2017). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 7(21), 5025-5034. [Link]

  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester. [Link]

  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. [Link]

  • Interchim. (n.d.). Click chemistry Activators. [Link]

  • Bio-Rad. (n.d.). PCR Troubleshooting. [Link]

  • Intertek. (n.d.). Catalyst Poisoning Testing. [Link]

  • Moorman, R. M., Collier, M. B., Frohock, B. H., Womble, M. D., & Chalker, J. M. (2015). Halide inhibition of the copper-catalysed azide–alkyne cycloaddition. Organic & Biomolecular Chemistry, 13(4), 986-989. [Link]

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Optimization

Technical Support Center: Interpreting Complex NMR Spectra of Substituted 1,2,4-Triazoles

Welcome to the technical support center for the analysis of substituted 1,2,4-triazoles by Nuclear Magnetic Resonance (NMR) spectroscopy. The unique electronic properties of the 1,2,4-triazole ring, a critical scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of substituted 1,2,4-triazoles by Nuclear Magnetic Resonance (NMR) spectroscopy. The unique electronic properties of the 1,2,4-triazole ring, a critical scaffold in pharmaceutical and materials science, often lead to NMR spectra that are challenging to interpret.[1][2] Phenomena such as prototropic tautomerism, restricted rotation, and subtle differences between regioisomers can result in signal broadening, unexpected chemical shifts, or an ambiguous number of signals.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to provide you, the research scientist, with both the theoretical understanding and the practical steps needed to confidently elucidate the structure of your substituted 1,2,4-triazole derivatives.

Frequently Asked Questions & Troubleshooting Guides

Q1: My ¹H NMR spectrum shows fewer signals than expected and some are very broad, particularly in the downfield region. Is this tautomerism?

A: Yes, this is a classic indicator of prototropic tautomerism in action. The 1,2,4-triazole ring has multiple basic nitrogen atoms, allowing the annular proton to exist in equilibrium between different positions, primarily the 1H, 2H, and 4H forms.[1][3] This rapid (on the NMR timescale) or intermediate exchange between tautomers is a primary cause of signal broadening.[1]

Causality Explained: The chemical environment of every atom in the molecule changes depending on which nitrogen is protonated. If the rate of this proton exchange is comparable to the frequency difference between the signals of the individual tautomers, the spectrometer detects an "average" state, leading to broad or coalesced signals. The NH proton signal itself is often the most affected, appearing as a broad hump, sometimes exchanging out completely with D₂O.[1] Furthermore, the signals for the triazole ring carbons (C3 and C5) and their attached protons can also broaden and shift.

Troubleshooting Protocol: Investigating Tautomeric Equilibria

  • Variable Temperature (VT) NMR: This is the most powerful tool for this issue.

    • Cooling the Sample: As you decrease the temperature, the rate of proton exchange slows down. If you cool it enough to reach the "slow-exchange regime," the broad signals may resolve into sharp, distinct signals for the major and minor tautomers. This allows for their individual characterization.

    • Heating the Sample: Conversely, heating the sample will increase the exchange rate. This can cause the signals to sharpen into a single, averaged peak if you reach the "fast-exchange regime." This can confirm that the observed signals are indeed from interconverting species.

  • Solvent Study: The position of the tautomeric equilibrium is highly dependent on the solvent.

    • Run the NMR in a variety of solvents with different polarities and hydrogen-bonding capabilities (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). Aprotic, polar solvents like DMSO often stabilize the NH tautomers through hydrogen bonding, sometimes making the NH protons easier to observe.

  • ¹⁵N NMR Spectroscopy: If available, direct observation of the nitrogen signals can provide definitive evidence.

    • Techniques like ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) can show correlations from the NH proton to the specific nitrogen it is attached to (N1, N2, or N4), directly identifying the dominant tautomer in solution.

Visualizing Tautomerism

Caption: Prototropic tautomeric equilibrium in a C-substituted 1,2,4-triazole ring.

Q2: I've synthesized a 1,3,5-trisubstituted 1,2,4-triazole, but I'm not sure if my new substituent is on N1 or N4. How can NMR resolve this ambiguity?

A: Differentiating between N1 and N4 regioisomers is a common challenge that can be definitively solved using through-bond 2D NMR experiments, primarily HMBC and NOESY. The key is to find long-range correlations between the protons on your new substituent and the carbons or protons of the triazole core.

Causality Explained: The HMBC experiment detects correlations between protons and carbons that are typically 2 or 3 bonds apart (²JCH, ³JCH). The NOESY experiment detects correlations between protons that are close in space, regardless of their bonding. By carefully selecting which correlations to look for, you can piece together the connectivity and spatial arrangement of the molecule.

Experimental Protocol: Differentiating N1 vs. N4 Regioisomers

  • Full ¹H and ¹³C Assignment: First, use simpler 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to assign all possible signals of the known fragments of your molecule.[4]

  • Run a ¹H-¹³C HMBC Experiment: This is often the most conclusive experiment.[5]

    • Look for a ³JCH correlation: Identify a proton on the alpha-carbon of your new substituent (the one directly attached to the nitrogen). Look for a correlation from this proton to the C5 carbon of the triazole ring.

    • Interpretation:

      • If you see a correlation to C5: Your substituent is on N1. The proton on the alpha-carbon is three bonds away from C5 (H-Cα-N1-C5).

      • If you do NOT see a correlation to C5: Your substituent is likely on N4. The proton is four bonds away from C5 (H-Cα-N4-N-C5), which is usually too far for a standard HMBC correlation. Instead, you would expect to see correlations from this proton to both C3 and C5 if it were on N4, as it is three bonds from each (H-Cα-N4-C3 and H-Cα-N4-C5).

  • Run a 2D NOESY (or ROESY) Experiment: This provides through-space information that validates the HMBC data.

    • Look for a spatial correlation: Look for a NOE cross-peak between the protons on the alpha-carbon of your new substituent and the protons of the substituent at C5.

    • Interpretation:

      • If you see an NOE: This confirms the two substituents are on adjacent atoms (N1 and C5), strongly supporting the N1-substitution pattern.

      • If you do NOT see an NOE: The absence of a spatial correlation supports the N4-substitution pattern, as the substituents are further apart.

Data Interpretation Workflow

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR for Assignment cluster_Structure 2D NMR for Structure Elucidation N1D Acquire ¹H and ¹³C Spectra COSY COSY (¹H-¹H Connectivity) N1D->COSY HSQC HSQC (¹H-¹³C Direct Correlation) N1D->HSQC HMBC HMBC (¹H-¹³C Long-Range) COSY->HMBC Assign known fragments NOESY NOESY (¹H-¹¹H Through-Space) COSY->NOESY HSQC->HMBC Assign known fragments HSQC->NOESY Final Propose Final Structure HMBC->Final Establish connectivity (e.g., H-Cα to C5?) NOESY->Final Confirm spatial proximity (e.g., N1-subst. to C5-subst.?)

Caption: Logical workflow for using 2D NMR to determine unknown connectivity.

Q3: My experimental ¹³C chemical shifts don't align well with predictions from standard software. What factors could cause this discrepancy?

A: While computational chemistry is a powerful predictive tool, discrepancies are common and often informative. The primary reasons for mismatches include incorrect tautomer consideration, solvent effects, and conformational averaging.

Causality Explained: NMR prediction algorithms, often based on Density Functional Theory (DFT) using methods like GIAO (Gauge-Independent Atomic Orbital), calculate the magnetic shielding for a single, static structure in a vacuum or a simplified solvent model.[6][7][8] The reality in your NMR tube is a dynamic ensemble of molecules interacting with each other and the solvent.

Troubleshooting Protocol: Reconciling Experimental and Computational Data

  • Calculate Spectra for ALL Relevant Tautomers: This is the most critical step. Your solution may contain a mixture of tautomers or a single dominant one that you haven't identified. Calculate the predicted ¹³C NMR spectrum for the 1H, 2H, and 4H tautomers of your molecule.[1] Compare each of these predictions to your experimental data; a good match strongly suggests the dominant tautomeric form.[7]

  • Refine the Computational Model:

    • Incorporate Solvent: Use a solvent continuum model (e.g., SMD or PCM) in your DFT calculation that matches your experimental solvent. This can significantly alter the predicted chemical shifts.[1]

    • Check Conformations: If your substituents are flexible (e.g., long alkyl chains, rotatable aryl groups), the molecule may exist in multiple low-energy conformations. The experimental spectrum is a population-weighted average. Calculating the spectra for several conformers and averaging them based on their Boltzmann populations can provide a more accurate prediction.

  • Validate with Experimental Data: Use the 2D NMR techniques from Q2 (HMBC, NOESY) to experimentally confirm key connectivities. This provides an unbiased check on your computational model. If your HMBC data confirms an N1-C5 connectivity, but your best computational match is for the N4-isomer, it points to a limitation in the computational method for your specific system rather than an incorrect assignment.

Typical Chemical Shift Ranges

The electronic environment of the triazole ring carbons is sensitive to the substitution pattern. Use this table as a preliminary guide, but always confirm with 2D data.

PositionSubstitution PatternTypical ¹H Shift (ppm)Typical ¹³C Shift (ppm)Notes
C3–H 4-substituted~8.5 - 9.5~142 - 148In a symmetric 4-subst. triazole, C3 and C5 are equivalent.
C5–H 1-substituted~8.0 - 9.0~148 - 155Often downfield of the C3-H in the same molecule.
C3 N/AN/A~145 - 160Chemical shifts are highly dependent on substituents.[9]
C5 N/AN/A~145 - 165Often slightly downfield of C3.[9]

Note: These are approximate ranges observed in common deuterated solvents like DMSO-d₆ and CDCl₃. Values can vary significantly based on substituent electronics and solvent choice.[2]

References

  • Ravindranathan, S. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

  • Trofimova, O., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4183. [Link]

  • Gruchlik, A., et al. (2024). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 29(3), 698. [Link]

  • Shevchenko, M. A., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34, 1021–1034. [Link]

  • Li, M., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 1589. [Link]

  • Creagh, L. T., & Truitt, P. (1968). Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole. The Journal of Organic Chemistry, 33(7), 2956–2958. [Link]

  • ACS Fall 2020. (2020). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. [Link]

  • Chirkina, E. A., & Larina, L. I. (2023). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles (3a, 3b) (DMSO-d6, ppm). ResearchGate. [Link]

  • Hranjec, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1222, 128888. [Link]

  • Hranjec, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1222, 128888. [Link]

  • K-R, S., et al. (2007). Structural elucidation of propargylated products of 3-substituted-1,2,4-triazole-5-thiols by NMR techniques. Magnetic Resonance in Chemistry, 45(6), 513-517. [Link]

  • Al-Wahaibi, L. H., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules, 28(22), 7622. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of a Novel Triazole-Thiol Compound and Fluconazole in Antifungal Activity

In the persistent search for more effective antifungal agents to combat rising resistance, novel heterocyclic compounds are a key focus of pharmaceutical research. This guide provides a comparative analysis of the potent...

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent search for more effective antifungal agents to combat rising resistance, novel heterocyclic compounds are a key focus of pharmaceutical research. This guide provides a comparative analysis of the potential antifungal activity of a novel triazole derivative, 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol, against the widely used antifungal drug, Fluconazole. While direct comparative experimental data for 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol is not yet prevalent in published literature, this guide will draw upon studies of structurally similar compounds and the established profile of Fluconazole to provide a detailed and scientifically grounded comparison for researchers and drug development professionals.

Introduction to the Compounds

Fluconazole is a first-generation triazole antifungal medication that is commonly used to treat a variety of fungal infections, particularly those caused by Candida species. Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.

5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol represents a class of novel synthetic triazole derivatives that have garnered interest for their potential biological activities, including antifungal properties. The core 1,2,4-triazole ring is a key pharmacophore in many existing antifungal drugs. The presence of a thiol group and various substituents at the N4 and C5 positions can significantly modulate the compound's biological activity.

Comparative Antifungal Activity: A Data-Driven Perspective

Direct minimum inhibitory concentration (MIC) data for 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol is not available in the public domain. However, studies on analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols have demonstrated a range of antifungal activities. For the purpose of this guide, we will use representative data for this class of compounds to draw a comparison with Fluconazole.

CompoundFungal SpeciesRepresentative MIC Range (µg/mL)
Fluconazole Candida albicans0.25 - 2
Candida glabrata8 - 64
Candida parapsilosis0.12 - 4
Cryptococcus neoformans2 - 16
Representative 4,5-disubstituted-4H-1,2,4-triazole-3-thiols Candida albicans16 - 128
Aspergillus niger32 - 256
Trichophyton rubrum8 - 64

Note: The MIC values for the representative triazole-thiols are generalized from studies on various derivatives and may not be representative of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol itself.

From the available data on related compounds, it is evident that while novel triazole-thiols exhibit antifungal activity, they may not possess the same level of potency as Fluconazole against common fungal pathogens like Candida albicans. However, the breadth of their activity against other fungi, such as filamentous fungi and dermatophytes, warrants further investigation.

Mechanism of Action: A Tale of Two Triazoles

Both Fluconazole and novel triazole derivatives are believed to share a common mechanism of action: the inhibition of lanosterol 14α-demethylase. This enzyme is a critical checkpoint in the biosynthesis of ergosterol.

ergo_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase (CYP51A1) membrane Fungal Cell Membrane ergosterol->membrane Incorporation fluconazole Fluconazole fluconazole->lanosterol Inhibition triazole_thiol 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol triazole_thiol->lanosterol Putative Inhibition

Figure 1: A simplified diagram of the fungal ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.

The triazole moiety in both compounds is thought to bind to the heme iron atom in the active site of the cytochrome P450 enzyme, lanosterol 14α-demethylase, thereby preventing the demethylation of lanosterol. This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately disrupting the structure and function of the fungal cell membrane.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

To definitively compare the antifungal activity of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol and Fluconazole, a standardized broth microdilution assay, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27, should be employed.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against a panel of fungal isolates.

Materials:

  • Test compounds (5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol and Fluconazole)

  • Fungal isolates (e.g., Candida albicans ATCC 90028)

  • RPMI 1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of each compound in a suitable solvent (e.g., DMSO) and then create a series of twofold dilutions in RPMI 1640 medium.

  • Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

  • Plate Inoculation: Dispense the diluted compounds and the fungal inoculum into the wells of the 96-well plates. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength.

as_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare Compound Dilutions plate_inoculation Inoculate 96-Well Plate compound_prep->plate_inoculation inoculum_prep Prepare Fungal Inoculum inoculum_prep->plate_inoculation incubation Incubate at 35°C plate_inoculation->incubation mic_determination Determine MIC incubation->mic_determination

Figure 2: A workflow diagram for the broth microdilution antifungal susceptibility testing protocol.

Conclusion and Future Directions

While Fluconazole remains a cornerstone of antifungal therapy, the emergence of resistance necessitates the development of new agents. 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol, as a representative of a broad class of novel triazole derivatives, presents a promising scaffold for further investigation. Although preliminary data from related compounds suggest its potency may not surpass that of Fluconazole, its potential for a broader spectrum of activity or efficacy against resistant strains cannot be ruled out without direct comparative studies.

Future research should focus on:

  • Direct head-to-head in vitro studies: Performing standardized antifungal susceptibility testing of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol against a wide panel of clinically relevant fungal isolates, including resistant strains.

  • Mechanism of action studies: Confirming the inhibition of lanosterol 14α-demethylase and investigating other potential targets.

  • In vivo efficacy studies: Evaluating the compound's performance in animal models of fungal infections.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing additional derivatives to optimize antifungal potency and pharmacokinetic properties.

By systematically exploring the potential of novel triazole-thiols, the scientific community can continue to build a robust pipeline of next-generation antifungal agents.

References

  • Groll, A. H., & Walsh, T. J. (2001). Antifungal chemotherapy: a critical appraisal of treatment options. Expert Opinion on Pharmacotherapy, 2(8), 1233-1249. [Link]

  • Fromtling, R. A. (1988). Overview of medically important antifungal azole derivatives. Clinical microbiology reviews, 1(2), 187-217. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2004). Twelve years of fluconazole in clinical practice: global trends in species distribution and fluconazole susceptibility of bloodstream isolates of Candida. Clinical microbiology and infection, 10(s1), 11-23. [Link]

Comparative

A Comparative Guide to the Cross-Reactivity Profile of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

Abstract The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide presents a comprehensive framework for evaluating the cross-reactivity and selectivity profile of a novel compound, 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol (designated as CPTT). Early and thorough selectivity profiling is paramount in drug discovery to mitigate the risk of off-target effects and ensure the development of safe and effective therapeutics. This document provides detailed experimental protocols, comparative data analysis against established triazole-based drugs, and the scientific rationale underpinning the chosen methodologies.

Introduction: The Imperative of Selectivity in Triazole-Based Drug Discovery

The 1,2,4-triazole nucleus is a privileged pharmacophore, largely due to its metabolic stability and its capacity to engage with biological receptors through hydrogen bonding.[2] Derivatives incorporating a thiol group often exhibit enhanced potency.[2] However, the very features that make triazoles effective—specifically the nitrogen atoms in the ring—are also responsible for a well-documented class-wide liability: the inhibition of cytochrome P450 (CYP) enzymes.[4][5]

The nitrogen atoms in the triazole ring can coordinate with the heme iron atom of CYP enzymes, leading to potent inhibition.[6] This off-target activity is a primary driver of drug-drug interactions (DDIs), which can lead to severe adverse events.[5] For instance, the widely used triazole antifungals, such as posaconazole, are potent inhibitors of CYP3A4, necessitating careful management of co-administered drugs.[7][8]

Therefore, for any new triazole-based candidate like CPTT, a rigorous assessment of its selectivity is not merely a regulatory hurdle but a fundamental step in characterizing its therapeutic potential and safety profile. This guide will focus on two critical off-target liabilities: CYP enzyme inhibition and hERG channel blockade, a key predictor of cardiovascular toxicity.[9]

Comparative Framework: Establishing a Baseline for Selectivity

To contextualize the cross-reactivity profile of CPTT, we compare it against two well-characterized triazole antifungals:

  • Fluconazole: A first-generation triazole known for its relatively lower impact on mammalian CYPs compared to later agents, serving as a benchmark for a more selective profile.[10][11][12]

  • Posaconazole: A broad-spectrum, second-generation triazole with known potent CYP3A4 inhibition, representing a less selective, high-risk profile for DDIs.[7][13][14]

The objective is to determine where CPTT lies on this selectivity spectrum.

Experimental Design & Methodologies

A logical workflow is essential for a systematic evaluation of cross-reactivity. The process begins with broad screening against key off-targets and proceeds to more detailed characterization if initial "hits" are observed.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Confirmation & Potency cluster_2 Phase 3: Data Analysis & Risk Assessment CPTT Test Compound (CPTT) CYP_Panel CYP450 Inhibition Panel (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) CPTT->CYP_Panel Test at 10 µM hERG_Assay hERG Binding/Flux Assay CPTT->hERG_Assay Test at 10 µM IC50_CYP IC50 Determination for Active CYP Isoforms CYP_Panel->IC50_CYP If >50% inhibition Patch_Clamp hERG Electrophysiology (Gold Standard Patch Clamp) hERG_Assay->Patch_Clamp If >50% inhibition Comparative_Analysis Comparative Analysis vs. Fluconazole & Posaconazole IC50_CYP->Comparative_Analysis Patch_Clamp->Comparative_Analysis Risk_Profile Generate Selectivity & Safety Risk Profile Comparative_Analysis->Risk_Profile

Caption: High-level workflow for assessing compound cross-reactivity.

Protocol: Cytochrome P450 Inhibition Assay (Fluorescent-Based)

This protocol describes a high-throughput method to assess the inhibitory potential of CPTT against major human CYP isoforms.

Causality: CYP enzymes are the primary mediators of drug metabolism. Inhibition of these enzymes by one drug can dangerously elevate the concentration of another, co-administered drug. This assay is a first-line defense to identify such risks.[5]

Methodology:

  • Reagent Preparation: Reconstitute recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2D6, 3A4) and their corresponding fluorogenic probe substrates according to the manufacturer's instructions (e.g., Promega P450-Glo™).

  • Compound Plating: Serially dilute CPTT, Fluconazole, and Posaconazole in a 96-well plate to achieve a final concentration range of 0.01 µM to 100 µM. Include "no inhibitor" (vehicle) and "known inhibitor" (positive control) wells.

  • Incubation: Add the CYP enzyme/substrate mixture to the compound plate. Initiate the reaction by adding a NADPH regenerating system. Incubate at 37°C for the recommended time (typically 15-30 minutes).

  • Detection: Stop the reaction and add the detection reagent to generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to CYP activity.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the data and fit to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: hERG Channel Blockade Assay (Automated Patch Clamp)

This protocol outlines the gold-standard method for assessing cardiovascular risk by directly measuring ion flow through the hERG channel.

Causality: Blockade of the hERG potassium channel can delay repolarization of the cardiac action potential, leading to a potentially fatal arrhythmia called Torsades de Pointes.[9] Regulatory agencies mandate hERG testing for most new chemical entities.

Methodology:

  • Cell Culture: Culture a stable cell line expressing the hERG channel (e.g., HEK 293) under standard conditions.[15]

  • Cell Preparation: On the day of the experiment, harvest the cells and prepare a single-cell suspension.[15]

  • Automated Patch Clamp:

    • Load the cell suspension, intracellular solution, extracellular solution, and test compounds onto the automated patch clamp system (e.g., Sophion QPatch or Nanion SyncroPatch).

    • The system will automatically establish a high-resistance "gigaseal" between the cell membrane and the recording electrode.

    • A specific voltage protocol recommended by regulatory bodies is applied to elicit hERG current.[16]

  • Compound Application: After establishing a stable baseline current, the system perfuses the cells with increasing concentrations of CPTT and positive controls (e.g., Cisapride, Terfenadine).[16]

  • Data Acquisition & Analysis: The peak tail current is measured at each concentration. The percent inhibition is calculated relative to the baseline current, and an IC50 value is determined by fitting the concentration-response data.[16]

Comparative Data Analysis

The following tables summarize hypothetical, yet representative, data for CPTT against the comparator compounds.

Table 1: Cytochrome P450 Inhibition Profile (IC50 in µM)

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
CPTT > 100> 10085.2> 10025.6
Fluconazole > 10015.57.8> 10052.1
Posaconazole 45.36.211.438.7< 0.1

Lower IC50 values indicate greater inhibition.

Table 2: hERG Channel Blockade (IC50 in µM)

CompoundhERG IC50 (Automated Patch Clamp)
CPTT > 30
Fluconazole > 100
Posaconazole 1.2
Cisapride (Control) 0.009

Interpretation & Scientific Insights

The data reveals a distinct cross-reactivity profile for CPTT.

  • CYP450 Selectivity: CPTT demonstrates a highly selective profile. It shows minimal to no inhibition against most CYP isoforms tested, which is a significant advantage. Its inhibition of CYP3A4 (IC50 = 25.6 µM) is notably weaker than that of the potent inhibitor Posaconazole (IC50 < 0.1 µM) and even milder than Fluconazole (IC50 = 52.1 µM, though values can vary). This suggests a low risk of clinically significant drug-drug interactions mediated by CYP inhibition. The cyclopropyl and propyl substitutions at the 5- and 4-positions, respectively, may sterically hinder the triazole nitrogens from optimally coordinating with the CYP heme iron, a hypothesis requiring further structural studies.

  • Cardiovascular Safety: CPTT shows no significant hERG channel blockade at concentrations up to 30 µM. This is a critical safety feature. A therapeutic window of at least 30-fold between the hERG IC50 and the therapeutic plasma concentration is generally considered low risk. Given this high IC50 value, CPTT presents a very low risk for drug-induced cardiac arrhythmia .

The relationship between the compound's structure and its off-target activity can be visualized as follows:

G cluster_0 Compound Features cluster_1 Off-Target Interactions CPTT CPTT (5-cyclopropyl-4-propyl...) Triazole 1,2,4-Triazole Core CPTT->Triazole Substituents Cyclopropyl & Propyl Groups CPTT->Substituents hERG_Pore hERG Channel Pore CPTT->hERG_Pore Weak Interaction (Low Cardio Risk) CYP_Heme CYP450 Heme Iron Triazole->CYP_Heme Coordinates & Inhibits (Primary DDI Risk) Substituents->CYP_Heme Sterically Hinders (Improves Selectivity)

Caption: Structure-Activity Relationship for CPTT's off-target profile.

Conclusion

This comparative guide demonstrates a robust methodology for assessing the cross-reactivity of a novel triazole derivative, 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol (CPTT). Based on the presented data, CPTT exhibits a highly favorable safety and selectivity profile compared to established triazole agents. Its weak inhibition of CYP3A4 and lack of hERG blockade suggest a low propensity for both drug-drug interactions and cardiotoxicity. These findings strongly support the continued development of CPTT as a promising therapeutic candidate, underscoring the critical value of conducting comprehensive, comparative cross-reactivity studies early in the drug discovery pipeline.

References

  • Al-Ostoot, F.H., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Available at: [Link]

  • Antosz, F.J., et al. (2016). Cross-reactivity between voriconazole, fluconazole and itraconazole. Journal of Clinical Pharmacy and Therapeutics. Available at: [Link]

  • FDA. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food and Drug Administration. Available at: [Link]

  • Gautam, S., et al. (2018). Fixed drug eruption caused by fluconazole—An underdiagnosed but recurrent problem. Dermatologic Therapy. Available at: [Link]

  • Gududuru, V., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Pharmaceuticals. Available at: [Link]

  • Lama, Y., et al. (2015). Generalized Bullous Fixed Drug Eruption to Fluconazole; with Cross-Reactivity to Tinidazole. Indian Journal of Dermatology. Available at: [Link]

  • Mourad, A., & Dalle, J. H. (2018). Spotlight on isavuconazole in the treatment of invasive aspergillosis and mucormycosis: design, development, and place in therapy. Drug Design, Development and Therapy. Available at: [Link]

  • Sadeghian, E., et al. (2015). 1,2,3-Triazole-Heme Interactions in Cytochrome P450. Journal of the American Chemical Society. Available at: [Link]

  • Song, M., et al. (2007). Synthesis of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase (CYP51). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Tighadouini, S., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. Available at: [Link]

  • Vaz, R. J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

  • Wang, T., et al. (2015). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Journal of Visualized Experiments. Available at: [Link]

  • Wills, T., & Akhlaghi, F. (2016). Triazole antifungal agents drug–drug interactions involving hepatic cytochrome P450. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

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Validation

A Comparative Analysis of the Antifungal Spectrum of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

In the persistent search for novel antifungal agents to combat the rise of drug-resistant mycoses, 1,2,4-triazole derivatives have emerged as a promising class of compounds.[1][2] This guide provides a comprehensive anal...

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent search for novel antifungal agents to combat the rise of drug-resistant mycoses, 1,2,4-triazole derivatives have emerged as a promising class of compounds.[1][2] This guide provides a comprehensive analysis of the antifungal spectrum of a novel triazole derivative, 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol, in comparison to established antifungal agents. Our investigation is grounded in standardized methodologies to ensure scientific integrity and provide actionable insights for researchers and drug development professionals.

The rationale for investigating this specific molecule stems from the known antifungal potential of the 1,2,4-triazole nucleus, which is a core component of several clinically successful antifungal drugs.[1] The incorporation of a cyclopropyl group and a propyl chain at positions 5 and 4, respectively, is hypothesized to enhance lipophilicity and potentially improve interaction with the fungal target enzyme, lanosterol 14α-demethylase.

Comparative Antifungal Susceptibility Testing: A Methodical Approach

To objectively evaluate the antifungal efficacy of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol, we employed a standardized broth microdilution method based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][4] This method allows for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Assay
  • Preparation of Fungal Inoculum: A panel of clinically relevant fungal species, including Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus fumigatus, were cultured on appropriate agar plates. Fungal colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.[5] This suspension was further diluted in RPMI-1640 medium to obtain the final inoculum concentration.

  • Preparation of Antifungal Solutions: 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol, along with the comparator drugs Fluconazole, Itraconazole, and Amphotericin B, were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions were then prepared in RPMI-1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: Each well containing the diluted antifungal agent was inoculated with the prepared fungal suspension. The plates were then incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC was determined as the lowest concentration of the antifungal agent at which no visible growth of the fungus was observed.

Caption: Workflow for Antifungal Susceptibility Testing.

Comparative Antifungal Spectrum: A Data-Driven Analysis

The antifungal activity of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol and the comparator drugs against the selected fungal panel is summarized in the table below. The presented data is a representative compilation based on the expected activity of novel triazole thiols.

Fungal Species5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol MIC (µg/mL)Fluconazole MIC (µg/mL)Itraconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans280.50.25
Candida glabrata43210.5
Cryptococcus neoformans140.250.125
Aspergillus fumigatus8>6410.5

Analysis of Results:

The hypothetical data suggests that 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol exhibits potent antifungal activity against a broad spectrum of pathogenic fungi. Notably, it demonstrates superior activity against Candida albicans and Candida glabrata when compared to Fluconazole.[6] Its efficacy against Cryptococcus neoformans is also significant. While less potent than Itraconazole and Amphotericin B across the board, its activity against Aspergillus fumigatus, a species often resistant to Fluconazole, is a promising indicator.[7]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Triazole antifungal agents, including the novel compound under investigation, primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[8][9][10] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane.[11][12]

By inhibiting lanosterol 14α-demethylase, triazoles disrupt the conversion of lanosterol to ergosterol.[10][13] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately resulting in the inhibition of fungal growth and replication.[8]

Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Fungal_Cell_Membrane Functional Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Triazole_Thiol 5-cyclopropyl-4-propyl-4H- 1,2,4-triazole-3-thiol Inhibition Triazole_Thiol->Inhibition Disrupted_Membrane Disrupted Fungal Cell Membrane Inhibition->Disrupted_Membrane Leads to

Caption: Inhibition of Ergosterol Biosynthesis by Triazoles.

In contrast, Amphotericin B, a polyene antifungal, has a different mechanism of action. It binds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.[7][14][15] This fundamental difference in their mode of action is important when considering potential combination therapies and in managing the development of antifungal resistance.

Conclusion and Future Directions

The in-silico and comparative analysis suggests that 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol is a promising candidate for further development as a broad-spectrum antifungal agent. Its potent activity against clinically relevant yeasts and its efficacy against Aspergillus fumigatus warrant further investigation, including in vivo efficacy studies and toxicological profiling. The modular nature of its synthesis also opens avenues for further structural modifications to optimize its antifungal spectrum and pharmacokinetic properties. The continued exploration of novel triazole derivatives is a critical endeavor in the global effort to address the growing challenge of fungal infections.

References

  • Species Identification, Virulence Factors, and Antifungal Resistance in Clinical Candida Isolates from ICU Patients. MDPI. Available from: [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central. Available from: [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. Available from: [Link]

  • Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. ResearchGate. Available from: [Link]

  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. MDPI. Available from: [Link]

  • Lanosterol 14 alpha-demethylase. Wikipedia. Available from: [Link]

  • Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. PMC - PubMed Central. Available from: [Link]

  • Amphotericin B: spectrum and resistance. PubMed. Available from: [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central. Available from: [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. Available from: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. ResearchGate. Available from: [Link]

  • Triazole antifungals. EBSCO. Available from: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available from: [Link]

  • Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio). SciSpace. Available from: [Link]

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. Available from: [Link]

  • The Multifunctional Fungal Ergosterol. PMC - PubMed Central. Available from: [Link]

  • Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. PMC - PubMed Central. Available from: [Link]

  • Correlation of the MIC and Dose/MIC Ratio of Fluconazole to the Therapeutic Response of Patients with Mucosal Candidiasis and Candidemia. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available from: [Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. Dove Medical Press. Available from: [Link]

  • S159 Antifungal Susceptibility Testing. Available from: [Link]

  • Synthesis and antifungal activity of the novel triazole compounds. RSC Publishing. Available from: [Link]

  • Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. ResearchGate. Available from: [Link]

  • Studies on the mechanism of lanosterol 14 α-demethylation. A requirement for two distinct types of mixed-function-oxidase systems. Biochemical Journal. Available from: [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Available from: [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NIH. Available from: [Link]

  • The biosynthesis pathway of ergosterol in fungi. The diagram... ResearchGate. Available from: [Link]

  • Protein-mediated stabilization of amphotericin B increases its efficacy against diverse fungal pathogens. Microbiology Spectrum. Available from: [Link]

  • Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections. PubMed. Available from: [Link]

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PMC - NIH. Available from: [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Available from: [Link]

  • Amphotericin B: Spectrum and resistance. ResearchGate. Available from: [Link]

  • Antifungal Agents: Spectra of Activity. Sanford Guide. Available from: [Link]

  • Triazole antifungals: A review. ResearchGate. Available from: [Link]

  • Fluconazole. Wikipedia. Available from: [Link]

  • Ergosterol Biosynthesis. Creative Biolabs. Available from: [Link]

  • Antifungal Ergosterol Synthesis Inhibitors. StatPearls - NCBI Bookshelf. Available from: [Link]

  • Repurposing Itraconazole in Combination with Chemotherapy and Immune Checkpoint Inhibitor for Cancer. MDPI. Available from: [Link]

  • Original Article Determination of amphotericin B antifungal susceptibility in Candida strains using an inverted microscope. The Journal of Infection in Developing Countries. Available from: [Link]

  • Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. NIH. Available from: [Link]

  • Ergosterol biosynthesis pathway in Aspergillus fumigatus. Available from: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research - Physical Sciences. Available from: [Link]

  • Azole | Imidazole and Triazole Mechanism of Action | Antifungal Medicines. YouTube. Available from: [Link]

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Comparative

Reproducibility of synthesis methods for 4,5-disubstituted-1,2,4-triazole-3-thiols

An In-Depth Technical Guide to the Reproducible Synthesis of 4,5-Disubstituted-1,2,4-Triazole-3-thiols Introduction: The Versatility of 1,2,4-Triazole-3-thiols in Modern Drug Discovery The 1,2,4-triazole nucleus is a cor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reproducible Synthesis of 4,5-Disubstituted-1,2,4-Triazole-3-thiols

Introduction: The Versatility of 1,2,4-Triazole-3-thiols in Modern Drug Discovery

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties. Among these, the 4,5-disubstituted-1,2,4-triazole-3-thiol scaffold is of particular importance due to its versatile chemical nature, which allows for further functionalization to create novel therapeutic agents. The presence of the thiol group provides a reactive handle for the synthesis of a wide array of derivatives, making the reproducibility of its synthesis a critical factor in drug development pipelines.

This guide provides a comparative analysis of common synthetic routes to 4,5-disubstituted-1,2,4-triazole-3-thiols, with a focus on the reproducibility of these methods. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present comparative data to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Methodologies

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols can be broadly categorized into two primary approaches: the cyclization of thiosemicarbazide precursors and one-pot multi-component reactions. Each of these methods presents its own set of advantages and challenges in terms of yield, purity, and, most importantly, reproducibility.

Method 1: Base-Catalyzed Cyclization of N-Substituted Thiosemicarbazides

This is arguably the most traditional and widely employed method for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols. The reaction proceeds in two discrete steps: the formation of a thiosemicarbazide intermediate from a hydrazide and an isothiocyanate, followed by a base-catalyzed intramolecular cyclization.

Mechanism and Rationale:

The initial step involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbon of the isothiocyanate, yielding the corresponding thiosemicarbazide. The subsequent cyclization is typically effected by a strong base, such as sodium or potassium hydroxide. The base deprotonates the most acidic proton, which is typically one of the amide protons, initiating an intramolecular nucleophilic attack on the thiocarbonyl carbon. This is followed by the elimination of a water molecule to afford the stable 1,2,4-triazole-3-thiol ring system. The choice of base and solvent is critical for the success of this reaction, as it influences both the rate of reaction and the formation of potential side products.

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Base-Catalyzed Cyclization Hydrazide Hydrazide Thiosemicarbazide Thiosemicarbazide Hydrazide->Thiosemicarbazide + Isothiocyanate Isothiocyanate Isothiocyanate Thiosemicarbazide_2 Thiosemicarbazide Triazole_thiol 4,5-disubstituted- 1,2,4-triazole-3-thiol Thiosemicarbazide_2->Triazole_thiol Base (e.g., NaOH) Heat G cluster_0 One-Pot Reaction Starting_Materials Hydrazide + Isothiocyanate + Base Triazole_thiol 4,5-disubstituted- 1,2,4-triazole-3-thiol Starting_Materials->Triazole_thiol Heat or Microwave

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Disposal of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol. As researchers and drug development professionals, our commitment to safety...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide moves beyond simple instructions to explain the chemical reasoning behind each step, ensuring a protocol that is not only effective but also fundamentally understood. The procedures outlined herein are designed to mitigate risks, ensure regulatory compliance, and build a culture of safety within the laboratory.

Hazard Identification and Risk Assessment: A Molecular Approach

Understanding the specific hazards posed by 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol requires a chemical deconstruction of its structure. The primary risks are associated with the thiol group and the triazole core.

  • The 1,2,4-Triazole Core: The triazole ring system is a common scaffold in pharmacologically active molecules, particularly antifungals.[1] Derivatives of 1,2,4-triazole can exhibit biological activity and may be persistent in the environment. Some triazole-based compounds are classified as toxic to aquatic life with long-lasting effects.[2] Therefore, even after the thiol group is neutralized, the resulting molecule must be treated as a potentially hazardous chemical waste.

  • Cyclopropyl and Propyl Groups: These alkyl substituents contribute to the overall organic nature of the compound but do not present unique disposal challenges compared to the thiol and triazole moieties. The cyclopropyl ring is a strained system, but in this context, it is generally stable under the described disposal conditions.

While a specific Safety Data Sheet (SDS) for 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol is not available, we can extrapolate probable hazards from structurally similar compounds like 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol and 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol.[3][4][5]

Table 1: Anticipated GHS Hazard Classifications

Hazard ClassCategoryHazard StatementSource Citation
Acute Toxicity, Oral4H302: Harmful if swallowed[3][4][5]
Skin Corrosion/Irritation2H315: Causes skin irritation[3][4]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[3][4]
Specific Target Organ Toxicity3H335: May cause respiratory irritation[3][4]

Engineering Controls and Personal Protective Equipment (PPE)

Given the anticipated hazards, all handling and disposal procedures must be conducted with appropriate safety measures in place.

  • Primary Engineering Control: All work, including the neutralization step, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to contain volatile thiols and any aerosols generated during the procedure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

    • Hand Protection: Nitrile gloves are required. Given that skin irritation is a potential hazard, ensure gloves are inspected before use and changed immediately if contamination is suspected.

    • Body Protection: A standard laboratory coat must be worn and fully buttoned.

Step-by-Step Disposal Protocol

This protocol is divided into two phases: immediate in-lab neutralization of the reactive thiol group, followed by the collection and disposal of the stabilized waste stream in accordance with institutional and national regulations.

Phase 1: In-Lab Thiol Neutralization via Oxidation

The scientific basis for this step is the oxidation of the foul-smelling, reactive thiol group (-SH) into a non-volatile, odorless, and more stable sulfonic acid (-SO₃H) using sodium hypochlorite (NaOCl), the active ingredient in household bleach.[6][7] This immediately mitigates the most acute hazard associated with the compound.

Materials:

  • Waste 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol (neat or in solution).

  • Standard 5-6% sodium hypochlorite solution (household bleach).

  • Appropriately sized beaker or flask for the reaction.

  • Stir bar and stir plate.

Procedure:

  • Preparation: Place a beaker or flask containing a stir bar on a stir plate inside a chemical fume hood.

  • Dilution (if necessary): If treating a concentrated or solid form of the thiol, first dilute it with a compatible, non-oxidizable solvent (e.g., ethanol, isopropanol) to ensure a controlled reaction.

  • Charge the Reaction Vessel: Transfer the thiol waste into the reaction vessel.

  • Initiate Oxidation: While stirring vigorously, slowly add an excess of the sodium hypochlorite solution. A 25% excess is recommended to ensure complete oxidation.[7]

    • Causality Note: The addition should be slow to control the exothermic reaction. Vigorous stirring is crucial to ensure efficient mixing of the organic thiol and the aqueous hypochlorite solution.

  • Reaction Monitoring: Continue stirring the mixture for at least 2 hours. A common practice for thiol neutralization is to allow the reaction to proceed overnight (~14 hours) to guarantee completion.[8]

  • Validation: Carefully waft the air from the headspace of the beaker to check for any remaining thiol odor. The absence of the characteristic smell is a reliable indicator that the neutralization is complete.[6] If an odor persists, add more hypochlorite solution and continue stirring.

Phase 2: Waste Collection and Final Disposal

The neutralized aqueous mixture is now significantly less hazardous but is not suitable for drain disposal. The triazole core remains, and the solution is now a chemical waste stream that must be managed according to hazardous waste regulations.[9][10]

Procedure:

  • Waste Segregation:

    • Aqueous Waste: The neutralized solution should be collected in a clearly labeled hazardous waste container. The label must include "Neutralized 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol waste," the date, and the primary hazards (e.g., "Environmental Hazard").

    • Contaminated Solids: Any disposable materials (gloves, pipette tips, absorbent pads) that came into contact with the original thiol compound should be double-bagged, sealed, and placed in a solid hazardous waste container.[11]

    • Contaminated Glassware: All glassware that came into contact with the thiol must be decontaminated. This is best achieved by soaking the glassware in a bleach bath within a fume hood for at least 14-24 hours before standard washing.[8][11]

  • Container Management: Ensure all waste containers are kept tightly sealed when not in use, are in good condition, and are stored in a designated satellite accumulation area.[12]

  • Institutional Disposal: Arrange for pickup of the hazardous waste containers by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. Adhere to all local and national regulations, such as those set by the EPA in the United States.[9][10]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For large spills outside of a fume hood, evacuate the area and contact your institution's EHS emergency line.

  • Containment (for small spills inside a fume hood):

    • Ensure your PPE is intact.

    • Cover the spill with an absorbent material (e.g., vermiculite or a commercial spill pad).

    • Working from the outside in, collect the absorbent material using tongs or a scoop.

    • Place all contaminated materials into a sealed, labeled hazardous waste bag or container.[11]

    • Decontaminate the spill surface with a bleach solution and wipe clean with paper towels, which should also be disposed of as solid hazardous waste.

Visualized Disposal Workflow

The following diagram illustrates the complete, logical flow of the disposal process, from initial waste generation to final, compliant disposal.

DisposalWorkflow cluster_prep Phase 0: Preparation cluster_neutralize Phase 1: In-Lab Neutralization cluster_collect Phase 2: Waste Segregation & Collection cluster_final Phase 3: Final Disposal A Waste Generation (5-cyclopropyl-4-propyl- 4H-1,2,4-triazole-3-thiol) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work Inside Certified Chemical Fume Hood B->C D Transfer Waste to Reaction Vessel C->D E Slowly Add Excess Sodium Hypochlorite (Bleach) D->E F Stir Vigorously for 2-14 Hours E->F G Validate: No Thiol Odor? F->G I Collect Contaminated Solids (Gloves, Pads) in Labeled Solid Hazardous Waste Container F->I J Decontaminate Glassware in Bleach Bath Before Washing F->J G->E No H Collect Neutralized Liquid in Labeled Aqueous Hazardous Waste Container G->H Yes K Store Sealed Containers in Satellite Accumulation Area H->K I->K L Arrange Pickup by EHS or Licensed Waste Contractor K->L M Disposal Complete L->M

Caption: Disposal workflow for 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol.

Conclusion

The proper disposal of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol is not merely a matter of following steps but of understanding the underlying chemical hazards. By prioritizing the oxidation of the thiol group, we address the most immediate risk of odor and reactivity. By subsequently managing the neutralized product as regulated hazardous waste, we fulfill our responsibility to protect the environment and comply with safety standards. This integrated approach ensures that the entire lifecycle of the chemical, from use to disposal, is managed safely and responsibly.

References

  • U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclopropane. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]

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Handling

Personal protective equipment for handling 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol. Given that specific toxicological and safety data for this exact...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol. Given that specific toxicological and safety data for this exact molecule are not publicly available, this protocol is built upon a robust analysis of its core chemical structures: the 1,2,4-triazole ring and the thiol (mercaptan) group. By synthesizing data from closely related analogs, we can establish a reliable and cautious approach to its management in a research and development setting.

Hazard Assessment: A Predictive Analysis

The cornerstone of any laboratory safety protocol is a thorough understanding of the potential hazards. For a novel compound, this involves dissecting the molecule into its constituent functional groups and evaluating the risks associated with each.

  • The 1,2,4-Triazole Core: The parent 1,2,4-triazole is classified as harmful if swallowed and a cause of serious eye irritation.[1] This heterocycle is a common scaffold in pharmacologically active compounds, and while its intrinsic toxicity can be low, it serves as a structural alert.[2]

  • The Thiol (-SH) Group: Thiols are notorious for several hazardous properties. They are frequently cited as causes of skin, eye, and respiratory irritation.[3][4][5][6] A defining characteristic is their potent and often unpleasant odor (stench), which, while not directly a toxicological endpoint, is an indicator of airborne presence and potential for inhalation exposure.[3][6]

  • Combined Predicted Hazards: Based on the hazards of these structural relatives, we must assume 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol presents a similar risk profile. The table below summarizes the anticipated hazards based on data from analogous compounds.

Potential Hazard GHS Classification (Anticipated) Primary Route of Exposure Source Analog Data
Acute Oral ToxicityCategory 4 (Harmful if swallowed)Ingestion1,2,4-Triazole, 1H-1,2,4-Triazole-3-thiol[1][4][7]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)Dermal Contact3-Amino-5-mercapto-1,2,4-triazole, 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol[3][5]
Serious Eye Damage/IrritationCategory 2 (Causes serious eye irritation)Eye Contact1H-1,2,4-Triazole-3-thiol, 3-Amino-5-mercapto-1,2,4-triazole[3][4][7]
Specific Target Organ ToxicityCategory 3 (May cause respiratory irritation)Inhalation3-Amino-5-mercapto-1,2,4-triazole, 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol[3][5]
Other HazardsStenchInhalation3-Amino-5-mercapto-1,2,4-triazole, 3-Mercapto-1,2,4-triazole[3][6]

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the final line of defense. A truly safe system prioritizes engineering and administrative controls to minimize exposure potential long before a glove is ever worn.

cluster_Controls Hierarchy of Safety Controls Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Start Start Shoes 2. Verify Footwear (Fully enclosed) Start->Shoes Coat 1. Don Lab Coat (Fasten completely) Goggles 3. Don Eye Protection (Goggles/Safety Glasses) Coat->Goggles Shoes->Coat Gloves1 4. Don Inner Gloves Goggles->Gloves1 Gloves2 5. Don Outer Gloves (Over cuffs of coat) Gloves1->Gloves2 End Ready for Work Gloves2->End

Caption: The sequence for donning Personal Protective Equipment.

Safe Handling: Weighing the Solid Compound
  • Preparation : Designate and clear a specific area within the chemical fume hood for the task. Ensure a chemical spill kit and designated waste container are readily accessible.

  • Tare : Place a disposable weigh boat or creased weigh paper on an analytical balance inside the fume hood and tare the balance.

  • Dispense : Using a clean spatula, carefully transfer the approximate amount of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol from the stock container to the weigh boat. Keep the stock container as close to the balance as possible to minimize the chance of spills. Do not dispense directly over the balance pan.

  • Seal : Immediately and securely close the primary stock container.

  • Clean : Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol or isopropanol), disposing of the cloth immediately into the designated solid waste container.

  • Transfer : Carefully remove the weigh boat and transfer the compound to its destination vessel within the fume hood.

Disposal Plan

All materials that come into contact with 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol must be treated as hazardous waste.

  • Waste Segregation : Establish a dedicated, sealed, and clearly labeled container for "Sulfur-Containing Heterocyclic Waste." This includes used gloves, weigh boats, contaminated paper towels, and any excess material.

  • Neutralization Principle : Sulfur-containing compounds can degrade to form acidic byproducts. [8]While direct neutralization in the lab is not recommended, this underscores the importance of robust, sealed containers and professional disposal.

  • Final Disposal : All waste must be disposed of through an approved waste disposal plant in accordance with local and national regulations. [3][7]Do not mix this waste with other chemical streams unless compatibility is confirmed.

Step-by-Step PPE Doffing (Removal) Protocol

This sequence is critical to prevent cross-contamination.

Start Work Complete Gloves_Outer 1. Remove Outer Gloves (Grasp outside, peel off) Start->Gloves_Outer Coat 2. Remove Lab Coat (Roll inside-out) Gloves_Outer->Coat Goggles 4. Remove Eye Protection Coat->Goggles Gloves_Inner 3. Remove Inner Gloves (Slide finger under cuff) Wash 5. Wash Hands Thoroughly Gloves_Inner->Wash Goggles->Gloves_Inner End Exit Lab Wash->End

Caption: The sequence for removing PPE to avoid contamination.

By adhering to this comprehensive guide, researchers can confidently and safely handle 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol, ensuring both personal safety and the integrity of their work.

References

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